2-Amino-4-chloro-3-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHROQQNUCNZNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of Halogenated Anthranilic Acids in Modern Synthesis
An In-Depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid
In the landscape of medicinal chemistry and materials science, the precise placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens, particularly fluorine and chlorine, serve as powerful modulators of a molecule's physicochemical and pharmacokinetic properties, influencing everything from metabolic stability and membrane permeability to binding affinity and lipophilicity. This compound is a prime exemplar of such a strategically functionalized building block. As a trifunctional anthranilic acid derivative, it offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth examination of its properties, synthesis, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate.
Core Physicochemical & Structural Characteristics
This compound is a synthetically derived aromatic compound. Its value lies in the unique arrangement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a chlorine atom—which provide multiple reactive handles for diverse chemical transformations.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1039878-71-1[1] |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol [2] |
| Appearance | Typically a white to light tan or yellow powder |
| Melting Point | Data for this specific isomer is not widely published; however, related isomers like 2-amino-4-chlorobenzoic acid melt at 231-233 °C. |
| Solubility | Generally soluble in organic solvents like methanol and DMSO, with poor solubility in water.[3] |
| SMILES | C1=C(C(=C(C(=C1Cl)F)N)C(=O)O |
| InChI | InChI=1S/C7H5ClFNO2/c8-4-2-5(7(11)12)6(10)3(9)1-4/h1-2H,10H2,(H,11,12) |
| InChIKey | Not readily available in public databases. |
Spectroscopic Profile: A Blueprint for Identification
While a dedicated, peer-reviewed spectroscopic analysis for this specific isomer is not widely available, its structural features allow for a robust prediction of its spectral characteristics, essential for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show:
-
Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling between the two aromatic protons.
-
A broad singlet corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.
-
A very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid (-COOH).
-
-
¹³C NMR (Carbon NMR): The proton-decoupled spectrum would display seven distinct signals for the seven carbon atoms, including the carboxyl carbon at a characteristic downfield shift (approx. 165-170 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic shifts and, in the case of fluorine, C-F coupling.
-
FT-IR (Infrared) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present[3][4]:
-
N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
O-H Stretching: A very broad absorption band from 2500-3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl of a carboxylic acid.
-
C=O Stretching: A strong, sharp peak around 1700 cm⁻¹ for the carbonyl of the carboxylic acid.
-
C-F & C-Cl Stretching: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 700-800 cm⁻¹ for C-Cl).
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z ≈ 189. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Synthesis and Reaction Chemistry
The synthesis of polysubstituted benzoic acids like this compound often involves a multi-step sequence starting from more readily available precursors. A plausible and logical synthetic strategy can be adapted from established methods for similar halogenated anthranilic acids.[5]
Proposed Synthetic Workflow
A logical approach involves the nitration of a dichlorofluorobenzene precursor, followed by nucleophilic substitution of one chlorine atom with an amino group, and finally, conversion of the remaining chlorine to a carboxylic acid function or a related multi-step conversion. A more direct route, adapted from patented procedures for related compounds, involves the strategic halogenation and reduction of a nitrated benzoic acid.[5]
Caption: A plausible synthetic pathway to the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a conceptual adaptation based on established methodologies for synthesizing related fluoro- and chloro-substituted anthranilic acids.[5]
Step 1: Nitration of 3-Chloro-4-fluorobenzoic Acid
-
Rationale: The initial step introduces a nitro group, which serves as a precursor to the amine. The directing effects of the existing chloro, fluoro, and carboxyl groups guide the nitration primarily to the 6-position.
-
Procedure: a. To a stirred solution of concentrated sulfuric acid (H₂SO₄) cooled to 0-5 °C, slowly add 3-chloro-4-fluorobenzoic acid (1 equivalent). b. Maintain the temperature while adding a nitrating mixture (concentrated nitric acid (HNO₃) and H₂SO₄) dropwise over 1-2 hours. c. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 3-chloro-4-fluoro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Reduction of the Nitro Group and Concurrent Halogenation
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation. A subsequent or concurrent chlorination step is required to introduce the final chlorine atom. For simplicity, a conceptual chlorination with N-chlorosuccinimide (NCS) is proposed, though reaction conditions would need careful optimization.
-
Procedure: a. Charge a pressure-resistant reactor with the 3-chloro-4-fluoro-6-nitrobenzoic acid from Step 1, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Pd/C. b. Pressurize the reactor with hydrogen gas (H₂) and heat gently while stirring vigorously. The reaction is typically complete within a few hours. c. After the reduction is complete (monitored by TLC or H₂ uptake), filter the mixture through celite to remove the catalyst. d. The resulting amino-benzoic acid intermediate is then dissolved in a suitable solvent like DMF or acetonitrile. N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. e. The reaction is stirred at room temperature or with gentle heating until completion. f. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for creating high-value, biologically active molecules. The strategic placement of fluorine and chlorine is known to enhance the pharmacological profile of drug candidates.[6]
Key Application Areas:
-
Scaffold for Heterocyclic Synthesis: It is an ideal starting material for synthesizing quinazolinones, benzodiazepines, and other fused heterocyclic systems that form the core of many pharmaceuticals. The amino and carboxylic acid groups readily participate in condensation and cyclization reactions.
-
Oncology Research: Structurally related compounds, such as 2-amino-3-chlorobenzoic acid, have demonstrated potent anticancer activity by targeting critical signaling pathways like PI3K/AKT.[3][7] This suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors and other anticancer agents.
-
Anti-Infective and Anti-Inflammatory Agents: The anthranilic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and chlorine can be used to fine-tune the activity and selectivity of new anti-inflammatory or anti-infective compounds.[8]
-
Agrochemicals: This compound also serves as a building block in the synthesis of advanced herbicides and pesticides, where halogenation is key to achieving target specificity and environmental persistence profiles.[8]
Caption: Role as a central intermediate in pharmaceutical R&D workflows.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. Safety data for this specific compound is limited, but data from closely related analogs like 2-amino-4-chlorobenzoic acid and 2-amino-3-fluorobenzoic acid provide a reliable basis for hazard assessment.[9][10]
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (P280).[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[12]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]
-
Conclusion
This compound represents more than just a chemical compound; it is a strategic tool for molecular engineers. Its pre-organized, multi-functional nature provides a reliable and versatile entry point into chemical libraries rich with therapeutic potential. The combination of amine, carboxylic acid, fluorine, and chlorine functionalities on a single aromatic ring makes it an exceptionally valuable intermediate for developing next-generation pharmaceuticals and advanced materials. Understanding its chemical personality, from synthesis to application, empowers researchers to accelerate innovation in fields where molecular precision is the key to success.
References
- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Benchchem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid.
- ChemicalBook. (2025). 2-Amino-4-fluorobenzoic acid - Safety Data Sheet.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.
- GoldBio. (n.d.). 2-Amino-4-fluorobenzoic acid.
- Chem-Impex. (n.d.). 2-Amino-4-chlorobenzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). 2-Amino-3-fluorobenzoic acid.
- ChemicalBook. (n.d.). 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum.
- MySkinRecipes. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.
- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzoic acid 98 89-77-0.
- Matrix Scientific. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
- Biosynth. (n.d.). This compound.
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-4-chloro-3-fluorobenzoic Acid
Abstract
The unequivocal structure determination of highly substituted aromatic compounds is a critical task in chemical research and development, particularly within the pharmaceutical and materials science sectors. 2-Amino-4-chloro-3-fluorobenzoic acid, a substituted anthranilic acid derivative, presents a unique analytical challenge due to its specific substitution pattern. This guide provides a comprehensive, methodology-driven approach to its structure elucidation. We will detail a synergistic strategy employing Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F) for definitive constitutional isomer assignment. The causality behind each experimental choice is explained, and detailed, field-proven protocols are provided to ensure reproducible and reliable results.
Introduction: The Analytical Imperative
This compound (C₇H₅ClFNO₂) is a halogenated anthranilic acid derivative.[1] Molecules of this class are pivotal intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[2][3] For instance, related aminobenzoic acid structures are precursors to potent therapeutic agents.[2] The precise arrangement of the amino, chloro, and fluoro substituents on the benzoic acid core dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a foundational requirement for quality control, process optimization, and regulatory compliance.
This guide eschews a simple recitation of data, instead focusing on the logical workflow and scientific rationale required to solve the structure. We will proceed from the macroscopic (molecular formula) to the microscopic (atomic connectivity and functional groups), integrating data at each step to build an unassailable structural proof.
The Strategic Workflow: A Multi-Modal Approach
The elucidation of a novel or complex small molecule is most robustly achieved by integrating complementary analytical techniques. No single method provides all the necessary information. Our strategy relies on a logical progression, where the output of one technique informs the interpretation of the next.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
3.1. Rationale
The foundational step in any structure elucidation is determining the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy sufficient to distinguish between elemental compositions. For this compound (MW: 189.57 g/mol , Formula: C₇H₅ClFNO₂), MS serves two primary functions:
-
Confirming the Molecular Weight: Verifying the mass of the molecular ion peak.
-
Identifying the Presence of Chlorine: The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak.[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.
3.2. Expected Data & Interpretation
In an electrospray ionization (ESI) mass spectrum, we would expect to see protonated or deprotonated molecular ions.
-
Positive Mode (ESI+): [M+H]⁺ at m/z 190.0071
-
Negative Mode (ESI-): [M-H]⁻ at m/z 187.9915
The key observation would be the isotopic pattern. For every peak corresponding to a chlorine-containing fragment, there will be a companion peak two mass units higher, with roughly 33% of the intensity. Fragmentation analysis can further support the structure; for instance, the loss of the carboxylic acid group (a neutral loss of 45 Da) is a common fragmentation pathway for benzoic acids.[5][6]
3.3. Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Examine the full scan spectrum for the [M+H]⁺ or [M-H]⁻ ions. Verify the mass accuracy to be within 5 ppm of the theoretical value. Critically, confirm the presence and correct ratio (~3:1) of the M+ and M+2 isotopic peaks.
Infrared Spectroscopy: Functional Group Fingerprinting
4.1. Rationale
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups.[7] By measuring the vibrational frequencies of bonds within the molecule, we can confirm the key structural motifs suggested by the molecular formula: the carboxylic acid, the primary amine, and the aromatic ring.
4.2. Expected Data & Interpretation
Based on established correlation tables and data from analogous compounds like other aminobenzoic acids, we can predict the characteristic absorption bands.[8][9][10]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for this Structure |
| Carboxylic Acid | O-H Stretch (acidic) | 3300 - 2500 (broad) | Confirms the carboxylic acid hydroxyl group.[11] |
| Carboxylic Acid | C=O Stretch | ~1700 - 1660 | Confirms the carbonyl of the carboxylic acid.[10][11] |
| Primary Amine | N-H Stretch | ~3500 and ~3400 (two peaks) | The presence of two distinct peaks is characteristic of a primary (-NH₂) amine.[8][9] |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Confirms the presence of the benzene ring.[11] |
| Aromatic Ring | C-H Bending (out-of-plane) | ~900 - 675 | The pattern can sometimes give clues about the substitution pattern. |
| Halogen Bonds | C-Cl / C-F Stretches | ~800 - 700 (C-Cl) / ~1300 - 1200 (C-F) | Confirms carbon-halogen bonds.[11] |
4.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance spectrum and assign the major peaks to the corresponding functional groups as detailed in the table above.
NMR Spectroscopy: The Definitive Structural Arbiter
While MS provides the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level detail of the molecular skeleton, revealing the precise connectivity of atoms.[12] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
5.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, we expect signals for two aromatic protons and the exchangeable protons of the amine and carboxylic acid groups.
Expected Data & Interpretation:
-
Aromatic Region (δ 6.5-8.0 ppm): Aromatic protons are deshielded and appear in this characteristic range.[13][14] We have two adjacent aromatic protons (at C5 and C6). They will split each other into doublets.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield of the aromatic protons.
-
H-5: This proton is ortho to the chlorine atom.
-
-
Exchangeable Protons: The -COOH and -NH₂ protons typically appear as broad signals that can vary in chemical shift depending on concentration, solvent, and temperature. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton-deuterium exchange.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~8-9 Hz (³JHH) |
| H-5 | ~6.7 - 6.9 | Doublet (d) | ~8-9 Hz (³JHH) |
| -NH₂ | ~4.0 - 7.0 | Broad Singlet (br s) | N/A |
| -COOH | > 10 | Broad Singlet (br s) | N/A |
5.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line, allowing for a direct count of non-equivalent carbons. This is crucial for confirming the substitution pattern.
Expected Data & Interpretation: The molecule has 7 unique carbon atoms, so 7 signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carboxylic Carbon (C=O): This is the most deshielded carbon, appearing around δ 165-175 ppm.[10]
-
Aromatic Carbons (δ 110-155 ppm): The chemical shifts are influenced by the attached substituents.[16]
-
C-F bond: The carbon directly attached to fluorine (C-3) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling.
-
C-N, C-Cl bonds: Carbons attached to electronegative atoms (C-2, C-4) will be shifted downfield relative to unsubstituted aromatic carbons.
-
Quaternary Carbons (C-1, C-2, C-3, C-4): These carbons, which do not have attached protons, will typically show lower intensity signals.
-
| Carbon Assignment | Expected δ (ppm) | Key Feature |
| C=O | 165 - 175 | Downfield, low intensity |
| C-2 (C-NH₂) | 150 - 155 | Quaternary, attached to amine |
| C-4 (C-Cl) | 138 - 142 | Quaternary, attached to chlorine |
| C-3 (C-F) | 155 - 160 | Large doublet (¹JCF ≈ 240-250 Hz) |
| C-6 | 132 - 135 | CH, downfield due to ortho -COOH |
| C-1 | 112 - 116 | Quaternary |
| C-5 | 114 - 118 | CH |
5.3. ¹⁹F NMR Spectroscopy: The Fluorine Keystone
Rationale: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus. It provides definitive proof of the fluorine's presence and its electronic environment.[17] Since there is only one fluorine atom in the molecule, a single signal is expected.
Expected Data & Interpretation:
-
A single resonance is expected in the ¹⁹F NMR spectrum.
-
The chemical shift for an aryl fluoride is typically in the range of δ -100 to -170 ppm relative to CFCl₃.[18][19]
-
This signal may exhibit coupling to the adjacent aromatic protons (H-5) and carbons, which can be observed in high-resolution spectra.
5.4. Integrated NMR Analysis Workflow
The true power of NMR comes from integrating the data from these different experiments to build a complete picture of the molecule's connectivity.
Caption: Logic flow for integrating NMR data.
5.5. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for aminobenzoic acids as it effectively dissolves the sample and allows for the observation of exchangeable -NH₂ and -COOH protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm exchangeable protons, acquire a second spectrum after adding one drop of D₂O.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard. Integrate the ¹H signals and analyze the multiplicities and coupling constants. Assign all peaks based on the expected chemical shifts and coupling patterns.
Conclusion: A Unified Structural Proof
The structure of this compound is unequivocally confirmed by the powerful synergy of modern spectroscopic techniques. Mass spectrometry establishes the correct molecular formula (C₇H₅ClFNO₂) and confirms the presence of one chlorine atom through its distinct isotopic signature.[4] Infrared spectroscopy provides a rapid fingerprint of the essential functional groups: a primary amine, a carboxylic acid, and an aromatic ring.[8][9] Finally, the detailed connectivity is pieced together by a trio of NMR experiments. ¹H NMR identifies the two adjacent aromatic protons, ¹³C NMR confirms the seven unique carbons of the substituted skeleton, and ¹⁹F NMR provides direct, unambiguous evidence for the fluorine substituent. The convergence of these independent lines of evidence provides a self-validating and authoritative structural assignment, a critical checkpoint for any further research or application of this compound.
References
- Woźnicka, E., et al. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
- JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Journal of Visualized Experiments.
- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- NIH National Center for Biotechnology Information. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PubMed Central.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University Course Catalog.
- Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Royal Society of Chemistry.
- Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility.
- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). HMDB.
- University of Ottawa. (n.d.). 19F NMR Reference Standards. University of Ottawa NMR Facility.
- SpectraBase. (n.d.). 2-Chloro-4-fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
- PubMed. (n.d.). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed.
- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.
- NIH National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorobenzoic acid. PubMed Central.
- University of Florida. (n.d.). Fluorine NMR. University of Florida Chemistry Department.
- NIST WebBook. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.
- Chemsrc. (n.d.). CAS#:130047-16-4 | 2-amino-4-fluorobenzoic acid,hydrochloride. Chemsrc.
- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin.
- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Doc Brown's Chemistry.
- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate.
- SpectraBase. (n.d.). 2-[(4-Chlorobenzyl)amino]benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- NIST WebBook. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. geo.fu-berlin.de [geo.fu-berlin.de]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biophysics.org [biophysics.org]
- 18. 19F [nmr.chem.ucsb.edu]
- 19. colorado.edu [colorado.edu]
An In-Depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid (CAS Number: 1039878-71-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-3-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1039878-71-1 , is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its unique substitution pattern, featuring amino, chloro, and fluoro groups on the benzoic acid scaffold, makes it a valuable and versatile building block for the synthesis of complex heterocyclic systems and novel therapeutic agents. The strategic incorporation of fluorine, in particular, is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug discovery, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and drug development. While exhaustive experimental data for this compound is not widely published, its key properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 1039878-71-1 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Cl | [1] |
Synthesis and Workflow
While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted anthranilic acids. A common approach involves the nitration of a substituted benzoic acid, followed by the reduction of the nitro group to an amine.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar transformations.[3][4] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Nitration of 4-Chloro-3-fluorobenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-chloro-3-fluorobenzoic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and water, leading to the precipitation of the crude 2-nitro-4-chloro-3-fluorobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of 2-Nitro-4-chloro-3-fluorobenzoic acid
-
To a solution of the crude nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalyst such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the nitro compound is fully converted to the amine.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by recrystallization from an appropriate solvent system.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anthranilic acid derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy. The specific substitution pattern of this compound provides a unique scaffold for the generation of libraries of compounds for high-throughput screening.
The presence of the amino and carboxylic acid functionalities allows for diverse chemical modifications, such as amide bond formation, to construct more complex molecular architectures. The fluorine and chlorine substituents can modulate the electronic properties and lipophilicity of the final compounds, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.
While specific drugs derived from this particular intermediate are not prominently disclosed in public literature, its structural motifs are found in various kinase inhibitors and other targeted therapies. The general importance of fluorinated aminobenzoic acids as pharmaceutical intermediates is well-established.[5][6]
Safety and Handling
Due to the lack of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound (CAS 1039878-71-1), a cautious approach to handling is imperative. The safety information for structurally related compounds, such as other halogenated aminobenzoic acids, should be considered as a preliminary guide.[7][8][9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Identification (Presumed based on related compounds):
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, particularly the presence of fluorine, make it an attractive building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, potential applications, and necessary safety precautions. Further research and experimental validation are essential to fully elucidate the potential of this promising molecule.
References
- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/118010157
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. URL: http://www.orgsyn.org/demo.aspx?prep=v76p0214
- Synquest Labs. 2-Amino-3-fluorobenzoic acid Safety Data Sheet. URL: https://www.synquestlabs.com/sites/default/files/sds/4657-3-23.pdf
- ChemicalBook. 2-Amino-4-fluorobenzoic acid - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=446-32-2
- Fisher Scientific. 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC222510050
- Fisher Scientific. 3-Amino-4-fluorobenzoic acid Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC293020050
- Sigma-Aldrich. 4'-Amino-2',5'-diethoxybenzanilide Safety Data Sheet. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/f0125
- Biosynth. This compound. URL: https://www.biosynth.com/p/PRB87871/2-amino-4-chloro-3-fluorobenzoic-acid
- Guidechem. How to synthesize and app 2-Amino-4-Fluorobenzoic Acid. URL: https://www.guidechem.com/faq/how-to-synthesize-and-app-2-amino-4-fluorobenzoic-acid-920037.html
- Ningbo Inno Pharmachem Co., Ltd. Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. URL: https://www.inno-pharmchem.com/news/unlocking-pharmaceutical-potential-the-role-of-2-amino-4-fluorobenzoic-acid-45199615.html
- Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid. URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-on-the-physicochemical-properties-of-2-amino-4-fluorobenzoic-acid
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid. URL: https://patents.google.
- PMC. Fluorinated building blocks in drug design: new pathways and targets. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647895/
- GoldBio. 2-Amino-4-chlorobenzoic acid. URL: https://www.goldbio.com/product/10134/2-amino-4-chlorobenzoic-acid
- GoldBio. 2-Amino-4-fluorobenzoic acid. URL: https://www.goldbio.com/product/10135/2-amino-4-fluorobenzoic-acid
- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531388.htm
- ResearchGate. 2-Amino-4-chlorobenzoic acid. URL: https://www.researchgate.net/publication/49603569_2-Amino-4-chlorobenzoic_acid
- BLD Pharm. 2-Amino-6-chloro-3-fluorobenzoic acid. URL: https://www.bldpharm.com/products/1039815-76-3.html
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. goldbio.com [goldbio.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery
This technical guide provides an in-depth analysis of 2-Amino-4-chloro-3-fluorobenzoic acid, a halogenated aromatic amino acid that has garnered significant interest within the pharmaceutical and life sciences sectors. Its unique substitution pattern makes it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will explore its fundamental properties, a robust synthesis protocol, its strategic applications in medicinal chemistry, and essential safety and handling procedures for laboratory use.
Core Molecular Profile and Physicochemical Properties
This compound is a trifunctional aromatic compound, featuring an amine group, a carboxylic acid, and two different halogen substituents. This arrangement provides a rich chemical handle for a variety of organic transformations. The presence of both fluorine and chlorine atoms significantly influences the molecule's electronic properties, pKa, and lipophilicity, which are critical parameters in drug design.
The strategic placement of a fluorine atom, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability.[1] The carbon-fluorine bond is exceptionally strong, resisting enzymatic cleavage and thereby prolonging the in vivo half-life of a drug candidate.[2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1039878-71-1 | [3] |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | 189.57 g/mol | [3] |
| Appearance | Expected to be a solid, likely a powder | [4] |
| Melting Point | Estimated range: 190-235 °C | Estimated based on related isomers[4][5][6] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Based on related isomers[6][7] |
Note on Physicochemical Properties: Specific experimental data for the melting point and solubility of this exact isomer are not widely published. The provided melting point is an estimated range based on the experimentally determined melting points of closely related isomers such as 2-Amino-4-chlorobenzoic acid (231-233 °C) and 2-Amino-4-fluorobenzoic acid (192-196 °C).[4][6]
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted aminobenzoic acids often involves multi-step sequences that build upon readily available precursors. A plausible and efficient route to this compound can be adapted from established methods for synthesizing related fluorinated and chlorinated anthranilic acids.[8] The following protocol outlines a logical synthetic pathway, emphasizing the rationale behind each step.
Experimental Protocol: Synthesis of this compound
This synthesis can be conceptualized in a two-stage process starting from a suitable substituted isatin, which serves as a robust precursor for creating the desired substitution pattern on the aromatic ring.
Part 1: Synthesis of 6-Chloro-7-fluoroisatin
The initial step involves the cyclization of a substituted aniline to form the isatin core. This is a well-established method for creating the foundational bicyclic structure.
-
Starting Material: 3-Chloro-2-fluoroaniline.
-
Reaction: The synthesis begins with the reaction of 3-chloro-2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution to form an isonitrosoacetanilide intermediate.
-
Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, which catalyzes an electrophilic cyclization to yield 6-chloro-7-fluoroisatin. The choice of a strong acid is critical to drive the reaction to completion.
-
Purification: The resulting isatin precipitate is filtered, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.
Part 2: Oxidative Cleavage to this compound
The second stage involves the oxidative cleavage of the isatin ring to unmask the amino and carboxylic acid functionalities.
-
Reaction Setup: The purified 6-chloro-7-fluoroisatin is suspended in an aqueous solution of sodium hydroxide.
-
Oxidation: Hydrogen peroxide (30% solution) is added dropwise to the cooled basic solution. This initiates an oxidative cleavage of the α-keto-amide bond in the isatin ring. The basic conditions are essential for the reaction to proceed efficiently.[8]
-
Workup and Acidification: After the reaction is complete (as monitored by TLC), the solution is carefully acidified with hydrochloric acid. This protonates the carboxylate and any remaining phenoxide, leading to the precipitation of the final product, this compound.
-
Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization.
Applications in Medicinal Chemistry and Drug Development
This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of biologically active molecules. Its utility stems from the ability to serve as a scaffold that can be elaborated into more complex structures.
The primary application lies in its role as an intermediate for creating active pharmaceutical ingredients (APIs).[9] The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility allows medicinal chemists to systematically explore the chemical space around a lead compound in structure-activity relationship (SAR) studies.
The incorporation of fluorine and chlorine provides several advantages:
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]
-
Binding Affinity: The electronegativity of the halogens can alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein.[10][11]
-
Lipophilicity and Permeability: Halogen substitution can increase lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its site of action.[11]
Derivatives of fluorinated benzoic acids have been explored for their potential in oncology, and as treatments for cardiovascular and neurological disorders.[9] For example, this scaffold could be a precursor for synthesizing novel kinase inhibitors, where the aminobenzoic acid core mimics a hinge-binding motif.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related aminobenzoic acids provide a strong basis for hazard assessment.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. Avoid skin contact.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed hazardous waste disposal company.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: [Link])
- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. (URL: [Link])
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. (URL: [Link])
- Importance of Fluorine in Benzazole Compounds. Molecules. (URL: [Link])
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. (URL: [Link])
- Taylor & Francis Online. The role of fluorine in medicinal chemistry. (URL: [Link])
- Bentham Science. Roles of Fluorine in Drug Design and Drug Action. (URL: [Link])
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports. (URL: [Link])
- The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innov
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (URL: [Link])
- International Journal of Creative Research Thoughts. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (URL: [Link])
- YouTube. Substitution, Reductive Amination, and Gabriel Synthesis!. (URL: [Link])
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 4. 2-氨基-4-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-4-chlorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-3-chlorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
The Strategic Role of 2-Amino-4-chloro-3-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloro-3-fluorobenzoic acid emerges as a highly promising, albeit under-documented, scaffold in medicinal chemistry. Its unique trifunctional substitution pattern on the anthranilic acid core presents a confluence of reactive handles and modulating electronic effects, positioning it as a strategic building block for the synthesis of novel therapeutic agents. This technical guide synthesizes the established principles of halogenated anthranilic acid chemistry to elucidate the potential of this compound. We will explore its inferred synthetic utility, particularly in the construction of privileged heterocyclic systems, and discuss the anticipated impact of its distinct substitution on molecular properties and biological activity. This document serves as a roadmap for researchers looking to leverage this versatile intermediate in the design and development of next-generation pharmaceuticals.
Introduction: The Anthranilic Acid Scaffold and the Promise of Halogenation
Anthranilic acid and its derivatives are foundational pillars in medicinal chemistry, serving as versatile precursors for a vast array of bioactive heterocycles and other pharmacologically relevant molecules.[1][2] The inherent reactivity of the amino and carboxylic acid groups allows for diverse synthetic transformations, leading to compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2]
The strategic introduction of halogen atoms onto the anthranilic acid core has become a powerful tool in drug design. Halogens, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific electronic and steric interactions.[3] Halogen-substituted anthranilic acids, for instance, have been identified as a novel chemical platform for the development of potent androgen receptor antagonists for the treatment of prostate cancer.[3] It is within this context of "functionalized pharmacophores" that this compound (commercially available[4]) presents itself as a molecule of significant interest.
This guide will extrapolate from the known chemistry of analogous compounds to provide a comprehensive overview of the anticipated role and applications of this compound in medicinal chemistry.
Physicochemical Properties and Synthetic Rationale
The medicinal chemistry potential of this compound is intrinsically linked to its unique substitution pattern. The interplay of the amino, chloro, and fluoro groups on the benzoic acid ring creates a distinct electronic and steric environment that can be strategically exploited in drug design.
| Property | Anticipated Influence on Drug Discovery |
| Amino Group | Primary nucleophile for amide bond formation, cyclization reactions (e.g., quinazolinone synthesis), and as a hydrogen bond donor. |
| Carboxylic Acid Group | Site for esterification, amidation, and serves as a key hydrogen bond acceptor/donor for target interaction. Can be a handle for prodrug strategies. |
| Chlorine Atom (C4) | Influences lipophilicity, can participate in halogen bonding, and sterically directs reactions at adjacent positions. Modulates the pKa of the amino and carboxylic acid groups. |
| Fluorine Atom (C3) | Potent electron-withdrawing group that can significantly alter the acidity of the carboxylic acid and the basicity of the amine. Can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable interactions with protein targets. |
The combination of these functionalities suggests that this compound is an ideal starting material for creating complex molecular architectures with tunable physicochemical properties.
Key Synthetic Applications: A Focus on Quinazolinone Synthesis
A primary and highly valuable application of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad range of biological activities.[5][6][7] The general synthetic pathway involves the reaction of an anthranilic acid with an appropriate electrophile to form an intermediate that subsequently cyclizes.
Based on established methodologies for analogous compounds, we can propose a robust synthetic workflow for the utilization of this compound in the synthesis of novel quinazolinone derivatives.[5][8]
Proposed Synthetic Workflow for Novel Quinazolinones
Step 1: Acylation and Benzoxazinone Formation
The initial step involves the acylation of the amino group of this compound with an acyl chloride in the presence of a base like pyridine. The resulting N-acyl intermediate is then cyclized, typically with a dehydrating agent such as acetic anhydride, to form a 2-substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one.
-
Causality: The use of pyridine as a base neutralizes the HCl generated during the acylation, driving the reaction to completion. Acetic anhydride serves as an efficient dehydrating agent to facilitate the intramolecular cyclization to the benzoxazinone intermediate.
Step 2: Condensation with a Primary Amine to Yield the Quinazolinone Core
The benzoxazinone intermediate is a versatile electrophile that readily reacts with primary amines. This condensation reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent intramolecular cyclization to afford the 2,3-disubstituted 7-chloro-8-fluoroquinazolin-4(3H)-one.
-
Causality: This step allows for the introduction of a second point of diversity (R2) into the quinazolinone scaffold, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. The choice of solvent (e.g., ethanol, acetic acid) can influence the reaction rate and yield.
Structure-Activity Relationship (SAR) Insights and Therapeutic Potential
While direct SAR studies on derivatives of this compound are not yet published, we can infer potential trends based on related structures.
-
The Role of the C7-Chloro and C8-Fluoro Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the quinazolinone core is expected to significantly impact the molecule's electronic distribution. This can influence its ability to interact with biological targets. For example, in the context of kinase inhibitors, these substitutions can affect the pKa of the quinazoline nitrogen atoms, which are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase.
-
Diversity at R1 and R2: The synthetic route outlined above allows for extensive variation at the R1 and R2 positions.
-
R1 Substituent: This group, originating from the acyl chloride, can be tailored to occupy specific pockets within a target's active site. Aromatic or heteroaromatic rings at this position are common in many bioactive quinazolinones.
-
R2 Substituent: This group, introduced via the primary amine, can be modified to modulate solubility, cell permeability, and to introduce additional binding interactions.
-
The inherent biological activities of halogenated anthranilic acids and their derivatives suggest that compounds derived from this compound could be promising candidates for a variety of therapeutic areas:
-
Oncology: As analogues of known EGFR inhibitors and other kinase-targeted therapies.[9]
-
Anti-inflammatory: Following the precedent of fenamate-class NSAIDs.
-
Antimicrobial: By disrupting bacterial processes, as has been observed with other halogenated anthranilic acid derivatives.[10]
Experimental Protocols (Exemplary)
The following are generalized protocols adapted from established procedures for the synthesis of quinazolinones from anthranilic acid derivatives.[5][8] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 2-Substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in anhydrous pyridine.
-
Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of the desired acyl chloride (R1COCl) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Add 5-10 equivalents of acetic anhydride to the reaction mixture and heat to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2,3-Disubstituted-7-chloro-8-fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, suspend 1 equivalent of the 2-substituted-7-chloro-8-fluoro-4H-3,1-benzoxazin-4-one intermediate and 1.2 equivalents of the desired primary amine (R2NH2) in ethanol or glacial acetic acid.
-
Heating: Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Conclusion
This compound stands as a potent, yet underexplored, building block in the arsenal of medicinal chemists. Its trifunctional nature offers a unique combination of reactivity and the ability to fine-tune molecular properties. By leveraging the well-established chemistry of analogous anthranilic acids, particularly in the synthesis of privileged scaffolds like quinazolinones, researchers can unlock new avenues for drug discovery. The strategic incorporation of this molecule into synthetic campaigns is poised to yield novel compounds with enhanced biological activity and improved pharmacokinetic profiles, addressing unmet needs in various therapeutic areas.
References
- Dandia, A., Singh, R., & Khaturia, S. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.
- Netz, N., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
- Lesic, B., et al. (2007). Inhibitors of Pathogen Intercellular Signals as Selective Anti-Infective Compounds.
- Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(11), 5263-5277.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 955-963.
- Al-Said, M. S., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of Molecular Structure, 1301, 137358.
- Al-Omair, M. A., et al. (2023).
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Al-Salahi, R., et al. (2024).
Sources
- 1. The Chemistry of Anthranilic Acid: Ingenta Connect [ingentaconnect.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of 2-Amino-4-chloro-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of aminobenzoic acid, particularly those incorporating halogen substitutions, represent a significant and expanding frontier in medicinal chemistry. The strategic inclusion of chlorine and fluorine atoms onto the 2-aminobenzoic acid scaffold can profoundly influence the molecule's physicochemical properties, leading to enhanced biological activity. This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and therapeutic potential of 2-Amino-4-chloro-3-fluorobenzoic acid and its related derivatives. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols, to serve as a valuable resource for professionals in drug discovery and development.
Introduction: The Strategic Importance of Halogenated Aminobenzoic Acids
The aminobenzoic acid framework is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, is a powerful strategy in modern drug design to modulate a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Fluorine, in particular, is increasingly utilized in drug development for its ability to enhance biological activity and improve pharmacokinetic profiles.[2] The specific compound, this compound, and its derivatives are of growing interest due to their potential as versatile scaffolds for developing novel therapeutics.[3]
Synthesis of Halogenated Aminobenzoic Acid Derivatives
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the nitration of a fluorohalogenated benzoic acid precursor, followed by catalytic reduction to yield the corresponding aminobenzoic acid.[4] Alternative methods include diazotization of an amino precursor followed by reactions to introduce the desired halogen atoms. The precise control of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent biological evaluation.[5]
Diagram of a General Synthetic Pathway:
Caption: A generalized workflow for the synthesis of halogenated aminobenzoic acids.
Anticancer Activity: A Promising Frontier
Derivatives of aminobenzoic acid have demonstrated significant potential as anticancer agents.[6][7] The incorporation of halogen atoms can enhance their cytotoxic effects against various cancer cell lines.
Mechanism of Action
While the precise mechanisms are still under investigation for many derivatives, some have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8] For instance, the related compound 2-amino-3-chlorobenzoic acid has been identified as a cancer antagonist that targets these markers.[8] Other aminobenzoic acid derivatives, like PABA/NO, have shown potent activity against human ovarian cancer xenografts, rivaling established drugs like cisplatin.[9][10]
Signaling Pathway Implicated in Anticancer Activity:
Caption: Inhibition of the PI3K/AKT pathway by aminobenzoic acid derivatives.
In Vitro Cytotoxicity Data
Studies on various aminobenzoic acid derivatives have reported promising IC50 values against a range of cancer cell lines. For example, certain benzamide derivatives of para-aminobenzoic acid (PABA) have exhibited IC50 values as low as 4.53 µM, which is more potent than the standard drug 5-Fluorouracil in some cases.[6] Another study on alkyl derivatives of 4-aminobenzoic acid showed significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with one compound demonstrating an IC50 of 15.59 µM against NCI-H460.[11]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide derivatives of PABA | HCT-116 | 4.53 | [6] |
| Benzamide derivatives of PABA | MCF7 | 5.85 | [6] |
| Alkyl derivatives of 4-aminobenzoic acid | NCI-H460 | 15.59 | [11] |
| PABA/NO | OVCAR-3 | Potent | [9] |
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria presents a major global health challenge. Halogenated benzoic acid derivatives have emerged as a promising class of compounds with potent antibacterial activity.[12]
Spectrum of Activity and Mechanism
These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism of action for some aminobenzoic acid derivatives is believed to involve the inhibition of essential metabolic pathways in bacteria. For example, sulfonamides, which are derivatives of p-aminobenzoic acid, act as competitive inhibitors of an enzyme crucial for folic acid synthesis in bacteria.[13] The introduction of halogens can enhance this inhibitory effect.[14] Studies on 2-chlorobenzoic acid derivatives revealed greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[12]
Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency. For some halogenated pyrazole derivatives of benzoic acid, MIC values as low as 1 µg/mL against Bacillus subtilis have been reported.[14] In a study on 2-chlorobenzoic acid derivatives, one compound demonstrated a pMIC of 2.27 µM/ml against Escherichia coli, comparable to the standard drug norfloxacin.[12]
| Compound Class | Bacterial Strain | MIC | Reference |
| 2-chlorobenzoic acid derivative | Escherichia coli | pMIC = 2.27 µM/ml | [12] |
| Halogenated pyrazole derivative | Bacillus subtilis | 1 µg/mL | [14] |
| Sorbic acid amide derivative | Bacillus subtilis | 0.17 mM | [15] |
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding how the chemical structure of these derivatives influences their biological activity. For 2-chlorobenzoic acid derivatives, topological parameters and molecular connectivity indices were found to govern their antimicrobial activities.[12] The position of substituents on the benzoic acid ring also plays a critical role. For instance, the addition of a hydroxyl group at the ortho position of benzoic acid enhances its antibacterial effect against E. coli.[16]
Experimental Protocols
General Protocol for In Vitro Anticancer Screening (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound derivatives represent a promising class of molecules with significant potential in the development of novel anticancer and antimicrobial agents. The strategic incorporation of halogen atoms provides a powerful tool for optimizing their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise mechanisms of action, expanding the library of derivatives through rational design, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The insights provided in this guide aim to facilitate and inspire further exploration in this exciting area of medicinal chemistry.
References
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
- Synthetic routes of p-aminobenzoic acid deriv
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. URL
- PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glut
- PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glut
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. URL
- 2-amino-3-fluorobenzoic acid. URL
- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. URL
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw m
- 2-Amino-4-fluorobenzoic acid. URL
- Method for producing 2-amino-4-fluorobenzoic acid. URL
- This compound. URL
- Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. URL
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. URL
- Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. URL
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. URL
- Applications of fluorine-containing amino acids for drug design. URL
- 2-Amino-4-chlorobenzoic acid. URL
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. URL
- STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. URL
- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modul
- The chlorination of 4‐aminobenzoic acid and its methyl ester. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]
- 9. PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Amino-4-chloro-3-fluorobenzoic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Halogenated Anthranilic Acid
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. Among these, 2-Amino-4-chloro-3-fluorobenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a molecule of significant interest. Its unique arrangement of an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom on a benzene ring offers a rich tapestry of reactivity and imparts distinct physicochemical properties to its downstream products. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application as a pivotal building block in the synthesis of complex heterocyclic systems.
Core Physicochemical and Structural Characteristics
This compound is a crystalline solid with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[1] Its structure, confirmed by various spectroscopic methods, presents a unique substitution pattern that dictates its reactivity and utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 1039878-71-1 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the aromatic ring creates a nuanced electronic environment, influencing its reactivity in various chemical transformations.
Synthetic Strategies: A Plausible Pathway
Caption: A plausible synthetic route to this compound.
This proposed pathway leverages well-established and robust organic reactions, ensuring a high degree of feasibility and adaptability in a laboratory setting. The causality behind these steps lies in the strategic manipulation of directing groups and the sequential introduction of the required functionalities.
Application as a Building Block: The Gateway to Heterocyclic Scaffolds
The true value of this compound lies in its role as a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those of medicinal importance. The presence of the ortho-amino benzoic acid moiety is a classic pharmacophore for the construction of quinazolinones, a class of compounds known for their diverse biological activities.
Synthesis of Substituted 7-Chloro-8-fluoro-quinazolin-4(3H)-ones
A prime example of the utility of this compound is in the synthesis of substituted 7-chloro-8-fluoro-quinazolin-4(3H)-ones. This class of compounds is of significant interest to medicinal chemists due to the known impact of halogen substitution on pharmacological activity, including metabolic stability and receptor binding affinity.
Experimental Protocol:
A general and reliable two-step protocol for the synthesis of 2,3-disubstituted 7-chloro-8-fluoro-quinazolin-4(3H)-ones from this compound is as follows:
Step 1: Formation of the Benzoxazinone Intermediate
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent such as pyridine or dioxane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise while maintaining vigorous stirring.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate.
-
Reflux the obtained N-acyl-2-amino-4-chloro-3-fluorobenzoic acid with an excess of acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it into crushed ice. The precipitated 2-substituted-7-chloro-8-fluoro-3,1-benzoxazin-4-one is collected by filtration, washed with cold water, and dried.
Step 2: Formation of the Quinazolinone Ring
-
Heat the 2-substituted-7-chloro-8-fluoro-3,1-benzoxazin-4-one intermediate with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.
-
Upon cooling the reaction mixture, the desired 2,3-disubstituted-7-chloro-8-fluoro-quinazolin-4(3H)-one will precipitate.
-
Collect the solid product by filtration and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure quinazolinone derivative.
Caption: General workflow for the synthesis of substituted quinazolinones.
This synthetic strategy is highly modular, allowing for the introduction of a wide array of substituents at the 2 and 3-positions of the quinazolinone core by varying the acyl chloride and primary amine, respectively. This modularity is invaluable for the generation of chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the arsenal of the modern organic chemist. Its unique substitution pattern provides a gateway to a diverse range of complex heterocyclic structures, most notably the medicinally relevant quinazolinone scaffold. The ability to fine-tune the steric and electronic properties of the final molecules through the strategic introduction of this building block underscores its importance in the rational design of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the utility of this compound is poised to expand, solidifying its role as a key intermediate in the advancement of chemical sciences.
References
- Appchem. (n.d.). This compound.
Sources
Unlocking Novel Compound Discovery with 2-Amino-4-chloro-3-fluorobenzoic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Halogenated and fluorinated scaffolds are particularly prized for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide focuses on 2-Amino-4-chloro-3-fluorobenzoic acid (CAS RN: 1039878-71-1), a trifunctionalized aromatic scaffold poised for the efficient construction of diverse and novel chemical entities. We will move beyond a simple recitation of methods to provide a deep, mechanistically-grounded understanding of its reactivity and its application in synthesizing high-value heterocyclic systems, particularly quinazolin-4-ones. This document serves as a technical primer for researchers aiming to leverage this versatile intermediate in their discovery programs.
The Strategic Value of this compound
This compound is more than just a starting material; it is a carefully designed scaffold for combinatorial chemistry and targeted synthesis. Its value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amine, a versatile carboxylic acid, and a halogenated aromatic core.
-
The Amino Group: Serves as a primary handle for cyclization reactions, N-arylation, and amide bond formation.
-
The Carboxylic Acid: Enables the formation of amides, esters, and can direct cyclization pathways.
-
The Chloro & Fluoro Substituents: These halogens are not mere placeholders. The fluorine atom at the 3-position and chlorine at the 4-position profoundly influence the electronic nature of the ring, affecting the pKa of the amine and carboxylic acid, and modifying the regioselectivity of further aromatic substitutions. They are integral for enhancing biological activity and tuning pharmacokinetic properties in the final compounds.[1][2]
Physicochemical Properties
A clear understanding of the fundamental properties of this building block is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| CAS Number | 1039878-71-1 | [3] |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | 189.57 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Cl | [3] |
| Appearance | Typically an off-white to light-colored solid | Inferred |
Core Synthetic Pathway: The Synthesis of 8-Chloro-7-fluoro-quinazolin-4(3H)-ones
One of the most powerful applications of anthranilic acids is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[4] The general strategy involves a two-step sequence: acylation of the amino group followed by cyclization.
Authoritative Grounding: The Causality Behind the Pathway
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an anthranilic acid precursor is a robust and well-established methodology.[4] The process typically begins with the formation of a benzoxazinone intermediate via acylation of the anthranilic acid with an acyl chloride. This intermediate is then reacted with a primary amine, which acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the thermodynamically stable quinazolinone core.[4] This two-step approach allows for immense diversity, as a wide variety of acyl chlorides and primary amines can be employed to generate extensive libraries of novel compounds.
Workflow Diagram: Quinazolin-4-one Synthesis
The logical flow from starting material to the final product via the key intermediate is depicted below.
Caption: General workflow for synthesizing quinazolin-4-one derivatives.
Experimental Protocol: Synthesis of 8-Chloro-7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one
This protocol is a self-validating system adapted from established methods for structurally similar anthranilic acids.[4][5] The choice of reagents and conditions is explained to ensure reproducibility and understanding.
Step 1: Formation of 8-Chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
Rationale: Pyridine acts as a mild base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards the product. Acetic anhydride is used here as a simple and effective acetylating agent.
-
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Suspend this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add pyridine to the suspension and stir for 10 minutes at room temperature.
-
Add acetic anhydride dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude benzoxazinone intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent like ethanol.
-
Step 2: Formation of 8-Chloro-7-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one (Final Product)
Rationale: The primary amine (aniline) attacks the electrophilic carbonyl of the benzoxazinone, leading to ring opening. The subsequent intramolecular cyclization and dehydration, often facilitated by heating in a polar aprotic solvent like DMF or with a base like pyridine, yields the final quinazolinone.
-
Materials:
-
Crude 8-Chloro-7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Pyridine or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude benzoxazinone intermediate in anhydrous pyridine or DMF in a reaction vessel.
-
Add aniline to the solution.
-
Heat the mixture to 100-120°C and stir for 4-6 hours. Again, monitor progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
The solid precipitate is the crude product. Collect it by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual starting materials and solvent.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the pure quinazolinone derivative.
-
Characterize the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Alternative Synthetic Transformations
While quinazolinone synthesis is a primary application, the unique functionality of this compound allows for other important transformations.
A. Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate libraries of N-substituted amides. This is a fundamental reaction in medicinal chemistry for exploring structure-activity relationships.
B. Palladium-Catalyzed Cross-Coupling
The C-Cl bond, while less reactive than a C-Br or C-I bond, can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[6] This requires the use of highly active palladium catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).[6] These reactions are best performed after protecting or derivatizing the amino and carboxylic acid groups to prevent interference.
Reaction Logic Diagram
Caption: Key synthetic pathways originating from the core scaffold.
Conclusion
This compound represents a potent and versatile building block for modern synthetic and medicinal chemistry. Its trifunctional nature provides multiple, orthogonal handles for the construction of complex molecules. As demonstrated, it is an ideal precursor for the synthesis of quinazolin-4-one derivatives, a class of compounds with significant pharmacological interest. By understanding the underlying reactivity and employing robust, validated protocols, researchers can effectively leverage this scaffold to accelerate the discovery of novel compounds with therapeutic potential.
References
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Jo, S., Kim, S., Kim, H., Kim, S., & Lee, C. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Scientific Reports, 12(1), 19920.
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid.
- MDPI. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.
- ResearchGate. (n.d.). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
- Myznikov, L. V., et al. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(10), 1184-1215.
- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.
- MySkinRecipes. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.
- PubMed. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide
Introduction: The Unique Standing of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into therapeutic candidates has become a cornerstone of rational drug design.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on a molecule's pharmacological profile.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond, allow it to significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[5][6]
Among the diverse array of fluorinated scaffolds, fluorinated benzoic acids stand out as particularly valuable building blocks in pharmaceutical development. The position of the fluorine atom on the benzoic acid ring—be it ortho, meta, or para—can drastically alter the molecule's physicochemical properties, offering distinct advantages and challenges in the optimization of drug candidates.[5] This guide provides an in-depth exploration of the therapeutic applications of fluorinated benzoic acids, grounded in mechanistic insights and practical experimental considerations for researchers and drug development professionals.
The Physicochemical Impact of Fluorination on Benzoic Acid
The introduction of fluorine to the benzoic acid scaffold is a deliberate strategy to modulate its properties for enhanced therapeutic effect. The strong electron-withdrawing nature of fluorine significantly impacts the acidity (pKa) of the carboxylic acid group. For instance, 2-fluorobenzoic acid is a stronger acid than benzoic acid due to the "ortho effect," where the proximity of the fluorine atom stabilizes the carboxylate anion through an inductive effect.[5] This enhanced acidity can lead to stronger interactions with target proteins.[5]
Furthermore, fluorine substitution can enhance a drug's metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[7] This often translates to a longer in vivo half-life and improved bioavailability. Fluorination also influences lipophilicity, which is a critical parameter for membrane permeability and reaching the site of action.[6]
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Data sourced from BenchChem[5] |
Core Therapeutic Applications and Mechanisms of Action
Fluorinated benzoic acids have demonstrated therapeutic potential across a range of diseases, most notably in inflammation, cancer, and metabolic disorders.
Anti-inflammatory Agents: The NSAID Connection
A primary application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8][9][10]
Case Study: Diflunisal
Diflunisal, a derivative of salicylic acid, is a well-established NSAID used for treating mild to moderate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[9][11] Its mechanism of action involves the non-selective inhibition of both COX-1 and COX-2 enzymes.[8][9] By blocking these enzymes, diflunisal reduces the production of prostaglandins, thereby alleviating pain and inflammation.[8][9] Notably, diflunisal has a longer half-life compared to many other NSAIDs, allowing for less frequent dosing.[8][9]
Beyond its anti-inflammatory role, diflunisal has been repurposed for the treatment of transthyretin (ATTR) amyloidosis, a rare disease characterized by the misfolding and aggregation of the TTR protein.[12][13] Diflunisal stabilizes the TTR tetramer, preventing its dissociation into monomers that can form amyloid deposits.[12][13]
Signaling Pathway: COX Inhibition by Fluorinated Benzoic Acid NSAIDs
The primary mechanism for the anti-inflammatory action of NSAIDs like diflunisal is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Inhibition of COX-1 and COX-2 by fluorinated benzoic acid NSAIDs.
Anticancer Therapeutics
Fluorinated benzoic acids and their derivatives have also been explored as potential anticancer agents.[2][5] Their mechanisms in oncology are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer cell proliferation. The incorporation of fluorine can enhance the ability of these compounds to interact with specific targets within cancer cells.[14] For example, some benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which can alter gene expression and suppress tumor growth.[15]
Metabolic Disorders
The influence of fluorine on metabolic pathways has led to the investigation of fluorinated benzoic acids in the context of metabolic diseases.[16] For instance, 3-Bromo-4-fluorobenzoic acid is a key intermediate in the synthesis of potent inhibitors of PTP-MEG2, a target for type 2 diabetes. The strategic placement of fluorine can improve a compound's pharmacokinetic properties, making it more suitable for chronic conditions like diabetes.[17]
Experimental Protocols: A Practical Approach
The successful development of fluorinated benzoic acid-based therapeutics relies on robust and reproducible experimental protocols. Below are representative methodologies for synthesis and in vitro evaluation.
Synthesis of 2-Fluorobenzoic Acid
A common method for the synthesis of 2-fluorobenzoic acid involves the diazotization of anthranilic acid followed by a Schiemann reaction or a variation thereof.[18]
Step-by-Step Protocol:
-
Diazotization: Anthranilic acid is dissolved in an appropriate solvent (e.g., methoxyethyl methyl ether) and treated with anhydrous hydrogen fluoride and sodium nitrite at low temperatures (typically below 7°C) to form the diazonium salt.[18][19]
-
Fluorination: The diazonium salt is then decomposed, often by heating, to introduce the fluorine atom onto the aromatic ring.[18]
-
Purification: The crude product is purified through techniques such as recrystallization or column chromatography to yield pure 2-fluorobenzoic acid.[20]
Workflow: Synthesis of a Fluorinated Benzoic Acid
Caption: A generalized workflow for the synthesis of fluorinated benzoic acids.
In Vitro Anti-inflammatory Activity Screening
A common initial step in evaluating the anti-inflammatory potential of a novel compound is to assess its ability to inhibit key inflammatory mediators in vitro.[21][22]
Protocol: Inhibition of Protein Denaturation Assay
This assay serves as a quick and cost-effective screening method for anti-inflammatory activity.[22][23] The principle is that denaturation of proteins is a well-documented cause of inflammation.
-
Preparation of Solutions: A reaction solution is prepared containing the test compound (a fluorinated benzoic acid derivative) at various concentrations and a protein source, typically bovine serum albumin (BSA).
-
Induction of Denaturation: Denaturation is induced by heating the solution (e.g., at 72°C for 5 minutes).
-
Measurement: The turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm). A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.
-
Data Analysis: The percentage inhibition is calculated relative to a control without the test compound. A known NSAID like diclofenac can be used as a positive control.[23]
Challenges and Future Perspectives
While the strategic use of fluorine offers numerous advantages, it is not without its challenges. The high strength of the C-F bond, while beneficial for metabolic stability, can sometimes lead to the formation of reactive metabolites through oxidative defluorination.[24] Furthermore, achieving selective synthesis of specific isomers of fluorinated benzoic acids can be complex.[25]
The future of fluorinated benzoic acids in medicine is promising. Advances in synthetic methodologies are providing access to novel fluorinated motifs.[17] There is also growing interest in the use of fluorinated compounds, including those with the stable isotope ¹⁹F, as molecular tracers in biological studies and imaging techniques like positron emission tomography (PET).[2][26]
Conclusion
Fluorinated benzoic acids represent a critically important class of molecules in the medicinal chemist's toolkit. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have led to the development of effective therapeutics for a range of diseases. From well-established NSAIDs to novel anticancer agents and treatments for rare metabolic disorders, the versatility of this scaffold is evident. A thorough understanding of their mechanisms of action, coupled with robust synthetic and screening protocols, will continue to drive the discovery and development of the next generation of pharmaceuticals based on fluorinated benzoic acids.
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-fluorinated-benzoic-acid-isomers-in-drug-design]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1495535]
- What is the mechanism of Diflunisal?. Patsnap Synapse. [URL: https://www.patsnap.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- What is Diflunisal used for?. Patsnap Synapse. [URL: https://www.patsnap.
- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901634j]
- How Is Fluorine Used in the Medical Field?. Inhance Technologies. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field/]
- Fluorine: An emerging compound in medicinal chemistry. The Torch. [URL: https://www.thetorch.us/2021/10/31/fluorine-an-emerging-compound-in-medicinal-chemistry/]
- The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-benzoic-acids-in-drug-discovery-74379539.html]
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24063510/]
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [URL: https://www.mdpi.com/2079-9284/10/2/55]
- In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [URL: https://journalajrb.com/index.php/AJRB/article/view/365]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05396a]
- Screening models for inflammatory drugs. Slideshare. [URL: https://www.slideshare.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-benzoic-acids-in-modern-fine-chemical-synthesis-74379541.html]
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]
- #diflunisal | Uses, Dosage, Side Effects & Mechanism | Dolobid. YouTube. [URL: https://www.youtube.
- Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7035532/]
- 2-Fluorobenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/445-29-4.htm]
- Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. ResearchGate. [URL: https://www.researchgate.net/publication/221915951_Diflunisal_Analogues_Stabilize_the_Native_State_of_Transthyretin_Potent_Inhibition_of_Amyloidogenesis]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [URL: https://www.researchgate.net/publication/354228490_Recent_progress_in_therapeutic_applications_of_fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]
- . Benchchem. [URL: https://www.benchchem.com/blog/the-strategic-integration-of-fluorinated-benzoic-acids-in-modern-drug-discovery-a-technical-guide]
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-benzoic-acids-in-modern-drug-discovery-74379542.html]
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/vii/5129]
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [URL: https://www.researchgate.
- METABOLISM or FLUORINE-CONTAINING DRUGS. ProQuest. [URL: https://www.proquest.com/openview/174983377dc76a8d11d102a00b659c6c/1?pq-origsite=gscholar&cbl=33845]
- Processes for the preparation of fluorinated benzoic acids. Google Patents. [URL: https://patents.google.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4030]
- Breaking C-F bonds in drugs. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/breaking-c-f-bonds-in-drugs/]
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4829707/]
- Special Issue : Fluoride Metabolism and the Effects of Fluoride on Metabolic Pathways and Diseases. MDPI. [URL: https://www.mdpi.com/journal/metabolites/special_issues/fluoride_metabolism_diseases]
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842211/]
- Nonsteroidal anti-inflammatory drug. Wikipedia. [URL: https://en.wikipedia.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemxyne.com [chemxyne.com]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism of fluorine-containing drugs - ProQuest [proquest.com]
- 8. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 9. What is Diflunisal used for? [synapse.patsnap.com]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. arkat-usa.org [arkat-usa.org]
- 21. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. mdpi.com [mdpi.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. EP1114812A1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 26. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-4-chloro-3-fluorobenzoic acid: Synthesis, Properties, and Applications
Introduction
2-Amino-4-chloro-3-fluorobenzoic acid is a highly functionalized aromatic compound belonging to the class of substituted anthranilic acids. Its strategic placement of an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom on the benzene ring makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The unique electronic and steric properties conferred by these substituents provide multiple reactive handles for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of fluorine, in particular, is a key feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound (CAS No. 1039878-71-1), tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1039878-71-1 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Off-white to light yellow powder (typical) |
| SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Cl |
| InChI Key | WYADKQWQWFMCNJ-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted benzene rings like this compound requires a carefully planned synthetic strategy to ensure correct regiochemistry. While a single, universally adopted method is not documented, a logical and effective approach involves the functionalization of a pre-existing, suitably substituted precursor. A plausible and common strategy in organic synthesis is to introduce the amino group at a late stage via the reduction of a nitro group, which itself is a powerful directing group for electrophilic aromatic substitution.
A representative synthetic pathway can be conceptualized starting from 2-chloro-1-fluoro-4-nitrobenzene. This approach offers a high degree of regiochemical control.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of related substituted anthranilic acids and is adapted for the specific target molecule.[3][4]
Step 1: Directed Ortho-Metalation and Carboxylation of 2-Chloro-1-fluoro-4-nitrobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-1-fluoro-4-nitrobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF via the dropping funnel over 30 minutes. The LDA acts as a strong, non-nucleophilic base, selectively deprotonating the carbon atom positioned between the fluorine and chlorine atoms due to the directing effect of the fluorine.
-
Carboxylation: After stirring at -78 °C for 1 hour, bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice. The highly reactive organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with 2M HCl to a pH of ~2, which protonates the carboxylate to yield the carboxylic acid.
-
Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-3-fluoro-2-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: To a solution of the crude product from Step 1 in a mixture of ethanol and water, add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.
-
Reduction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The iron, in the presence of a mild acid source (from NH₄Cl hydrolysis), reduces the nitro group to an amine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture and filter it through a pad of celite to remove the iron and iron salts.
-
Purification: Concentrate the filtrate to remove the ethanol. Adjust the pH of the remaining aqueous solution to its isoelectric point to precipitate the product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, serving as precursors for a wide range of heterocyclic compounds with diverse pharmacological activities. The specific substitution pattern of this compound makes it an especially attractive starting material.
-
Role of Fluorine: The fluorine atom at the 3-position can enhance the binding affinity of a drug molecule to its target protein through favorable electrostatic interactions. It also serves to block a potential site of metabolic oxidation, thereby increasing the drug's in vivo half-life.[1]
-
Reactive Handles: The amino and carboxylic acid groups are ideal handles for further chemical elaboration. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocycles like quinazolinones. The carboxylic acid can be converted to esters, amides, or other functional groups.
-
Therapeutic Potential: Derivatives of closely related compounds, such as 2-amino-3-chlorobenzoic acid, have shown potent anticancer activity by targeting critical signaling pathways like PI3K/AKT.[5][6] Similarly, other substituted aminobenzoic acids are core components of EGFR inhibitors used in oncology.[7]
Logical Flow from Building Block to Drug Candidate
Caption: Potential synthetic pathways from the core molecule to major drug classes.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR (DMSO-d₆) | - Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two adjacent protons on the ring. - A broad singlet for the carboxylic acid proton (approx. 12-13 ppm). - A broad singlet for the two amino protons (approx. 5-6 ppm). |
| ¹³C NMR (DMSO-d₆) | - A signal for the carbonyl carbon (approx. 168-172 ppm). - Six distinct signals in the aromatic region (approx. 110-155 ppm), with carbon atoms attached to F and Cl showing characteristic shifts and C-F coupling. |
| FT-IR (KBr Pellet) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - Two N-H stretching bands from the primary amine (approx. 3300-3500 cm⁻¹). - A strong C=O stretch from the carboxylic acid (approx. 1670-1700 cm⁻¹). - C-F and C-Cl stretching vibrations in the fingerprint region (approx. 1000-1300 cm⁻¹ and 700-800 cm⁻¹ respectively). |
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally similar compounds, the following hazards are anticipated:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound stands out as a high-value synthetic intermediate with significant potential for the development of new chemical entities, particularly in the pharmaceutical sector. Its densely functionalized structure provides a robust platform for generating molecular diversity. The strategic inclusion of chlorine and fluorine atoms offers medicinal chemists powerful tools to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. As the demand for more effective and safer therapeutics grows, the utility of such precisely engineered building blocks will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). A procedure for the preparation of 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
- Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. Inno Pharmachem. [Link]
- (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
- (1993). Method for producing 2-amino-4-fluorobenzoic acid.
- (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid.
- (n.d.).
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
- (2014). Preparation method of 4-amino-2-fluorobenzoic acid.
- Al-Omair, M. A., et al. (2024).
- Al-Suhaibani, S. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
- Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid
Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid, a valuable substituted anthranilic acid derivative for pharmaceutical and materials science research. The protocol details a robust, multi-step synthetic route starting from the commercially available building block, 4-chloro-3-fluoroaniline. The core of the synthesis relies on a directed ortho-metalation (DoM) strategy, a powerful tool for regioselective functionalization of aromatic rings. This guide explains the causality behind key experimental choices, provides detailed step-by-step protocols, and includes process visualizations to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound. Substituted anthranilic acids are crucial intermediates in the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and specialty polymers. The specific substitution pattern of this molecule—containing amino, chloro, fluoro, and carboxylic acid groups—makes it a bespoke building block for creating complex molecular architectures. For instance, related fluorinated anthranilic acids are precursors to indole derivatives and anti-inflammatory agents.[1]
The synthetic strategy outlined herein was designed for efficiency and regiochemical control, starting from 4-chloro-3-fluoroaniline.[2][3] A direct electrophilic substitution on this starting material would lack the required regioselectivity. Therefore, a directed ortho-metalation (DoM) approach is employed. This strategy leverages the directing ability of a protected amine group to selectively introduce a carboxyl group at the C2 position, adjacent to the nitrogen atom.
The overall workflow can be summarized in four key stages:
-
Protection: The nucleophilic and acidic N-H protons of the starting aniline are protected to prevent interference with the strongly basic organolithium reagent used in the subsequent step.
-
Directed ortho-Metalation: A strong lithium base is used to selectively deprotonate the C2 position, which is activated by the directing group.
-
Carboxylation: The resulting aryllithium intermediate is quenched with carbon dioxide (dry ice) to form the corresponding lithium carboxylate.
-
Deprotection & Acidification: The protecting group is removed, and the carboxylate is protonated in a single acidic workup step to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Considerations and Rationale
Choice of Protecting Group
The amino group of 4-chloro-3-fluoroaniline must be protected before lithiation. An unprotected amine has an acidic proton that would be readily deprotonated by the organolithium base, consuming the reagent and preventing the desired C-H activation. The tert-butoxycarbonyl (Boc) group is an ideal choice for this synthesis. It is easily installed using di-tert-butyl dicarbonate ((Boc)₂O), is stable to the strongly basic conditions of the lithiation step, and can be readily removed under acidic conditions during the final workup.
The Directed ortho-Metalation (DoM) Step
Directed ortho-metalation is a cornerstone of modern aromatic chemistry. In this protocol, the Boc-protected amino group acts as a powerful directed metalation group (DMG). It coordinates to the lithium atom of the n-butyllithium (n-BuLi) base, delivering it to the adjacent ortho position (C2) for deprotonation. This interaction dramatically increases the kinetic acidity of the C2 proton, ensuring highly regioselective lithiation over other potentially acidic protons on the ring. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
Carboxylation and Final Product Formation
The aryllithium species generated is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide (conveniently supplied as crushed dry ice). This forms a stable lithium carboxylate salt. The final step involves a carefully controlled acidic workup. The addition of aqueous acid, such as hydrochloric acid, accomplishes two crucial transformations simultaneously: it protonates the lithium carboxylate to form the desired carboxylic acid, and it cleaves the acid-labile Boc protecting group, regenerating the free amine.
Detailed Experimental Protocol
Safety Precaution: This protocol involves pyrophoric (n-butyllithium) and corrosive reagents. All steps should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chloro-3-fluoroaniline | 145.56 | 5.00 g | 34.35 | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.88 g | 36.07 | 1.05 eq. |
| Triethylamine (Et₃N) | 101.19 | 4.80 mL | 34.35 | 1.00 eq. |
| Tetrahydrofuran (THF) | - | ~200 mL | - | Anhydrous, inhibitor-free |
| n-Butyllithium (n-BuLi) | - | 15.1 mL (2.5 M in hexanes) | 37.79 | 1.10 eq., pyrophoric! |
| Carbon Dioxide (CO₂) | 44.01 | ~30 g | ~680 | Solid (dry ice), crushed |
| Hydrochloric Acid (HCl) | - | As needed | - | 2 M aqueous solution |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |
| Magnesium Sulfate (MgSO₄) | - | As needed | - | Anhydrous, for drying |
Step 1: Protection of 4-Chloro-3-fluoroaniline
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluoroaniline (5.00 g, 34.35 mmol).
-
Dissolve the aniline in 100 mL of anhydrous THF.
-
Add triethylamine (4.80 mL, 34.35 mmol), followed by di-tert-butyl dicarbonate (7.88 g, 36.07 mmol).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Redissolve the crude residue in 100 mL of ethyl acetate and wash with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected aniline as a solid. This intermediate is typically used in the next step without further purification.
Step 2 & 3: Directed ortho-Metalation and Carboxylation
-
Transfer the crude Boc-protected aniline from the previous step to a 500 mL three-neck flask. Ensure the flask is oven-dried and equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the protected aniline in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15.1 mL of a 2.5 M solution in hexanes, 37.79 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 2 hours.
-
In a separate beaker, crush approximately 30 g of dry ice into a fine powder.
-
Rapidly and carefully add the crushed dry ice to the reaction mixture in several portions, with vigorous stirring. A significant color change and warming may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Deprotection, Acidification, and Isolation
-
Carefully quench the reaction mixture by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the ether layers.
-
Acidify the aqueous layer to pH ~2 by slowly adding 2 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).
-
Dry the solid product in a vacuum oven at 60 °C to a constant weight to yield this compound.
Visualization of the Chemical Pathway
Caption: Step-by-step chemical reaction pathway for the synthesis.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to light tan solid |
| Yield | 65-75% (overall) |
| Purity | >95% (as determined by HPLC and ¹H NMR) |
| ¹H NMR | Expected signals for aromatic protons and amine protons. The integration should match the expected structure. |
| ¹³C NMR | Expected signals for aromatic carbons, including the carboxyl carbon (~170 ppm). |
| Mass Spectrometry | [M+H]⁺ = 190.01 (for C₇H₅ClFNO₂) |
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Pieber, B., Glasnov, T., & Kappe, C. O. (2014). Flash carboxylation: fast lithiation–carboxylation sequence at room temperature in continuous flow. RSC advances, 4(26), 13430-13433. [Link][5]
Sources
detailed synthesis protocol for 2-Amino-4-chloro-3-fluorobenzoic acid
An Application Note and Detailed Protocol for the Synthesis of 2-Amino-4-chloro-3-fluorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic molecule with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of amino, chloro, fluoro, and carboxylic acid moieties on the benzene ring offers multiple points for chemical modification, enabling the synthesis of complex molecular architectures. This document provides a comprehensive, technically detailed guide for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The protocol is based on well-established chemical transformations and provides in-depth explanations for the experimental choices to ensure reproducibility and safety.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-chloro-3-fluorobenzoic acid. The synthetic pathway involves:
-
Regioselective Nitration: The initial step is the electrophilic nitration of 4-chloro-3-fluorobenzoic acid to introduce a nitro group at the C-2 position, yielding 4-chloro-3-fluoro-2-nitrobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.
-
Reduction of the Nitro Group: The subsequent step involves the reduction of the nitro group to an amino group, affording the final product, this compound.
This strategy is advantageous due to the availability of the starting material and the generally high yields and reliability of the involved reactions.
Visualization of the Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocols
PART 1: Synthesis of 4-Chloro-3-fluoro-2-nitrobenzoic acid
Rationale: The nitration of substituted benzoic acids is a standard method for introducing a nitro group onto the aromatic ring. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The regioselectivity is directed by the existing substituents. In 4-chloro-3-fluorobenzoic acid, the carboxylic acid group is a meta-director, while the chloro and fluoro groups are ortho, para-directors. The position ortho to the fluorine (C-2) is activated and is the most likely site for nitration.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-3-fluorobenzoic acid | 174.56 | 10.0 g | 0.057 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Crushed Ice | - | 200 g | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 40 mL of concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 10.0 g (0.057 mol) of 4-chloro-3-fluorobenzoic acid to the sulfuric acid with continuous stirring until it is completely dissolved.
-
Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-chloro-3-fluorobenzoic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 4-chloro-3-fluoro-2-nitrobenzoic acid. Dry the purified product in a vacuum oven.
PART 2: Synthesis of this compound
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metal-acid systems. Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines and is well-suited for laboratory-scale synthesis.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-3-fluoro-2-nitrobenzoic acid | 219.56 | 10.0 g | 0.046 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 41.0 g | 0.182 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Hydroxide (NaOH) solution (5 M) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (0.046 mol) of 4-chloro-3-fluoro-2-nitrobenzoic acid in 100 mL of ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of 41.0 g (0.182 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.
-
Reduction Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH 8-9). This will cause the precipitation of tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product with high purity.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, C-Cl, C-F).
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) and hydrochloric acid are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Proper waste disposal procedures should be followed for all chemical waste.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can obtain this valuable building block in good yield and high purity, facilitating its use in the synthesis of more complex molecules for various applications in the pharmaceutical and chemical industries.
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
Sources
using 2-Amino-4-chloro-3-fluorobenzoic acid in pharmaceutical synthesis
An In-Depth Technical Guide to the Utilization of 2-Amino-4-chloro-3-fluorobenzoic Acid in Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. This compound, a polysubstituted anthranilic acid derivative, has emerged as a highly valuable and versatile building block. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms on a benzene ring offers a synthetically powerful platform for constructing complex heterocyclic systems. The electronic properties conferred by the chloro and fluoro substituents critically influence the reactivity of the amine and carboxyl functionalities, making this reagent particularly suitable for the synthesis of targeted therapies, most notably kinase inhibitors. This guide provides an in-depth exploration of its properties, reactivity, and practical application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safety Data
Proper handling and storage are essential for ensuring the integrity of the reagent and the safety of laboratory personnel. The data below is compiled from supplier safety data sheets for this compound and structurally related chemicals.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1039878-71-1[1] |
| Molecular Formula | C₇H₅ClFNO₂[1] |
| Molecular Weight | 189.57 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | Not precisely documented, but related compounds like 2-Amino-4-chlorobenzoic acid melt at 231-233 °C[2]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
Safety and Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] It may also be harmful if swallowed.[4]
-
Precautionary Measures: Use in a well-ventilated area or fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[6][7]
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound is dictated by the interplay of its functional groups and the electronic effects of the halogen substituents. Understanding this interplay is crucial for predicting reactivity and designing successful synthetic strategies.
-
Nucleophilic Amino Group: The amino group is a potent nucleophile, readily participating in acylation, amidation, and condensation reactions. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent fluorine atom and the para-chloro atom.
-
Electrophilic Carboxyl Group: The carboxylic acid can be activated to form esters, amides, or acid chlorides, serving as an electrophilic handle for introducing new functionalities.
-
Halogen Substituents:
-
The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid and the amine proton. Its position ortho to the amino group can also facilitate intramolecular hydrogen bonding in reaction intermediates and final products, which can influence reaction pathways and the conformational rigidity of the resulting molecules.
-
The chlorine atom at the C4 position serves as a versatile synthetic handle. While it also contributes to the electron-deficient nature of the aromatic ring, its primary value lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne groups to build molecular complexity.
-
Caption: Key reactive sites and synthetic handles of this compound.
Application in Pharmaceutical Synthesis: A Focus on Quinazolinone Scaffolds
Substituted anthranilic acids are foundational precursors for the synthesis of quinazolines and quinazolinones, privileged scaffolds in drug discovery. These heterocycles are core components of numerous approved drugs, including several kinase inhibitors where they act as "hinge-binding" motifs, mimicking the adenine portion of ATP. The unique substitution of this compound makes it an ideal starting material for novel kinase inhibitors.[8][9]
Protocol 1: Synthesis of a 7-Chloro-8-fluoro-4(3H)-quinazolinone Core
This protocol outlines a two-step sequence involving an initial N-acylation followed by a dehydrative cyclization to form the quinazolinone ring system. This is a common and robust method for preparing this class of heterocycles.[10]
Step 1: N-Acylation of this compound
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., pyridine or dioxane).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water. The N-acylated product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual pyridine hydrochloride, and dry under vacuum. The crude product is often pure enough for the next step.
Step 2: Cyclocondensation to form the Quinazolinone
-
Reaction Setup: Place the dried N-acyl intermediate from Step 1 into a round-bottom flask. Add an excess of acetic anhydride (approx. 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. Monitor the reaction by TLC until the intermediate is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. The quinazolinone product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a cold saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Finally, wash again with water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-7-chloro-8-fluoro-4(3H)-quinazolinone.
Caption: General workflow for the synthesis of a substituted quinazolinone core.
Rationale and Scientific Insights
-
Choice of Solvent in Acylation: Pyridine is often used as it acts as both a solvent and a base to neutralize the HCl generated during the reaction. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
-
Cyclization Agent: Acetic anhydride serves as both a dehydrating agent and a solvent at reflux temperatures, facilitating the intramolecular cyclization to form the stable heterocyclic ring.
-
Significance of the Scaffold: The resulting quinazolinone can be further functionalized. For instance, the nitrogen at position 3 can be alkylated, and the chlorine atom at position 7 can be subjected to cross-coupling reactions, enabling the synthesis of a diverse library of potential drug candidates.
Conclusion
This compound is a sophisticated and highly valuable building block for pharmaceutical synthesis. Its pre-installed functional and halogen handles provide a clear and logical pathway for the construction of complex, drug-like molecules. The protocols and rationale presented here demonstrate its direct applicability in creating quinazolinone cores, which are central to the development of next-generation kinase inhibitors and other targeted therapies. By understanding the underlying principles of its reactivity, medicinal chemists can effectively leverage this reagent to accelerate the drug discovery process.
References
- Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
- Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. (2024).
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid. (1993).
- National Institutes of Health (NIH). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents.
- Google Patents. 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
- PubMed. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012).
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021).
- Google Patents. Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. (2010).
- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.
- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024).
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. 2-アミノ-4-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Navigating the Reaction Mechanisms of 2-Amino-4-chloro-3-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
2-Amino-4-chloro-3-fluorobenzoic acid (IUPAC Name: this compound; CAS No: 1039878-71-1) is a highly functionalized anthranilic acid derivative that has emerged as a valuable scaffold in modern synthetic chemistry.[1] Its strategic arrangement of five distinct functional groups or reactive sites—an amine, a carboxylic acid, a chloro group, a fluoro group, and an aromatic ring—provides a versatile platform for constructing complex molecular architectures. The nucleophilic amino group and the electrophilic carboxylic acid group are poised for classical transformations like amidation and cyclization, while the chloro-substituent serves as a handle for modern transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core reaction mechanisms involving this building block and delivers field-proven protocols for its application in research and development.
| Property | Value |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol [1] |
| Appearance | Typically an off-white to pale solid |
| CAS Number | 1039878-71-1[1] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Cl[1] |
Part 1: Core Reaction Mechanisms and Mechanistic Insights
The reactivity of this compound is dominated by three primary classes of transformations: amide bond formation, cyclization to form heterocyclic systems, and palladium-catalyzed cross-coupling. Understanding the causality behind these reactions is critical for experimental design and optimization.
Amide Bond Formation: The Nucleophilic Amine
The primary amino group provides a potent nucleophilic center for acylation reactions. While direct reaction with a carboxylic acid is thermodynamically unfavorable, activation of a coupling partner is a highly efficient strategy.
Mechanism: The most common approach involves converting a partner carboxylic acid into a more electrophilic species. This can be achieved by forming an acyl chloride or by using in-situ coupling agents. The amino group of the anthranilic acid derivative then acts as the nucleophile, attacking the activated carbonyl carbon. A base is typically required to neutralize the acid generated during the reaction.
Causality in Reagent Selection:
-
Acyl Halides: Using acyl chlorides or fluorides provides a highly reactive electrophile for rapid amide bond formation.[2][3] However, this method can be harsh and may not be suitable for sensitive substrates.
-
Coupling Agents (e.g., HCTU, HATU): These reagents generate a highly activated ester intermediate in situ, allowing the reaction to proceed under mild conditions with high efficiency and minimal side products. They are the preferred choice for complex or acid-sensitive substrates.[4]
-
Base (e.g., DIPEA, Pyridine): A non-nucleophilic organic base is crucial to scavenge the generated acid (e.g., HCl), preventing the protonation and deactivation of the primary amine starting material.
Caption: General mechanism for amide bond formation.
Cyclization to Quinazolinones: A Gateway to Bioactive Heterocycles
Anthranilic acids are premier precursors for the synthesis of quinazolines and quinazolinones, scaffolds found in numerous FDA-approved drugs.[5][6] The reaction typically proceeds via a two-step sequence involving initial acylation followed by intramolecular cyclocondensation.
Mechanism:
-
Formation of Benzoxazinone: The amino group is first acylated with an acyl chloride or anhydride. The resulting N-acyl anthranilic acid intermediate undergoes spontaneous or acid-catalyzed cyclization via nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the newly formed amide's carbonyl carbon, eliminating water to form a benzoxazinone intermediate.[7][8]
-
Formation of Quinazolinone: The benzoxazinone is then treated with a primary amine (or ammonia source like formamide). The amine attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening followed by intramolecular cyclization and dehydration to yield the final quinazolinone product.[5][7]
This versatile pathway allows for diversification at two key positions of the quinazolinone core, making it a cornerstone of combinatorial chemistry and drug discovery.[6][9]
Caption: Two-step workflow for quinazolinone synthesis.
Palladium-Catalyzed Cross-Coupling: Modifying the Aromatic Core
The carbon-chlorine bond at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[10][11] This dramatically expands the synthetic utility of the scaffold, allowing for the introduction of aryl, alkyl, alkyne, and amine substituents.
Mechanism (Suzuki Coupling Example): The catalytic cycle is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the aryl-chlorine bond, forming a high-valent Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: An organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Causality in Reagent Selection:
-
Palladium Precatalyst & Ligand: The choice of ligand (e.g., phosphines like PPh₃, or specialized biarylphosphines) is critical. It modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[12]
-
Base (e.g., K₂CO₃, CsF): The base is essential for activating the organoboron reagent to facilitate transmetalation. Its strength and composition can significantly impact reaction yield and rate.
Caption: Catalytic cycle of a Suzuki cross-coupling reaction.
Part 2: Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning any experiment.[13][14][15][16][17] Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of an Amide Derivative via Acyl Chloride
This protocol details a representative procedure for the acylation of the title compound with benzoyl chloride.
Table 1: Reagents for Amide Synthesis
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 189.57 | 1.0 | 190 mg | 1.0 |
| Benzoyl Chloride | 140.57 | 1.1 | 130 µL | 1.1 |
| Pyridine | 79.10 | 2.5 | 202 µL | 2.5 |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (5 mL) and pyridine (202 µL, 2.5 mmol). Stir the mixture at room temperature until all solids dissolve.
-
Reactant Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (130 µL, 1.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of a Quinazolinone Derivative
This protocol outlines the synthesis of 8-chloro-7-fluoro-2-phenyl-3-propylquinazolin-4(3H)-one.
Table 2: Reagents for Quinazolinone Synthesis
| Reagent (Step 1: Benzoxazinone) | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 189.57 | 1.0 | 190 mg | 1.0 |
| Benzoyl Chloride | 140.57 | 1.2 | 140 µL | 1.2 |
| Pyridine | 79.10 | - | 3 mL | Solvent |
| Reagent (Step 2: Quinazolinone) | ||||
| Benzoxazinone Intermediate | 275.66 | ~1.0 | From Step 1 | 1.0 |
| Propylamine | 59.11 | 1.5 | 123 µL | 1.5 |
| Pyridine | 79.10 | - | 3 mL | Solvent |
Step-by-Step Methodology:
-
Step 1 - Benzoxazinone Formation: a. In a 25 mL round-bottom flask, dissolve this compound (190 mg, 1.0 mmol) in pyridine (3 mL). b. Add benzoyl chloride (140 µL, 1.2 mmol) and heat the mixture at 80 °C for 2 hours. c. Cool the reaction to room temperature and pour it into a beaker of ice water (50 mL) with vigorous stirring. d. Collect the precipitated solid (the benzoxazinone intermediate) by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate is often used in the next step without further purification.
-
Step 2 - Quinazolinone Formation: a. Transfer the dried benzoxazinone intermediate from Step 1 to a clean, dry flask. b. Add pyridine (3 mL) and propylamine (123 µL, 1.5 mmol). c. Reflux the mixture for 4 hours. Monitor by TLC. d. After cooling, pour the reaction mixture into ice water (50 mL). e. Collect the resulting precipitate by vacuum filtration, wash with water, and dry. f. Purify the crude product by recrystallization from ethanol to yield the desired quinazolinone.
Protocol 3: Suzuki Cross-Coupling of the Aryl Chloride
This protocol describes a representative Suzuki coupling to replace the C4-chloro substituent with a phenyl group.
Table 3: Reagents for Suzuki Coupling
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 189.57 | 0.5 | 95 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 0.75 | 91 mg | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 29 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (95 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the coupled product.
Part 3: Characterization and Data
Final product validation is essential. The synthesized compounds should be characterized using standard analytical techniques.
Table 4: Expected Spectroscopic Data for a Representative Derivative Note: This is generalized data based on similar structures. Actual values will vary.
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.5-8.5 ppm |
| Amine/Amide N-H | Broad singlet, chemical shift can vary | |
| Carboxyl O-H | Very broad singlet, often > δ 10 ppm | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 110-155 ppm |
| Carbonyl Carbon | Signal between δ 165-175 ppm | |
| FT-IR | N-H Stretch (amine) | Two bands around 3350-3450 cm⁻¹ |
| C=O Stretch (acid) | Strong, broad band around 1670-1700 cm⁻¹ | |
| C=O Stretch (amide) | Strong band around 1640-1680 cm⁻¹ |
| Mass Spec | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ corresponding to the product's mass |
References
- Reddy, C. V., et al. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2008(ii), 33-42. [Link]
- Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]
- Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Linköping University Electronic Press. [Link]
- Kovalenko, S. M., et al. (2009). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- Jameel, A. T., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
- Jameel, A. T., & Al-Hadedi, A. A. M. (2011). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- dos Santos, G. G., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 29(9), 2056. [Link]
- Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Al-Ghamdi, A. A., et al. (2024).
- Journal of Organic and Pharmaceutical Chemistry. (2024).
- Al-Obaidi, A., & Al-Janabi, A. (2018). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
- Singh, U. P., et al. (2015). Synthesis of 2-aminoquinazolin-4(3H)-ones.
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Fun, H.-K., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E, 67(1), o37. [Link]
- Morrison, K. M., et al. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Vautravers, N. S., et al. (2015).
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- Fu, L., et al. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- The Royal Society of Chemistry. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Publishing. [Link]
- Lippert, J. W. (2005). Amide bond formation using amino acid fluorides.
- Nowick, J. S. (2017).
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Strategic Synthesis of Bioactive Heterocycles from 2-Amino-4-chloro-3-fluorobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-3-fluorobenzoic acid is a highly functionalized anthranilic acid derivative that serves as a pivotal starting material in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern—featuring amino, chloro, and fluoro groups—provides a versatile scaffold for constructing complex molecular architectures with significant therapeutic potential.[1][2] The fluorine and chlorine substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists.
This application note provides detailed protocols and expert insights for the preparation of key heterocyclic systems, including quinazolinones and benzoxazinones, from this compound. These scaffolds are central to numerous pharmacologically active agents known for their anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The methodologies described herein are designed to be robust and scalable, offering researchers a practical guide for leveraging this valuable intermediate in drug discovery and development programs.
Core Synthetic Pathways: From Anthranilic Acid to Privileged Scaffolds
The strategic location of the amino and carboxylic acid groups on the this compound backbone enables straightforward cyclization reactions to form fused heterocyclic systems. The general approach involves an initial acylation of the amino group, followed by an intramolecular condensation to construct the new ring.
Figure 1: General synthetic overview for heterocyclic synthesis.
Part 1: Synthesis of 7-Chloro-8-fluoro-1,3-benzoxazin-4-ones
The 1,3-benzoxazin-4-one ring system is a crucial intermediate in the synthesis of quinazolinones and also exhibits its own spectrum of biological activities.[5] The most direct method for its preparation from anthranilic acids involves acylation followed by cyclodehydration, often achieved in a one-pot reaction using a dehydrating agent like acetic anhydride.[3][6]
Causality Behind Experimental Choices (Expertise & Experience)
The selection of acetic anhydride serves a dual purpose: it acts as both the acylating agent (to form the 2-methyl substituted variant) and the dehydrating agent required for the subsequent intramolecular cyclization. For introducing other substituents at the 2-position, an acyl chloride is first used to form the N-acyl intermediate, which is then cyclized. Pyridine is often employed as a base to neutralize the HCl generated during acylation with acyl chlorides, driving the reaction to completion.[7]
Protocol 1: Synthesis of 7-Chloro-8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
This protocol details the direct cyclization using acetic anhydride.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of acetic anhydride (5.0-10.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove excess acetic acid and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure benzoxazinone derivative.
Data Presentation
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acetic Anhydride | 5.0 - 10.0 | Acylating and Dehydrating Agent |
| Ice Water | - | Precipitation and Work-up |
| Cold Ethanol | - | Washing and Purification |
Part 2: Synthesis of 7-Chloro-8-fluoro-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide array of pharmacological applications, including use as anticancer and anti-inflammatory agents.[4] The most reliable synthesis route involves the reaction of a 1,3-benzoxazin-4-one intermediate with a primary amine.[3][7] This two-step, one-pot modification is highly efficient for generating diverse libraries of quinazolinones.
Causality Behind Experimental Choices (Trustworthiness)
This sequential reaction is a self-validating system. The formation of the benzoxazinone intermediate is the rate-determining step for the first part of the synthesis. Its subsequent reaction with an amine is a nucleophilic acyl substitution followed by ring-opening and recyclization to the more thermodynamically stable quinazolinone core. Using a solvent like ethanol or glacial acetic acid facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction to occur under reflux.[6]
Figure 2: Workflow for 2,3-disubstituted quinazolinone synthesis.
Protocol 2: General Synthesis of 2,3-Disubstituted 7-Chloro-8-fluoro-quinazolin-4(3H)-ones
This protocol outlines the conversion of the benzoxazinone intermediate into the final quinazolinone product.
Step-by-Step Methodology:
-
Intermediate Preparation: Synthesize and isolate the 7-Chloro-8-fluoro-2-substituted-4H-3,1-benzoxazin-4-one as described in Protocol 1.
-
Reaction Setup: In a round-bottom flask, dissolve the benzoxazinone intermediate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]
-
Amine Addition: Add the desired primary amine (R'-NH₂) (1.1-1.5 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The desired quinazolinone product will often precipitate from the solution. Collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-quinazolinone derivative.[6]
Data Presentation
| Reagent | Molar Eq. | Purpose |
| 7-Chloro-8-fluoro-benzoxazin-4-one | 1.0 | Heterocyclic Intermediate |
| Primary Amine (R'-NH₂) | 1.1 - 1.5 | Nucleophile for Ring Transformation |
| Ethanol or Glacial Acetic Acid | - | Solvent |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carbonyl (C=O) stretch in the quinazolinone ring (typically around 1680 cm⁻¹).
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for preparing benzoxazinones and a diverse range of quinazolinones. By understanding the underlying chemical principles and following these detailed procedures, researchers can efficiently generate novel molecular entities for screening in drug discovery programs.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Khan, I., et al. (2021). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC - PubMed Central.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Deng, X., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
- CSIR-NIScPR. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry (IJC).
- Singh, P., et al. (2012).
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- ResearchGate. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- MySkinRecipes. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.
- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Hao, L., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
- National Institutes of Health (NIH). (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- PMC. (n.d.). 2-Amino-4-chlorobenzoic acid.
- European Journal of Chemistry. (2023). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-chloro-3-fluorobenzoic acid [myskinrecipes.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 2-Amino-4-chloro-3-fluorobenzoic Acid in the Innovation of Modern Agrochemicals
Introduction: In the continuous endeavor to enhance global food security, the development of novel, effective, and selective agrochemicals is of paramount importance. Within the vast landscape of chemical synthesis, halogenated aromatic compounds have emerged as privileged scaffolds for the discovery of new active ingredients. Among these, 2-Amino-4-chloro-3-fluorobenzoic acid stands out as a highly versatile and valuable starting material, particularly in the synthesis of next-generation herbicides. Its unique substitution pattern—featuring an activating amino group, and strategically positioned chloro and fluoro atoms—offers a powerful platform for creating molecules with potent biological activity and desirable physicochemical properties. This guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed synthetic protocols and bioassay methodologies for researchers, scientists, and professionals in the field.
The Chemical Versatility of this compound
The specific arrangement of substituents on the benzene ring of this compound is key to its utility in agrochemical synthesis. The amino group serves as a versatile handle for a wide range of chemical transformations, including diazotization and subsequent nucleophilic substitution, as well as amide bond formation. The presence of both chlorine and fluorine atoms significantly influences the electronic properties of the molecule, enhancing its biological activity and metabolic stability in target organisms. Fluorine, in particular, is known to increase the lipophilicity and binding affinity of molecules to their biological targets.
This unique combination of functional groups makes this compound a prime candidate for the synthesis of picolinic acid herbicides. These herbicides are a significant class of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of susceptible plants. The development of novel picolinic acid derivatives is a key strategy to combat weed resistance to existing herbicides.
Application in the Synthesis of Picolinic Acid Herbicides
The primary application of this compound in agrochemical development is as a precursor for the synthesis of 4-aminopicolinic acid herbicides. These compounds are characterized by a pyridine-2-carboxylic acid core with an amino group at the 4-position. The strategic introduction of a substituted phenyl or other heterocyclic group at the 6-position of the picolinic acid ring, often derived from a precursor like this compound, has been shown to yield potent herbicides with broad-spectrum weed control.
The general synthetic strategy involves the construction of a pyridine ring from the starting aminobenzoic acid, followed by further functionalization. The chloro and fluoro substituents from the initial building block are retained in the final picolinic acid structure, contributing to its herbicidal efficacy.
Proposed Synthetic Pathway to a Novel Picolinic Acid Herbicide
The following diagram illustrates a plausible synthetic pathway for a novel 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid herbicide, starting from this compound. This pathway is a representative example based on established synthetic methodologies for this class of compounds.
Caption: Proposed synthetic pathway for a novel picolinic acid herbicide.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic Acid
This protocol outlines a general, multi-step synthesis of a novel picolinic acid herbicide. Disclaimer: This is a representative protocol based on analogous syntheses and should be adapted and optimized for specific target molecules and laboratory conditions.
Step 1: Ring Formation to Substituted Pyridinone Intermediate
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as acetic acid.
-
Add a cyclizing agent (e.g., a malonic acid derivative) and a catalyst (e.g., a Lewis acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and dry the crude pyridinone intermediate.
Step 2: Chlorination of the Pyridinone Intermediate
-
To the crude pyridinone intermediate, add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Extract the chlorinated pyridine intermediate with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Suzuki Cross-Coupling
-
In a reaction vessel, combine the chlorinated pyridine intermediate, a substituted-aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinonitrile.
Step 4: Hydrolysis to the Final Picolinic Acid Herbicide
-
Dissolve the purified picolinonitrile in a mixture of a strong acid (e.g., sulfuric acid) and water.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture and carefully neutralize it with a base to precipitate the final picolinic acid product.
-
Filter the solid, wash with cold water, and dry to yield the novel picolinic acid herbicide.
Protocol 2: Bioassay for Herbicidal Activity (Auxin Mimic)
This protocol describes a laboratory-based bioassay to evaluate the herbicidal efficacy of the newly synthesized picolinic acid derivative, focusing on its auxin-mimic activity.
Objective: To determine the concentration-dependent inhibitory effect of the test compound on the root growth of a susceptible plant species.
Materials:
-
Test compound (synthesized picolinic acid herbicide)
-
A susceptible plant species (e.g., Arabidopsis thaliana or cucumber (Cucumis sativus))
-
A known auxin-mimic herbicide as a positive control (e.g., 2,4-D or picloram)
-
Solvent for dissolving the compounds (e.g., DMSO)
-
Agar medium for plant growth
-
Petri dishes
-
Sterile water
Workflow:
Caption: Workflow for a root growth inhibition bioassay.
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compound and the positive control in DMSO. Create a dilution series to test a range of concentrations.
-
Media Preparation: Prepare the agar growth medium and autoclave it. While the medium is still molten, add the appropriate volume of the test compound, positive control, or solvent (for the negative control) to achieve the desired final concentrations.
-
Plating: Pour the supplemented agar into sterile Petri dishes and allow them to solidify.
-
Seed Sowing: Surface-sterilize the seeds of the chosen plant species and place them on the surface of the agar in the Petri dishes.
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a specified period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the negative control. Plot the data to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Data Presentation
The results of the bioassay can be summarized in a table for easy comparison of the efficacy of different compounds.
| Compound | IC₅₀ (µM) on A. thaliana root growth |
| Test Compound 1 | [Insert Value] |
| Test Compound 2 | [Insert Value] |
| Positive Control (Picloram) | [Insert Value] |
Conclusion
This compound is a strategically important building block in the development of modern agrochemicals, particularly in the synthesis of novel picolinic acid herbicides. Its unique chemical structure provides a foundation for creating active ingredients with high efficacy and selectivity. The detailed synthetic and bioassay protocols provided in this guide offer a practical framework for researchers to explore the potential of this versatile intermediate in the ongoing quest for innovative crop protection solutions. The principles and methodologies outlined here are intended to empower scientists to design and evaluate new agrochemical candidates, contributing to the advancement of sustainable agriculture.
References
- Yang, Z., et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel 3-Chloro-6-pyrazolyl-2-picolinic Acid Derivatives. Journal of Agricultural and Food Chemistry.
- Feng, S., Liu, Y., et al. (Year of publication). Design, Synthesis, and Herbicidal Activities of Novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. Journal of Agricultural and Food Chemistry.
- Patent US6297197B1: 4-aminopicolin
- Patent CN105732357A: 2-chloro-4-fluorobenzoic acid and prepar
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.
- A step-by-step guide for conducting a bioassay to assess herbicide carryover risk. (2023). WSU Extension. [Link]
Application Note & Protocols: 2-Amino-4-chloro-3-fluorobenzoic Acid as a Strategic Intermediate for Advanced Target Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Amino-4-chloro-3-fluorobenzoic acid, a highly functionalized intermediate pivotal for the synthesis of complex heterocyclic scaffolds in pharmaceutical and agrochemical research. The specific arrangement of the amino, chloro, and fluoro substituents on the anthranilic acid core offers a unique combination of reactivity and physicochemical properties, making it a valuable building block for drug development professionals. This document details its properties, outlines key synthetic transformations, and provides validated, step-by-step protocols for its application in constructing target molecules, with a focus on quinazolinone derivatives.
Introduction: The Strategic Advantage of Polysubstituted Anthranilic Acids
This compound is more than a simple starting material; it is a carefully designed building block for modern medicinal chemistry. Anthranilic acid derivatives are foundational to the synthesis of numerous bioactive heterocycles, most notably quinazolines and quinazolinones.[1][2] The introduction of halogen substituents, particularly fluorine, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4]
The specific substitution pattern of this intermediate offers several advantages:
-
Ortho-Amino Carboxylic Acid: This arrangement is primed for cyclization reactions, readily forming fused heterocyclic systems.
-
Fluorine at C3: The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid and the nucleophilicity of the amine, subtly tuning reactivity. Furthermore, a C-F bond can enhance metabolic stability and participate in favorable protein-ligand interactions.[3]
-
Chlorine at C4: The chloro group provides an additional site for potential modification via cross-coupling reactions or nucleophilic aromatic substitution under certain conditions. It also significantly impacts the electronic properties and overall topology of the final molecule.
This guide will demonstrate how to leverage these features to construct advanced molecular architectures.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the intermediate's properties is crucial for effective experimental design.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not readily available |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMF, DMSO, methanol; sparingly soluble in water |
The synthesis of substituted aminobenzoic acids often follows a strategic path of functional group interconversion on a simpler, commercially available precursor. A common approach involves the nitration of a halogenated benzoic acid, followed by the reduction of the nitro group to the corresponding amine.[5]
Figure 1: General synthetic workflow for the preparation of this compound.
Core Application: Synthesis of 6-Chloro-7-fluoro-4(3H)-quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][6] The Niementowski quinazoline synthesis and its variations provide a reliable route from anthranilic acids.[2][7] A highly effective and common laboratory method involves a two-step, one-pot procedure via a benzoxazinone intermediate.[6][8]
Mechanistic Rationale
The synthesis proceeds through two key stages:
-
Acylation and Cyclodehydration: The amino group of the anthranilic acid is first acylated by an acid anhydride (e.g., acetic anhydride). The resulting N-acylanthranilic acid intermediate is then subjected to cyclodehydration, typically promoted by the same anhydride at elevated temperatures, to form a reactive 2-substituted-1,3-benzoxazin-4-one.
-
Aminolysis and Ring Transformation: The benzoxazinone intermediate is highly susceptible to nucleophilic attack by an amine. This opens the oxazinone ring, and subsequent intramolecular cyclization with the elimination of water yields the final 2,3-disubstituted quinazolinone.
Figure 2: Reaction scheme for the synthesis of quinazolinones via a benzoxazinone intermediate.
Protocol 1: Synthesis of 3-Benzyl-6-chloro-7-fluoro-2-methylquinazolin-4(3H)-one
This protocol details the synthesis of a representative quinazolinone derivative.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 189.57 | 1.90 g | 10.0 |
| Acetic Anhydride | 102.09 | 15 mL | - |
| Benzylamine | 107.15 | 1.29 g (1.23 mL) | 12.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol (95%) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Deionized Water | - | As needed | - |
Step-by-Step Methodology:
-
Formation of the Benzoxazinone Intermediate:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.90 g, 10.0 mmol).
-
Add acetic anhydride (15 mL).
-
Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 2 hours. The solid will dissolve, and the solution will typically turn a pale yellow to light brown color.
-
Causality: Acetic anhydride serves as both the acylating agent and the dehydrating agent required for the cyclization to the benzoxazinone. Refluxing ensures the reaction goes to completion.
-
-
Synthesis of the Quinazolinone:
-
Cool the reaction mixture to approximately 80°C.
-
In a separate beaker, dissolve benzylamine (1.23 mL, 12.0 mmol) in glacial acetic acid (20 mL).
-
Add the benzylamine solution to the reaction flask in one portion.
-
Heat the new mixture to reflux for an additional 4 hours.
-
Causality: Acetic acid serves as a solvent that is compatible with the reaction conditions. The excess of benzylamine ensures the complete consumption of the benzoxazinone intermediate.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with deionized water (2 x 50 mL) and a small amount of cold 95% ethanol.
-
Causality: Pouring into ice water precipitates the organic product from the acidic solution. The washes remove residual acetic acid and other water-soluble impurities.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure product as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60°C.
-
Expected Yield: 75-85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the broad N-H and O-H stretches from the starting material and the appearance of characteristic amide C=O and aromatic signals will confirm product formation.
-
Advanced Application: Multi-step Synthesis of Bioactive Scaffolds
The true utility of this compound is realized in multi-step syntheses targeting complex, high-value molecules such as kinase inhibitors. While specific drug syntheses are proprietary, the following protocol illustrates a common transformation: the copper-catalyzed N-arylation of the anthranilic acid, a key step in building more complex aniline-derived structures.
Protocol 2: Copper-Catalyzed N-Arylation
This protocol describes the coupling of the anthranilic acid with an aryl bromide, a transformation that is often challenging due to the presence of the free carboxylic acid. This method provides a direct route without the need for protecting groups.[9][10]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 189.57 | 948 mg | 5.0 |
| 4-Bromotoluene | 171.04 | 1.03 g (0.73 mL) | 6.0 |
| Copper(I) Oxide (Cu₂O) | 143.09 | 72 mg | 0.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 |
| 2-Ethoxyethanol | 90.12 | 25 mL | - |
| Ethyl Acetate | - | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add this compound (948 mg, 5.0 mmol), 4-bromotoluene (0.73 mL, 6.0 mmol), copper(I) oxide (72 mg, 0.5 mmol, 10 mol%), and potassium carbonate (1.38 g, 10.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 2-ethoxyethanol (25 mL) via syringe.
-
Causality: The inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst. Potassium carbonate acts as the base to deprotonate the carboxylic acid and the amine, facilitating the catalytic cycle. 2-Ethoxyethanol is a high-boiling polar solvent suitable for this transformation.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130°C with vigorous stirring for 24 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Pour the mixture into 100 mL of water and acidify to pH ~3 with 1 M HCl. This will protonate the product and precipitate it.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.
-
Causality: The acidic workup is essential to protonate the carboxylate salt, rendering the final product soluble in the organic extraction solvent. Column chromatography is necessary to remove unreacted starting materials and catalyst residues.
-
Troubleshooting and Best Practices
-
Low Yield in Quinazolinone Synthesis: If the yield is low, ensure the complete formation of the benzoxazinone intermediate before adding the amine. This can be checked by taking a small aliquot, quenching it, and analyzing by TLC/LC-MS. Incomplete dehydration during the first step is a common issue.
-
Side Products in N-Arylation: In copper-catalyzed reactions, homo-coupling of the aryl bromide can occur. Using the correct catalyst loading and ensuring an oxygen-free environment minimizes this.
-
Safety: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood. High-temperature reactions should be conducted behind a safety shield. Always wear appropriate personal protective equipment (PPE).
References
- Al-Obaydi, J. & Al-Karwi, A. (2021).
- Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Pawar, S. S., et al. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Al-Said, M. S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
- Ušćumlić, A., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
- Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
- Google Patents. (2016).
- Google Patents. (2022).
- Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Google Patents. (2008). United States Patent.
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- European Journal of Chemistry. (2019). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
- Wolf, C., et al. (2006).
- Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Fluorobenzoic Acids via Diazotization of Aminobenzonitriles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorobenzoic Acids in Modern Chemistry
Fluorobenzoic acids are a critical class of compounds in contemporary drug discovery and materials science.[1][2] The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, fluorinated benzoic acid derivatives are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This document provides a comprehensive guide to the synthesis of fluorobenzoic acids through the diazotization of aminobenzonitriles, a versatile and widely employed synthetic route. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and address critical safety considerations.
Chemical Principles and Mechanistic Insights
The synthesis of fluorobenzoic acids from aminobenzonitriles is a multi-step process that hinges on two key transformations: the diazotization of the aromatic amine and the subsequent hydrolysis of the nitrile group. The order of these steps can be varied, but for the purposes of this guide, we will focus on the diazotization of the aminobenzonitrile followed by hydrolysis.
The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[3] This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][5] The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[6][7][8]
The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of transformations. For the synthesis of fluoroarenes, the Balz-Schiemann reaction is a classical and effective method.[9][10][11] This reaction involves the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[9][12]
Following the introduction of the fluorine atom, the nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[13][14][15] The hydrolysis proceeds via a two-step mechanism, first forming a benzamide intermediate, which is then further hydrolyzed to the benzoic acid.[13][16]
Experimental Workflow and Key Considerations
The overall synthetic strategy involves a three-stage process:
-
Diazotization of the Aminobenzonitrile: Formation of the diazonium salt intermediate.
-
Fluoro-dediazoniation (Balz-Schiemann Reaction): Introduction of the fluorine atom.
-
Hydrolysis of the Fluorobenzonitrile: Conversion of the nitrile to a carboxylic acid.
Caption: Experimental workflow for fluorobenzoic acid synthesis.
Detailed Experimental Protocols
Critical Safety Precautions: Diazonium salts are potentially explosive, especially in the solid state, and are sensitive to heat, friction, and shock.[7][17] All diazotization reactions must be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction temperature must be strictly controlled and should not be allowed to rise above 5 °C.[6][7][8] Never isolate diazonium salts unless absolutely necessary and in very small quantities.[6][18]
Protocol 1: Synthesis of 4-Fluorobenzoic Acid from 4-Aminobenzonitrile
Materials and Reagents:
-
4-Aminobenzonitrile
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice
-
Starch-iodide paper
Part A: Diazotization and Fluoro-dediazoniation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminobenzonitrile (11.8 g, 0.1 mol) in fluoroboric acid (48%, 40 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in cold distilled water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminobenzonitrile suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[8][19]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of the diazotization.[19]
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether.
-
CAUTION: The isolated diazonium salt is explosive. Handle with extreme care using a plastic spatula.[6] Do not store the isolated salt. Proceed immediately to the next step.
-
Gently heat the diazonium salt in a flask with a side arm to collect the evolved nitrogen gas. The decomposition is typically carried out by gentle warming. The reaction can be vigorous.
-
After the evolution of nitrogen ceases, allow the reaction mixture to cool to room temperature. The product, 4-fluorobenzonitrile, is a dark oil.
Part B: Hydrolysis of 4-Fluorobenzonitrile
-
To the crude 4-fluorobenzonitrile, add a solution of sodium hydroxide (20 g, 0.5 mol) in water (100 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours, or until the evolution of ammonia gas ceases.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The 4-fluorobenzoic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Protocol 2: Synthesis of 3-Fluorobenzoic Acid from 3-Aminobenzonitrile
This protocol follows the same general procedure as for the 4-isomer, with adjustments to the quantities of reagents based on the molar equivalents.
Protocol 3: Synthesis of 2-Fluorobenzoic Acid from 2-Aminobenzonitrile
The synthesis of 2-fluorobenzoic acid follows a similar procedure; however, yields may be lower due to steric hindrance.
Quantitative Data Summary
The following table provides representative data for the synthesis of fluorobenzoic acids from their corresponding aminobenzonitriles. Yields can vary depending on the reaction scale and specific conditions.
| Starting Material | Product | Typical Yield (%) | Melting Point (°C) |
| 4-Aminobenzonitrile | 4-Fluorobenzoic Acid | 65-75 | 185-187 |
| 3-Aminobenzonitrile | 3-Fluorobenzoic Acid | 60-70 | 123-125 |
| 2-Aminobenzonitrile | 2-Fluorobenzoic Acid | 50-60 | 124-126 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield of diazonium salt | Incomplete diazotization | Ensure the reaction temperature is maintained at 0-5 °C. Check for excess nitrous acid with starch-iodide paper. |
| Violent decomposition of diazonium salt | Overheating or presence of impurities | Heat the isolated diazonium salt very gently and in small portions. Ensure all glassware is clean. |
| Incomplete hydrolysis of the nitrile | Insufficient reaction time or base concentration | Increase the reflux time and/or the concentration of the sodium hydroxide solution. |
| Dark-colored final product | Presence of impurities | Purify the final product by recrystallization, possibly with the addition of activated charcoal. |
Mechanism of Diazotization
The diazotization reaction proceeds through a series of steps involving the formation of the nitrosyl cation as the key electrophile.
Caption: Simplified mechanism of diazotization.
Conclusion
The diazotization of aminobenzonitriles followed by the Balz-Schiemann reaction and subsequent hydrolysis provides a reliable and versatile route for the synthesis of fluorobenzoic acids. Careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthetic sequence. The resulting fluorobenzoic acids are valuable intermediates with broad applications in drug discovery and materials science, contributing to the development of novel and improved chemical entities.[20][21][22]
References
- Sparrow Chemical. Fluorobenzoic Acid Series.
- Industry news. (2024-04-22).
- Filo. (2024-10-23). Write reaction showing conversion of Benzonitrile into benzoic acid....
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- The Role of Fluorin
- Benchchem. Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.
- Infinity Learn. Hydrolysis of benzonitrile gives.
- sathee jee.
- Brainly.in. (2020-07-31). Write reaction showing conversion of Benzonitrile into benzoic acid.
- Wikipedia. Balz–Schiemann reaction.
- (2015-09-08). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. (2025-08-06). Reactive Chemical Hazards of Diazonium Salts.
- (2026-01-05). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery.
- ACS Publications. (2020-08-28).
- NOAA. Diazonium Salts - CAMEO Chemicals.
- Benchchem.
- Grokipedia. Balz–Schiemann reaction.
- Chemical Communications (RSC Publishing). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
- Wikiwand. Balz–Schiemann reaction.
- Scientific Update. (2019-02-06). The Balz-Schiemann Reaction.
- Benchchem. Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- Benchchem. Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid.
- Benchchem. Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
- Scirp.org. (2016-05-27).
- Scirp.org.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.
- ResearchGate. (2025-08-06).
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. kaibangchem.com [kaibangchem.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. wikiwand.com [wikiwand.com]
- 12. byjus.com [byjus.com]
- 13. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 14. scribd.com [scribd.com]
- 15. brainly.in [brainly.in]
- 16. homework.study.com [homework.study.com]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. globalscientificjournal.com [globalscientificjournal.com]
- 22. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
From Nitriles to Essential Acids: A Guide to the Hydrolysis of Fluorobenzonitriles
Abstract
Fluorinated benzoic acids are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their preparation via the hydrolysis of correspondingly substituted fluorobenzonitriles is a fundamental and widely practiced transformation in organic synthesis. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary methods for this conversion. We delve into the mechanistic underpinnings of acidic and basic hydrolysis, offer robust, step-by-step protocols, and present a comparative analysis to aid in method selection. Furthermore, this document includes protocols for emerging techniques such as microwave-assisted synthesis and biotransformation using nitrilase enzymes, alongside essential safety information and troubleshooting advice to ensure successful and safe laboratory practice.
Theoretical Background: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and ammonia.[1] This process can be catalyzed by either acid or base, with each pathway possessing a distinct mechanism.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][3] A series of proton transfers follows, leading to the formation of a protonated amide, which then undergoes further hydrolysis to yield the carboxylic acid and an ammonium ion.[3] The final step, the protonation of the released ammonia, is irreversible and drives the reaction to completion.[3]
Diagram 1: Acid-Catalyzed Nitrile Hydrolysis Mechanism
A simplified mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed (Alkaline) Hydrolysis
In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[2] This forms a negatively charged intermediate which is then protonated by water. Tautomerization of the resulting imidic acid yields the amide.[2] The amide can then be isolated under mild conditions, or under harsher conditions (e.g., heating), it will undergo further hydroxide-mediated hydrolysis to produce a carboxylate salt and ammonia gas.[1][3] Acidification of the carboxylate salt in a subsequent workup step is necessary to obtain the final free carboxylic acid.[1]
Diagram 2: Base-Catalyzed Nitrile Hydrolysis Mechanism
A simplified mechanism of base-catalyzed nitrile hydrolysis.
Influence of Fluorine Substitution
The presence of a fluorine atom on the benzonitrile ring influences the reaction rate. As a highly electronegative substituent, fluorine exerts a strong electron-withdrawing effect, which can increase the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack. However, the position of the fluorine atom (ortho, meta, or para) can lead to different electronic and steric effects that may subtly alter reactivity.
Experimental Protocols
The following protocols provide detailed, validated methods for the hydrolysis of fluorobenzonitriles.
Protocol 1: General Procedure for Acidic Hydrolysis
This protocol is suitable for many fluorobenzonitrile isomers and is performed under reflux with a strong acid.[4]
Principle: The nitrile is heated in the presence of a strong mineral acid (e.g., sulfuric or hydrochloric acid) to directly produce the corresponding carboxylic acid.
Materials and Reagents:
-
Fluorobenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or meter
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fluorobenzonitrile (e.g., 5.0 g) with a 50-75% (v/v) aqueous solution of sulfuric acid (e.g., 50 mL).
-
Heating: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and then carefully pour it over crushed ice in a large beaker with stirring.
-
Extraction: Transfer the cold aqueous mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[6]
-
Neutralization Wash: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to remove any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Final Wash and Drying: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude fluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[7]
Protocol 2: General Procedure for Basic (Alkaline) Hydrolysis
This method uses a strong base and is particularly effective for large-scale preparations.[6][8]
Principle: The nitrile is saponified using a strong base like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt is then acidified in a separate step to yield the free carboxylic acid.
Materials and Reagents:
-
Fluorobenzonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-5 eq)
-
Ethanol or Methanol (as co-solvent)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Büchner funnel and flask for filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide or potassium hydroxide (e.g., 10 g) in a mixture of water (e.g., 60 mL) and ethanol (e.g., 40 mL). Add the fluorobenzonitrile (e.g., 10 g).
-
Heating: Heat the mixture to reflux with stirring.[8] Monitor the reaction by TLC or HPLC until the starting nitrile is consumed (typically 1-6 hours). Ammonia gas will be evolved during the reaction.[1]
-
Work-up - Solvent Removal & Dilution: Cool the reaction mixture to room temperature. Remove the alcohol co-solvent under reduced pressure. Dilute the remaining aqueous residue with water.
-
Purification (Optional): If non-acidic impurities are present, wash the aqueous solution with a water-immiscible organic solvent (e.g., ether or dichloromethane) to remove them. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), as indicated by pH paper.[8] The fluorobenzoic acid will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts. Allow the product to air-dry or dry in a vacuum oven.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized. A common technique involves dissolving the acid in a hot potassium carbonate solution, treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the acid with HCl.[7][8]
Advanced & Alternative Methodologies
Microwave-Assisted Hydrolysis
Microwave irradiation can dramatically reduce reaction times for both acidic and basic hydrolysis, often from hours to minutes.[9][10] The sealed-vessel technology allows for temperatures and pressures above the solvent's boiling point, accelerating the reaction rate.
Principle: Microwave energy directly couples with polar molecules (water, acid, base), leading to rapid and uniform heating that significantly accelerates the hydrolysis reaction.
Protocol Outline:
-
Combine the fluorobenzonitrile, acid or base, and solvent (typically water) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a laboratory microwave reactor.
-
Irradiate at a set temperature (e.g., 150-200°C) for a short duration (e.g., 5-30 minutes).
-
After cooling, perform a standard aqueous work-up as described in the conventional protocols.
Enzymatic Hydrolysis using Nitrilases
For a green and highly selective alternative, nitrilase enzymes offer a powerful biocatalytic route.[11] These enzymes operate under mild conditions (neutral pH, room temperature) and can directly convert nitriles to carboxylic acids and ammonia, often with high chemo- and regioselectivity.[12][13]
Principle: Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, bypassing the amide intermediate.[14]
Protocol Outline:
-
Prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.0).
-
Suspend the fluorobenzonitrile substrate in the buffer. The use of a co-solvent may be necessary for poorly soluble substrates.
-
Add the nitrilase enzyme (as a whole-cell preparation or a purified enzyme).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking.[13]
-
Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction (e.g., by adding acid), separate the biocatalyst (e.g., by centrifugation), and extract the product.
Method Comparison and Optimization
Choosing the appropriate hydrolysis method depends on several factors, including the substrate's sensitivity to harsh conditions, the desired scale of the reaction, and available equipment.
| Method | Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acid (H₂SO₄, HCl), Reflux | 4 - 24 hours | Direct formation of the acid; good for many substrates. | Harsh conditions; potential for charring/side reactions; acid-sensitive groups not tolerated.[4] |
| Basic Hydrolysis | Strong base (NaOH, KOH), Reflux | 1 - 6 hours | Generally faster than acidic; good for large scale.[4] | Requires a separate acidification step; base-sensitive groups not tolerated; ammonia evolution. |
| Microwave-Assisted | Acid or Base, High Temp/Pressure | 5 - 30 minutes | Extremely rapid; can improve yields.[9] | Requires specialized microwave reactor; scale-up can be challenging. |
| Enzymatic (Nitrilase) | Neutral pH, Ambient Temp. | 12 - 48 hours | Extremely mild conditions; high selectivity; environmentally friendly ("green").[15] | Enzyme availability and cost; slower reaction rates; substrate scope can be limited. |
Safety and Handling Precautions
-
General Hazards: Fluorobenzonitriles are toxic organic compounds. Avoid inhalation, ingestion, and skin contact. Always handle them in a well-ventilated fume hood.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide are highly corrosive. They can cause severe burns. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[16][17]
-
Hydrofluoric Acid (HF) Risk: While not used directly in these protocols, it is crucial to be aware that certain side reactions or decomposition pathways, especially with fluorine at the ortho position, could potentially generate HF, which is extremely toxic and corrosive.[18][19] Laboratories working with fluoroaromatics should have an HF exposure response plan and a readily available calcium gluconate gel antidote.[16][20]
-
Exothermic Reactions: The quenching of strong acids and the neutralization/acidification steps can be highly exothermic. Always perform these additions slowly and with external cooling (e.g., an ice bath).
-
Pressure Buildup: Neutralizing acidic solutions with bicarbonate can release large volumes of CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.
Diagram 3: General Laboratory Workflow
A generalized workflow for the synthesis of fluorobenzoic acids.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient heating or reaction time. | Increase reflux temperature (if possible) or prolong the reaction time. Monitor closely by TLC/HPLC. |
| Low concentration of acid/base. | Increase the concentration of the acid or the molar equivalents of the base. | |
| Formation of Amide | In basic hydrolysis, conditions were too mild (insufficient heat or time). | Increase the reaction temperature and/or time to drive the hydrolysis of the amide intermediate to completion. |
| Product is Off-White/Yellow | Formation of tar-like byproducts, especially in strong acid. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot.[7] |
| Low Yield after Work-up | Incomplete extraction of the product. | Increase the number of extractions. Ensure the pH of the aqueous layer is correctly adjusted to ensure the product is in its desired form (acidic for organic extraction, basic for aqueous layer). |
| Product loss during recrystallization. | Optimize the recrystallization solvent system. Ensure the solution is fully saturated before cooling and cool slowly to maximize crystal formation. |
References
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0303
- Kobayashi, M., & Shimizu, S. (1994). Versatile nitrilases: Nitrile-hydrolysing enzymes. FEMS Microbiology Letters.
- Purification challenges of 2-Fluorobenzoic acid and how to overcome them - Benchchem. BenchChem. URL: https://www.benchchem.
- Prasad, S., et al. (2010). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803. ResearchGate. URL: https://www.researchgate.net/figure/Hydrolysis-of-benzonitrile-by-the-purified-nitrilase-from-Synechocystis-sp-strain_fig2_44615392
- Sharifi, A., et al. (2001). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate.
- Hydrolysis of Nitriles - Organic Synthesis. Organic-synthesis.org. URL: https://www.organic-synthesis.org/prime/content/hydrolysis-of-nitriles
- Kornblum, N., & Singaram, S. (1983). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. The Journal of Organic Chemistry.
- Zhdankin, V. V., et al. (2018).
- Chemistry of Nitriles. (2020). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles
- Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3523222/
- Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. URL: https://www.biomed.cas.cz/mbu/lbt/en/research-topics/biotransformation-by-enzymes-of-the-nitrile-metabolism/
- Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science.
- Wang, J.-X., et al. (2005). Hydrolysis of nitriles with microwave irradiation. ResearchGate. URL: https://www.researchgate.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v77p0012
- Hydrolysing nitriles. Chemguide. URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. URL: https://www.researchgate.net/publication/236166113_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Journals.
- Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. MDPI. URL: https://www.mdpi.com/1422-8599/5/4/M392
- Hydrolysis Reaction - CEM Corporation. CEM Corporation. URL: https://cem.com/en/hydrolysis-reaction
- 2-Fluorobenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/445-29-4.htm
- Nitrile to Acid - Common Conditions. The Synthetic Raction Explorer. URL: https://syntheticreaction.com/nitrile-to-acid
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap. URL: https://www.patsnap.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. URL: https://www.researchgate.
- Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham. URL: https://www.uab.edu/ehs/images/docs/chemsafe/UAB-Safe-Handling-Storage-and-Disposal-of-Hydrofluoric-Acid.pdf
- Hydrolysis of Nitriles. Organic Chemistry Tutor. URL: https://www.organic-chemistry-tutor.com/topic/hydrolysis-of-nitriles/
- Outline the following conversions (Without mechanisms): (i) Benzoic acid to meta-fluoro benzoic acid. Filo.
- Guidelines for the Safe Use of Hydrofluoric Acid. McGill University. URL: https://www.mcgill.ca/ehs/files/ehs/sop_hf_0.pdf
- Dartmouth College Guidelines for Safe Use of Hydrofluoric Acid. Dartmouth College. URL: https://ehs.dartmouth.edu/sites/ehs.dartmouth.edu/files/2021-08/hydrofluoric-acid-sop.pdf
- Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Missouri S&T. URL: https://ehs.mst.
- Hydrofluoric Acid (HF). University of Illinois Urbana-Champaign. URL: https://drs.illinois.edu/Page/SafetyLibrary/HydrofluoricAcid
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis Reaction [cem.com]
- 11. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 15. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 16. mcgill.ca [mcgill.ca]
- 17. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 18. uab.edu [uab.edu]
- 19. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Notes and Protocols for the Synthesis and Derivatization of 2-Amino-4-chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-3-fluorobenzoic acid is a highly functionalized anthranilic acid derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules and heterocyclic systems. The electron-withdrawing nature of the halogen atoms can influence the physicochemical properties of derivative compounds, such as pKa, lipophilicity, and metabolic stability, while the amino and carboxylic acid groups serve as key handles for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the experimental procedures for the synthesis of this compound and its subsequent derivatization into novel chemical entities. The protocols are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with a commercially available starting material, 2,4-dichloro-1-fluoro-3-methylbenzene. The synthesis involves a three-step sequence: nitration, oxidation, and reduction.
Logical Workflow for the Synthesis
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 2,4-Dichloro-1-fluoro-3-methylbenzene
Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be reduced to the desired amino group.
Rationale: The nitration of the starting material is directed by the existing substituents. The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly add 2,4-dichloro-1-fluoro-3-methylbenzene to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,4-dichloro-1-fluoro-3-methyl-5-nitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
| Reagent | Molar Ratio | Key Parameters |
| 2,4-Dichloro-1-fluoro-3-methylbenzene | 1.0 | Starting Material |
| Concentrated Nitric Acid | 1.1 - 1.2 | Nitrating Agent |
| Concentrated Sulfuric Acid | ~5-10 vols | Solvent and Catalyst |
| Temperature | 0 - 10 °C | Critical for controlling selectivity and safety |
| Reaction Time | 3 - 5 hours | Monitored by TLC/GC |
Step 2: Oxidation of the Methyl Group
Objective: To convert the methyl group to a carboxylic acid, a key functional group of the target molecule.
Rationale: Potassium permanganate is a strong oxidizing agent capable of oxidizing the methyl group to a carboxylic acid. The reaction is typically performed in a basic aqueous solution under reflux.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2,4-dichloro-1-fluoro-3-methyl-5-nitrobenzene from the previous step, water, and a small amount of sodium hydroxide to facilitate the reaction.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating at reflux until the purple color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Collect the solid, 2,4-dichloro-3-fluoro-5-nitrobenzoic acid, by vacuum filtration, wash with cold water, and dry.
| Reagent | Molar Ratio | Key Parameters |
| 2,4-Dichloro-1-fluoro-3-methyl-5-nitrobenzene | 1.0 | Substrate |
| Potassium Permanganate (KMnO₄) | 2.0 - 3.0 | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | Catalytic | To maintain basic conditions |
| Temperature | Reflux | To drive the reaction to completion |
| Reaction Time | 4 - 8 hours | Monitored by the persistence of permanganate color |
Step 3: Selective Reduction of the Nitro Group
Objective: To reduce the nitro group to an amino group without affecting the chloro and fluoro substituents.
Rationale: The selective reduction of an aromatic nitro group in the presence of halogens can be achieved using various reagents. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation.[1] Catalytic hydrogenation can also be employed, but care must be taken to choose a catalyst that minimizes dehalogenation.[1]
Protocol (using SnCl₂·2H₂O):
-
In a round-bottom flask, dissolve 2,4-dichloro-3-fluoro-5-nitrobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (around 70-80 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent | Molar Ratio | Key Parameters |
| 2,4-Dichloro-3-fluoro-5-nitrobenzoic Acid | 1.0 | Substrate |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 - 5.0 | Reducing Agent |
| Concentrated Hydrochloric Acid | Excess | To provide an acidic medium |
| Temperature | Reflux | To ensure complete reduction |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
II. Derivatization of this compound
The presence of three distinct functional groups on the this compound scaffold allows for a wide array of derivatization strategies to generate compound libraries for structure-activity relationship (SAR) studies.
A. Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the condensation of an anthranilic acid with a suitable one-carbon source, often via a benzoxazinone intermediate.[2]
Logical Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinone derivatives.
Protocol:
-
Acylation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., pyridine or dioxane). Cool the solution to 0 °C. Slowly add the desired acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cyclization to Benzoxazinone: The crude N-acyl intermediate is then refluxed with an excess of acetic anhydride for 2-3 hours to form the benzoxazinone intermediate.
-
Condensation to Quinazolinone: The benzoxazinone is subsequently reacted with a primary amine or ammonia in a suitable solvent like ethanol or acetic acid under reflux to yield the desired quinazolinone derivative.
B. Amide Bond Formation
The amino group of this compound can be readily acylated to form a wide range of amide derivatives using standard peptide coupling reagents.[3]
Protocol (using a carbodiimide coupling agent):
-
In a reaction vessel, dissolve the desired carboxylic acid (1.0 equivalent), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up typically involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification by column chromatography or recrystallization.
C. Suzuki-Miyaura Cross-Coupling
The chloro substituent at the 4-position can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl moieties.[4][5]
Protocol:
-
To a reaction vessel, add this compound (or its ester derivative for better solubility) (1.0 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by standard methods.
III. Characterization and Quality Control
The identity and purity of the synthesized this compound and its derivatives should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -NH₂, -COOH, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: As an indicator of purity.
IV. Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in these syntheses, particularly strong acids, oxidizing agents, and flammable solvents, should be handled with care and according to established safety protocols.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Google Patents. (2022).
- A new reagent for selective reduction of nitro group. (n.d.).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Organic Chemistry Portal. (2022). Synthesis of quinazolinones.
- Synthesis of some new 2,3-disubstituted-4(3H)
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH.
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid (JPH0586000A).
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- BenchChem. (2025).
- Calvin Digital Commons. (n.d.).
- BenchChem. (2025). Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds.
- BenchChem. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Nitro Reduction - Common Conditions. (n.d.).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. (n.d.). Preparation method of 2,6-dichloro-3-fluorobenzonitrile (CN102531961B).
- Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
- Kain Industrial Additive. (2023). Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
- BenchChem. (2025).
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019).
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- ResearchGate. (2011).
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (n.d.).
- 3-[(E)-(2,4-Dichloropbenzylidene)amino]benzoic acid. (n.d.). PMC - NIH.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-3-fluorobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. We will explore a reliable synthetic route, address common challenges, and provide detailed protocols to help you improve your yield and purity. Our focus is on providing not just steps, but the chemical reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The recommended synthetic pathway for this compound is a robust two-step process starting from the commercially available 3-fluoro-4-chlorobenzoic acid. This route involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: For both lab and pilot scales, the most common and dependable route begins with 3-fluoro-4-chlorobenzoic acid.[1] The synthesis proceeds via two well-understood steps:
-
Nitration: Electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C2 position, ortho to the fluorine atom.
-
Reduction: The intermediate, 2-nitro-3-fluoro-4-chlorobenzoic acid, is then reduced to the target amine using methods like catalytic hydrogenation or chemical reduction with agents like Tin(II) chloride.[2]
Q2: Why is this nitration-then-reduction route preferred over other potential synthetic strategies?
A2: This pathway is favored for several reasons rooted in chemical principles and practical considerations:
-
Starting Material Availability: 3-fluoro-4-chlorobenzoic acid is a readily available starting material.
-
Regioselectivity: The directing effects of the substituents on the starting material guide the incoming nitro group primarily to the desired C2 position. The ortho,para-directing fluorine atom activates this position, while the meta-directing carboxylic acid group deactivates it less than the C6 position, leading to good regiochemical control.
-
Robust Reactions: Both nitration and nitro group reduction are classic, well-documented, and highly reliable transformations in organic synthesis, making the process predictable and scalable.[2][3]
-
Avoidance of Harsh Reagents: This route avoids more hazardous or technically challenging methods like ortho-lithiation and carboxylation, which often require cryogenic temperatures and pyrophoric reagents.[4]
Q3: What are the primary safety considerations for this synthesis?
A3: Both steps require strict adherence to safety protocols:
-
Nitration: This reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[3] The mixed acid (sulfuric and nitric) is extremely corrosive. It is critical to maintain low temperatures (0-10 °C) during the addition of reagents, ensure efficient stirring, and have an emergency quenching plan (e.g., a large ice bath).
-
Catalytic Hydrogenation: This reduction method involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts like Palladium on carbon (Pd/C).[3] Reactions must be conducted in a properly rated pressure vessel (autoclave) within a well-ventilated area. An inert atmosphere (e.g., nitrogen or argon) must be used when handling the dry catalyst.
Q4: What analytical techniques are essential for monitoring this synthesis and characterizing the products?
A4: A combination of techniques is crucial for process control and quality assurance:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking the consumption of starting material and the formation of the product in both steps.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the structure of the intermediate and final product. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy should also be used to verify molecular weight and functional groups.
-
Purity Assessment: HPLC is the standard method for determining the final purity of the this compound, which is critical for its use in pharmaceutical applications.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Step 1: Nitration of 3-fluoro-4-chlorobenzoic acid
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | The aromatic ring is deactivated by three electron-withdrawing groups (F, Cl, COOH), requiring forcing conditions. Insufficient nitrating agent or reaction time. | Ensure a sufficient excess of nitric acid is used. Increase the reaction time and monitor carefully by TLC/HPLC until the starting material is consumed. Maintain the recommended temperature range rigorously. |
| Formation of Impurities (e.g., other regioisomers) | Reaction temperature was too high, allowing the reaction to overcome the activation energy barrier for nitration at other positions (e.g., C6). | Maintain strict temperature control, keeping the internal temperature between 0-10 °C during reagent addition.[3] Slow, dropwise addition of the nitrating mixture into the substrate solution is critical for managing the exotherm. |
| Product is an Oil or Fails to Precipitate | The product may be partially soluble in the acidic aqueous mixture, or impurities are preventing crystallization. | Pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring. This ensures rapid cooling and dilution, promoting complete precipitation. If an oil forms, try scratching the inside of the flask or seeding with a previously obtained crystal. |
| Difficulty Filtering the Product | The product has precipitated as very fine particles, clogging the filter paper. | Allow the precipitate to digest in the cold aqueous mixture for a longer period (e.g., 1-2 hours) to encourage crystal growth. Use a filter aid like Celite® if necessary, though this may require an extra purification step. |
Step 2: Reduction of 2-nitro-3-fluoro-4-chlorobenzoic acid
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Intermediates present) | Catalytic Hydrogenation: Inactive catalyst (e.g., old or poisoned Pd/C), insufficient hydrogen pressure, or poor mixing. Chemical Reduction: Insufficient equivalents of the reducing agent (e.g., SnCl₂). | H₂/Pd-C: Use fresh, high-quality catalyst. Ensure the system is leak-proof and maintains the target pressure. Use a robust stirring mechanism to ensure good contact between the catalyst, substrate, and hydrogen. SnCl₂/HCl: Use at least 4-5 equivalents of SnCl₂·2H₂O. Monitor by TLC; if the reaction stalls, an additional portion of the reducing agent can be added. |
| Dehalogenation (Loss of Chlorine Atom) | A common side reaction with catalytic hydrogenation, particularly with Pd/C.[2] It is often promoted by extended reaction times, elevated temperatures, or high catalyst loading. | Monitor the reaction progress closely and stop it as soon as the starting material is consumed. Use the minimum effective catalyst loading. Alternative: Switch to a different reduction method. Reduction with Tin(II) chloride (SnCl₂) in HCl does not cause dehalogenation and is an excellent alternative if this is a persistent issue.[2] |
| Product Contaminated with Tin Salts (SnCl₂ method) | Improper workup procedure, leading to co-precipitation of the product with tin hydroxides. | After the reaction is complete, cool the mixture and carefully add a concentrated NaOH or NH₄OH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin(IV) hydroxide. Filter off the white solid precipitate. The desired product will be in the filtrate as its soluble carboxylate salt. Carefully re-acidify the clear filtrate with concentrated HCl to a pH of ~3-4 to precipitate the pure amino acid product. |
| Low Final Yield after Workup | The product is amphoteric and can be soluble at very low or very high pH. The isoelectric point may not have been reached during precipitation. | When precipitating the final product from the aqueous solution, add acid (or base) slowly while monitoring the pH. Adjust the pH to the isoelectric point (typically around pH 3-5 for amino acids) to achieve maximum precipitation and recovery. Cool the mixture in an ice bath before filtration. |
Experimental Protocols
Protocol 1: Nitration of 3-fluoro-4-chlorobenzoic acid
-
Objective: To synthesize 2-nitro-3-fluoro-4-chlorobenzoic acid.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~4 equivalents).
-
Cool the flask in an ice/salt bath to 0-5 °C.
-
Slowly add 3-fluoro-4-chlorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.2 eq) to concentrated sulfuric acid (~2 eq), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, let the reaction stir at the same temperature for an additional 2-3 hours. Monitor progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A pale yellow solid should precipitate. Stir the slurry for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum to yield the crude 2-nitro-3-fluoro-4-chlorobenzoic acid. This is often pure enough for the next step.
Protocol 2: Reduction via Catalytic Hydrogenation
-
Objective: To synthesize this compound.
-
Charge a pressure-rated hydrogenation vessel (autoclave) with 2-nitro-3-fluoro-4-chlorobenzoic acid (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Carefully add Palladium on carbon (5% Pd/C, ~1-2 mol%) under a nitrogen atmosphere.
-
Seal the vessel, evacuate the air, and purge with nitrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to 40-50 °C if necessary. Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases (typically 4-8 hours), cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If the product precipitates, it can be collected. If not, recrystallization from a suitable solvent system (e.g., ethanol/water) may be required to obtain the pure this compound.
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Wikipedia. (2023). Sandmeyer reaction.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Autech Industry Co.,Limited. (n.d.). 4-Chloro-3-fluoroaniline CAS 367-22-6.
- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- PubChem - NIH. (n.d.). 3-Chloro-4-fluoroaniline.
- Chemsrc. (n.d.). 4-Chloro-3-fluoroaniline.
Sources
Technical Support Center: Purification of 2-Amino-4-chloro-3-fluorobenzoic acid
Welcome to the technical support guide for the purification of crude 2-Amino-4-chloro-3-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar intermediates. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during purification, ensuring you achieve the desired purity and yield for your downstream applications.
Part 1: Foundational Purification Strategies
Before diving into troubleshooting, it's essential to understand the primary purification methods suitable for this compound. The molecule's structure, featuring an acidic carboxylic acid group and a basic amino group, makes it amphoteric and lends itself to specific purification techniques.
Acid-Base Extraction
Why it works: This technique leverages the differential solubility of the compound in its neutral and salt forms.[1] By manipulating the pH of the aqueous phase, we can selectively move our target compound from an organic solvent into the aqueous phase (and back again), leaving behind neutral impurities.
-
At Low pH (Acidic): The amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This charged species is soluble in the aqueous acid phase.
-
At High pH (Basic): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This charged species is soluble in the aqueous base phase.
This dual reactivity provides a powerful tool for separating the target compound from non-ionizable impurities.
Recrystallization
Why it works: This is the most common method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the crude product at a high temperature but will be a poor solvent for it at low temperatures. Ideally, impurities remain soluble at low temperatures or are insoluble at high temperatures.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Low recovery after Acid-Base Extraction.
-
Q: I performed an acid-base extraction, but my final isolated yield is significantly lower than expected. What went wrong?
A: Low recovery in an acid-base extraction is a common issue that can stem from several factors. Let's break down the potential causes:
-
Incomplete pH Adjustment: The most frequent error is incomplete protonation or deprotonation. To precipitate the product from the aqueous layer, you must adjust the pH past its isoelectric point. Use a pH meter or pH paper to ensure you have made the solution sufficiently acidic (typically pH < 2) or basic (pH > 10) during the extraction and sufficiently neutral during precipitation. A slight excess of acid or base is often required to drive the equilibrium.[2]
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand undisturbed for an extended period. In stubborn cases, filtering the mixture through a pad of Celite can help break the emulsion.
-
Insufficient Extraction: A single extraction is rarely sufficient. For optimal recovery, perform multiple extractions (e.g., 3 times) with smaller volumes of the aqueous acid or base. This is more efficient than a single extraction with a large volume.
-
Premature Precipitation: If your compound is not highly soluble in the organic solvent, it might precipitate out before you can perform the extraction. Ensure your crude material is fully dissolved in the initial organic solvent.
-
Issue 2: The product "oils out" during recrystallization.
-
Q: I'm trying to recrystallize my crude product, but instead of forming crystals, it separates as an oily liquid. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is often due to a high concentration of impurities, which depresses the melting point of the mixture.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent or a solvent pair with a lower boiling point.
-
Induce Crystallization: Once the solution is cool, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure product to provide a nucleation site.[3]
-
Issue 3: The final product is still colored (e.g., yellow or tan).
-
Q: My purified this compound is not white. How can I remove colored impurities?
A: The presence of color often indicates persistent, highly conjugated impurities, which can arise from side reactions during synthesis.
Solution:
-
Use Activated Charcoal: During recrystallization, after the crude product has been fully dissolved in the hot solvent, you can add a small amount (typically 1-2% by weight) of activated charcoal. Swirl the hot solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Crucially, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you cool it first, your product will crystallize on the charcoal, leading to significant yield loss.
-
Issue 4: Purity does not improve after recrystallization, as confirmed by HPLC or melting point.
-
Q: I've recrystallized my sample, but the HPLC purity profile looks the same, or the melting point is still broad and low. Why didn't it work?
A: This suggests that the impurities have very similar solubility properties to your target compound in the chosen solvent system.
Solutions:
-
Select a Different Solvent: The key to successful recrystallization is choosing a solvent that solubilizes the compound and impurities differently. Refer to the solubility table below and experiment with different solvents or mixed-solvent systems. For aminobenzoic acids, solvent systems like ethanol/water or acetone/water can be effective.[4]
-
Consider an Alternative Method: If recrystallization fails, the impurities may be structurally very similar. In this case, an alternative purification method is warranted. Acid-base extraction is an excellent orthogonal technique. If that also fails, column chromatography may be necessary, although it is less scalable.[5]
-
Part 3: Purification Workflow & Decision Making
The following diagrams illustrate the standard workflows for the primary purification methods and a decision tree for troubleshooting.
Caption: Standard workflows for recrystallization and acid-base extraction.
Caption: Decision tree for troubleshooting purification issues.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in my crude this compound? A1: Impurities are highly dependent on the synthetic route. Common process-related impurities may include unreacted starting materials, isomers (e.g., other positional isomers of the amino or fluoro groups), or byproducts from side reactions such as decarboxylation or over-halogenation.[6][7]
-
Q2: Which solvents are best for recrystallizing this compound? A2: A good starting point is to test solubility in a range of solvents. Based on structurally similar compounds, polar protic solvents or mixtures are often effective.[8][9] See the table below for suggestions. Always test on a small scale first.
-
Q3: How do I properly assess the purity of my final product? A3: A combination of techniques provides the most confidence.
-
Melting Point: A sharp melting point range that is close to the literature value (if available) is a strong indicator of high purity. Impure compounds exhibit a depressed and broad melting point range.[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-UV method can separate and quantify the main component relative to impurities.[10] A typical purity is reported as the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.
-
-
Q4: Can I use column chromatography for purification? A4: Yes, silica gel chromatography can be used. However, aminobenzoic acids can be tricky due to their amphoteric nature, sometimes leading to streaking on the column. It may be necessary to add a small amount of acid (like acetic acid) to the mobile phase to improve peak shape.[5] Given the effectiveness of recrystallization and acid-base extraction, chromatography is typically reserved as a final resort or for very small-scale purifications.
Part 5: Data & Protocols
Quantitative Data Summary
| Parameter | Data / Recommended Starting Points | Rationale / Comments |
| Melting Point | Not widely reported. Compare to analogs: 2-Amino-4-fluorobenzoic acid (192-196 °C)[9], 2-Amino-4-chlorobenzoic acid (231-233 °C). | The melting point of the target compound will be unique. Establish a baseline with your first pure batch. A narrow range (< 2 °C) indicates high purity. |
| Recrystallization Solvents | Single: Ethanol, Methanol, Acetone. Mixed: Ethanol/Water, Acetone/Water, Toluene.[3][4][11] | Start with ethanol or an ethanol/water mixture. The goal is to find a system where the compound is soluble when hot and insoluble when cold. |
| Acid-Base Extraction | Organic Phase: Diethyl Ether, Ethyl Acetate (EtOAc). Aqueous Base: 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). Aqueous Acid: 1-3 M Hydrochloric Acid (HCl).[12][13] | NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid without reacting with less acidic functionalities. Use a stronger base like NaOH only if necessary. |
| Purity Analysis (HPLC) | Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water with 0.1% Formic or Acetic Acid. Detection: UV at ~254 nm or based on UV-Vis scan.[6][10] | The acidic modifier ensures the carboxylic acid and amino groups are consistently protonated, leading to sharp, reproducible peaks. |
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Induce Cloudiness: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.
-
Re-dissolve: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. (n.d.). Studylib.
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025). ResearchGate.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- ACID/BASE SEPARATION OF A MIXTURE. (n.d.). Harper College.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Acid–base extraction. (n.d.). Wikipedia.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016). Google Patents.
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. (1993). Google Patents.
- The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing.
- Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Purification of benzoic acid. (1966). Google Patents.
- CAS 2252-51-9 2-Chloro-4-fluorobenzoic acid Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd..
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.
- Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (2022). ResearchGate.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022). Google Patents.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
avoiding tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-3-fluorobenzoic Acid
A Guide for the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this synthesis, particularly the common issue of forming intractable, tar-like byproducts. As your peer in the field, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis and the Genesis of Impurities
The successful synthesis of 2-amino-3-fluorobenzoic acid hinges on precise control over a multi-step process. The most reliable and frequently cited route begins with 2-fluoroaniline and proceeds through key intermediates.[1] However, several stages are susceptible to side reactions that manifest as dark, polymeric tars, which can significantly reduce yield and complicate purification.
The Primary Synthetic Pathway
The generally accepted synthesis pathway involves three main transformations. Understanding the function of each step is critical to identifying where things can go wrong.
Caption: The three-step synthesis of 2-amino-3-fluorobenzoic acid.
Root Causes of Tar Formation
Tar-like byproducts are not a single compound but a complex mixture of high-molecular-weight polymers. Their formation is often triggered at two critical points:
-
Step 2: Acid-Catalyzed Cyclization: This is the most common stage for the generation of dark impurities. The use of concentrated sulfuric acid at elevated temperatures (90°C) to convert the acetamide intermediate into 7-fluoroisatin is harsh.[1] Aromatic amines and their derivatives can undergo acid-catalyzed polymerization or oxidation under these conditions. Exceeding the recommended temperature or reaction time dramatically increases the rate of these side reactions, leading to the "almost black aqueous phase" noted in established procedures.[1]
-
Step 3: Oxidative Cleavage: While the reaction of 7-fluoroisatin with hydrogen peroxide is generally clean, the presence of residual impurities from the previous step can catalyze the unwanted decomposition of the peroxide or over-oxidation of the desired product. The product itself, an amino-substituted aromatic acid, has the potential for oxidative coupling, especially if temperature control is lost and the reaction becomes too exothermic.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction turned into a dark, viscous sludge during the sulfuric acid cyclization step (Step 2). What is the primary cause and is the batch salvageable?
A: The primary cause is almost certainly a temperature excursion above the recommended 90°C or prolonged heating. Concentrated sulfuric acid is a powerful dehydrating agent that can promote intermolecular condensation reactions (polymerization) of your intermediate, especially at higher temperatures.
-
Causality: At elevated temperatures, the electrophilicity of the protonated carbonyl groups increases, and the aromatic ring becomes more susceptible to undesired electrophilic attack, leading to complex polymeric structures.
-
Salvage Operation: Salvaging the batch is difficult but possible if some of the desired 7-fluoroisatin has formed.
-
Immediate Action: Carefully cool the reaction mixture in an ice bath to halt further degradation.
-
Cautious Quenching: Proceed with the protocol of quenching the mixture over a large volume of ice water and ethyl acetate.[1] Be prepared for a significant amount of insoluble black solid.
-
Extraction & Filtration: Separate the organic phase. The "almost black aqueous phase" should be extracted multiple times with ethyl acetate.[1] You may need to filter the combined organic extracts through a pad of Celite® to remove the finely dispersed insoluble tar before drying and solvent removal.
-
Assessment: The resulting crude 7-fluoroisatin will likely be a very dark orange or brown powder.[1] Its purity will be low, but it may be sufficient for the next step, as the final product is easier to purify. Proceeding with a small test reaction for Step 3 is advisable.
-
Q2: Upon final acidification to precipitate the product (Step 3), I obtained a sticky, oily precipitate instead of a beige powder. Why did this happen?
A: This indicates significant impurities are co-precipitating with your product. The most likely culprit is the carryover of tarry byproducts from the cyclization step, which are insoluble in the acidic aqueous solution.
-
Causality: The workup procedure described in Organic Syntheses is designed to mitigate this. It involves an initial neutralization to pH ~7.5, treatment with activated charcoal, and filtration before the final acidification to pH 1.[1] The charcoal adsorbs many of the colored, less polar impurities. Skipping or ineffectively performing this charcoal treatment step will result in these impurities crashing out with your product upon strong acidification.
-
Corrective Protocol:
-
Re-dissolve the oily mass in a suitable basic solution (e.g., 1 M NaOH).
-
Heat the solution gently (~50°C) and add activated charcoal (approx. 5-10% by weight of your theoretical product).
-
Stir for 15-30 minutes.
-
Filter the hot solution through a Celite® pad to remove the charcoal. The filtrate should be a much lighter, "pale orange" or yellow color.[1]
-
Cool the filtrate in an ice bath and slowly re-acidify with HCl to pH 1 to precipitate the purified product.
-
Q3: My final, dried product is yellow or light brown, not the expected beige/off-white solid. How can I improve its color and purity?
A: A persistent color indicates the presence of residual oxidized or polymeric impurities. The most effective method to remove these is recrystallization.
-
Causality: These impurities have similar solubility profiles to the product, making simple precipitation insufficient for high purity. Recrystallization exploits subtle differences in solubility at different temperatures.
-
Recommended Protocol:
-
Solvent Selection: An acetone/water or ethanol/water mixture is reported to be effective.[1][2]
-
Dissolution: Dissolve the impure product in the minimum amount of hot acetone or ethanol.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal, stir for a few minutes, and perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot solution until it just begins to turn cloudy (the cloud point). Add a few more drops of the organic solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent mixture.
-
Section 3: Proactive Prevention and Best Practices (FAQs)
Q1: What are the most critical parameters to control throughout the synthesis to proactively avoid tar formation?
A: Strict adherence to temperature and reaction time is paramount. The table below summarizes the key control points based on established protocols.[1][2]
| Step | Parameter | Recommended Value | Rationale for Control |
| 1. Oxime Formation | Reaction Time | ~2 minutes reflux | Prolonged heating is unnecessary and can initiate decomposition. The reaction is rapid once initiated.[1] |
| 2. Cyclization | Temperature | 90°C (Critical) | Exceeding this temperature is the primary cause of tar formation via acid-catalyzed polymerization. [1] |
| 2. Cyclization | Reaction Time | 60 minutes | Sufficient for complete reaction. Longer times increase the risk of byproduct formation.[1] |
| 3. Oxidative Cleavage | Temperature | 30-40°C | The reaction is exothermic. Active cooling may be needed to prevent runaway oxidation of the product.[2] |
| 3. Workup | pH Control | pH 7.5 -> pH 1 | The intermediate pH and charcoal treatment are crucial for removing impurities before product precipitation.[1] |
Q2: How does the purity of the intermediates, like 7-fluoroisatin, affect the final outcome?
A: The purity of the 7-fluoroisatin intermediate is highly influential. While the procedure notes that crude product "glued together by brown by-product" can be used in the next step, this is a compromise.[1] Using purer 7-fluoroisatin will lead to a cleaner final reaction, reduce the amount of hydrogen peroxide needed, simplify the final workup, and result in a higher yield and purity of 2-amino-3-fluorobenzoic acid. If time permits, recrystallizing the intermediate is a worthwhile investment.
Q3: What is the specific mechanism behind activated charcoal's effectiveness in the workup?
A: Activated charcoal has a highly porous structure with a large surface area, making it an excellent adsorbent. Its surface is non-polar, so it preferentially adsorbs large, non-polar organic molecules. The tar-like byproducts and colored impurities, being large polymeric structures, have a strong affinity for the charcoal surface and are effectively removed from the aqueous solution, while the more polar sodium salt of your desired product remains in solution.
Caption: A troubleshooting workflow for addressing byproduct formation.
References
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. [Link]
Sources
Navigating the Synthesis of 2-Amino-4-chloro-3-fluorobenzoic Acid: A Technical Support Center
Welcome to the technical support center dedicated to the large-scale synthesis of 2-Amino-4-chloro-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the synthesis of this key pharmaceutical intermediate.
Introduction
This compound is a highly substituted aromatic compound, and its synthesis presents a series of challenges, particularly when transitioning to a larger scale. The interplay of the activating amino group and the deactivating, ortho-para directing chloro and fluoro substituents can lead to issues with regioselectivity, by-product formation, and purification. This guide provides a structured approach to troubleshooting these common problems, backed by scientific principles and practical experience.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity during Chlorination
Question: We are attempting to chlorinate 2-amino-3-fluorobenzoic acid to obtain the desired 4-chloro isomer, but we are observing a mixture of isomers, including the 6-chloro and dichlorinated products. How can we improve the regioselectivity of this step?
Answer: This is a classic challenge in the synthesis of polysubstituted anilines. The strong activating effect of the amino group directs electrophilic substitution to the ortho and para positions. In the case of 2-amino-3-fluorobenzoic acid, the 4- and 6-positions are activated.
Causality and Recommended Solutions:
-
Steric Hindrance: The fluorine atom at the 3-position offers some steric hindrance to the incoming electrophile at the 2-position, which is already blocked by the amino group. The 4-position is generally more accessible than the 6-position, which is ortho to the bulky carboxylic acid group.
-
Protecting Group Strategy: To enhance selectivity, consider protecting the amino group as an amide (e.g., acetamide). The bulkier protecting group will further direct the chlorination to the less sterically hindered 4-position. The amide can be readily hydrolyzed under acidic or basic conditions post-chlorination.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact regioselectivity.
-
N-Chlorosuccinimide (NCS): Often provides better regioselectivity in the presence of an acid catalyst (e.g., TFA, H₂SO₄). The reaction can be run at lower temperatures, which generally favors the formation of the thermodynamically more stable product.
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive chlorinating agent that can sometimes lead to over-chlorination. Careful control of stoichiometry and temperature is crucial.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to more polar aprotic solvents (e.g., DMF, acetonitrile).
| Parameter | Recommendation for Improved Regioselectivity |
| Amino Group Protection | Acetyl or other suitable amide protecting group |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) with a catalytic amount of acid |
| Reaction Temperature | Start at low temperatures (0-5 °C) and slowly warm to room temperature |
| Solvent | Aprotic solvents like Dichloromethane or Acetonitrile |
Issue 2: Challenges in the Amination of 4-Chloro-3-fluorobenzoic Acid
Question: We are exploring a synthetic route involving the amination of 4-chloro-3-fluorobenzoic acid. However, we are facing low yields and harsh reaction conditions. What are the key challenges and how can we optimize this reaction?
Answer: Nucleophilic aromatic substitution (SNA) of an amino group for a halogen on an unactivated aromatic ring is inherently difficult. The electron-rich nature of the benzoic acid ring deactivates it towards nucleophilic attack.
Causality and Recommended Solutions:
-
Copper-Catalyzed Amination (Ullmann Condensation): This is the most common approach for such transformations.
-
Catalyst System: The choice of copper catalyst and ligand is critical. Copper(I) salts (e.g., CuI, Cu₂O) are typically more effective than Copper(II) salts. The use of a ligand, such as L-proline or a diamine (e.g., TMEDA), can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step.
-
Base: A strong base is required to deprotonate the amine nucleophile and neutralize the HX by-product. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to drive the reaction to completion.
-
-
Directed Ortho-Lithiation (DoM): A more advanced and often more efficient strategy involves the use of directed ortho-lithiation. The carboxylic acid group can direct lithiation to the adjacent 2-position.
-
Protect the carboxylic acid as an ester or leave it as the carboxylate.
-
Use a strong lithium base (e.g., n-BuLi, s-BuLi, LDA) at low temperatures to deprotonate the 2-position.
-
Quench the resulting aryllithium species with an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by reduction, or an N-alkoxyamine).
-
Workflow for Directed Ortho-Lithiation Approach:
Caption: Directed Ortho-Lithiation Workflow.
Issue 3: By-product Formation and Purification Difficulties
Question: Our crude product is contaminated with several by-products that are difficult to separate by simple recrystallization. What are the likely by-products and what purification strategies can we employ on a large scale?
Answer: The synthesis of this compound can generate a range of structurally similar by-products, making purification a significant hurdle.
Likely By-products:
-
Isomeric Products: As discussed in Issue 1, other chloro isomers (e.g., 6-chloro) are common.
-
Over-chlorinated Products: Dichlorinated species can form if the chlorination step is not carefully controlled.
-
Starting Material: Incomplete reaction will leave unreacted starting materials.
-
Decarboxylated Products: Under harsh thermal or acidic/basic conditions, the carboxylic acid group can be lost.
-
Tar-like Impurities: The amino group is susceptible to oxidation, which can lead to the formation of colored, polymeric, tar-like by-products, especially at elevated temperatures.
Purification Strategies for Large-Scale Synthesis:
-
pH-Controlled Extraction: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute acid (e.g., 1M HCl) to protonate the amino group and remove non-basic impurities.
-
Back-extract the aqueous layer with a fresh organic solvent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the desired product to precipitate it out, leaving more acidic or basic impurities in solution.
-
-
Slurry Washes: Washing the crude solid with a series of solvents of varying polarity can effectively remove many impurities without the need for a full recrystallization.
-
Recrystallization with Anti-solvent: If a single-solvent recrystallization is not effective, consider a two-solvent system. Dissolve the crude product in a good solvent at an elevated temperature and then slowly add an anti-solvent in which the product is poorly soluble to induce crystallization.
Decision Tree for Purification:
Technical Support Center: Optimization of Reaction Conditions for Substituted Aminobenzoic Acids
Welcome to the Technical Support Center for the synthesis and modification of substituted aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges during the manipulation of this versatile class of compounds. Substituted aminobenzoic acids are crucial building blocks in pharmaceuticals and material science, and understanding the nuances of their reactivity is paramount for successful and reproducible outcomes.[1][2][3]
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific issues that may arise during the esterification, N-acylation, and amide coupling of substituted aminobenzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield in Fischer Esterification
-
Question: I am attempting to esterify a substituted aminobenzoic acid using the Fischer esterification method, but my yields are consistently low. What are the likely causes and how can I improve them?
-
Answer: Low yields in Fischer esterification of aminobenzoic acids are a common issue stemming from the reversible nature of the reaction and the electronic properties of the starting material.[4] Here’s a breakdown of potential causes and solutions:
-
Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction towards the product, a large excess of the alcohol (5-10 fold or more) should be used to shift the equilibrium.[4] If your experimental setup allows, removing water as it forms, for instance with a Dean-Stark apparatus, is highly effective.[4]
-
Insufficient Catalyst: The basic amino group of the aminobenzoic acid will neutralize a portion of the strong acid catalyst (e.g., H₂SO₄ or HCl).[4][5][6] It is crucial to use a sufficient amount of catalyst to both protonate the amino group and catalyze the esterification.[4][6]
-
Steric Hindrance: Bulky ortho-substituents on the benzoic acid ring can significantly slow down the reaction rate.[5] For sterically hindered substrates, consider increasing the reaction time, elevating the temperature, or exploring alternative esterification methods that are less sensitive to steric effects.[5]
-
Issue 2: Side Reactions During N-Acylation with Acryloyl Chloride
-
Question: When I try to synthesize N-acryloyl-p-aminobenzoic acid, I get a gummy, insoluble solid and very little of my desired product. What is happening and how can I prevent it?
-
Answer: The formation of an insoluble, gummy solid is a classic sign of polymerization, a frequent side reaction when working with highly reactive vinyl compounds like acryloyl chloride.[7] Here are the primary culprits and how to mitigate them:
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is extremely reactive and readily hydrolyzes in the presence of water to form acrylic acid, which will not participate in the desired acylation.[7] This is accelerated by high temperatures and a highly basic pH.
-
Polymerization: Acryloyl chloride and the N-acryloyl product can easily polymerize, especially when exposed to heat, light, or oxygen.[7]
To optimize this reaction, precise control over experimental parameters is key:
-
Temperature: Maintain a low reaction temperature of 0-5°C to manage the exothermic nature of the reaction and suppress both hydrolysis and polymerization.[7]
-
pH Control: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential. The pH of the aqueous layer should be carefully monitored and maintained in the optimal range of 9-11.[7]
-
Rate of Addition: Add the acryloyl chloride dropwise and slowly to the solution of aminobenzoic acid. This prevents localized high concentrations and overheating, which favor side reactions.[7]
-
Inhibitors: Use fresh acryloyl chloride that contains a polymerization inhibitor.[7] Running the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.[7]
-
Issue 3: Challenges in Amide Coupling Reactions
-
Question: I am performing an amide coupling with a substituted 4-aminobenzoic acid and my reaction is inefficient, with significant amounts of unreacted starting material. How can I choose the right coupling reagent and optimize the conditions?
-
Answer: The selection of an appropriate coupling reagent is critical for efficient amide bond formation, especially with electronically deactivated or sterically hindered substrates like some substituted aminobenzoic acids.[8]
-
Reagent Choice:
-
EDC/HOBt: A common and cost-effective choice. The urea byproduct is water-soluble, which simplifies the workup.[8]
-
HATU: Highly efficient and fast-acting, particularly for challenging couplings, but it is a more expensive option.[8]
-
T3P®: A versatile and safe reagent that offers high yields and purity.[8]
-
-
Reaction Conditions:
-
Activation: The carboxylic acid should be activated first by stirring it with the coupling reagent (and an additive like HOBt if necessary) for 15-30 minutes at 0°C before adding the amine.[8]
-
Base: A non-nucleophilic base such as DIPEA or triethylamine is typically required to neutralize the acid formed during the reaction.[8]
-
Solvent: Aprotic polar solvents like DMF or DCM are generally good choices.[8]
-
-
Section 2: Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step methodologies for key transformations of substituted aminobenzoic acids.
Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid
This protocol outlines a general procedure for the synthesis of an ester from 4-aminobenzoic acid.[4][6]
Materials:
-
4-Aminobenzoic acid
-
Alcohol (e.g., ethanol, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution (10%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.0 eq) and the desired alcohol (e.g., ethanol, 10-20 eq). Stir the mixture until the solid is suspended.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) to the stirring mixture. A precipitate may form as the aminobenzoic acid is protonated.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] Reflux for 1-4 hours, or until TLC indicates consumption of the starting material. The solid should dissolve as the reaction proceeds.[6]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly neutralize the mixture by adding 10% sodium carbonate solution until the pH is approximately 8. A precipitate of the crude ester will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Filtration and Drying:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with several portions of cold deionized water.
-
Allow the product to air dry or dry it in a desiccator.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: Fischer Esterification Workflow
Caption: Experimental workflow for the Fischer esterification of 4-aminobenzoic acid.
Protocol 2: N-Acylation via Schotten-Baumann Reaction
This protocol provides a general method for the N-acylation of p-aminobenzoic acid with acryloyl chloride.[7][9]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Brine
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve p-aminobenzoic acid in an aqueous solution of sodium hydroxide at 0-5°C in an ice bath with constant, vigorous stirring.[10]
-
Addition of Acylating Agent: Slowly add a solution of acryloyl chloride in an organic solvent (e.g., dichloromethane) dropwise to the aqueous PABA solution while maintaining the temperature below 5°C.[9]
-
Reaction: Continue stirring the biphasic mixture for 2-3 hours at room temperature after the addition is complete.[10] Monitor the reaction by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with dilute HCl and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization.
Diagram 2: Troubleshooting N-Acylation Side Reactions
Caption: Decision tree for troubleshooting N-acylation side reactions.
Section 3: The Influence of Substituents on Reactivity
The nature and position of substituents on the aminobenzoic acid ring have a profound impact on the reactivity of both the amino and carboxylic acid groups.[11][12]
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the amino group, making it more reactive towards electrophiles in reactions like acylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine. For the carboxylic acid group, EWGs increase its acidity and electrophilicity, facilitating reactions like esterification and amide coupling.[12] The position of the substituent (ortho, meta, or para) also plays a critical role in determining the extent of these electronic effects through resonance and inductive contributions.[11][12]
-
Steric Effects: As mentioned previously, bulky substituents, particularly in the ortho position to either the amino or carboxylic acid group, can sterically hinder the approach of reagents, thereby slowing down reaction rates.[5]
Data Summary: Performance of Coupling Reagents
The choice of coupling reagent for amidation can significantly affect reaction outcomes. The following table summarizes the typical performance of common coupling reagents for the amidation of a substituted aminobenzoic acid.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | Cost-effective; water-soluble urea byproduct simplifies workup.[8] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast, especially for difficult couplings.[8] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent option.[8] |
Section 4: Protecting Group Strategies
In multifunctional substituted aminobenzoic acids, selective protection of either the amine or carboxylic acid group is often necessary to prevent unwanted side reactions.[13][14]
-
Amine Protection: The amino group is typically protected as a carbamate.[13] Common amine protecting groups include:
-
Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester.[16]
The use of orthogonal protecting groups (e.g., an Fmoc-protected amine and a benzyl-protected carboxylic acid) allows for the selective deprotection and reaction of one functional group while the other remains protected.[13][14]
References
- Rodrigues, N. d. N., Woolley, J. M., Krokidi, K. M., Tesa-Serrate, M. A., Turner, M. A. P., Hine, N. D. M., & Stavros, V. G. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics, 23(40), 23043-23055. [Link]
- Main, M. R., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]
- Jovanović, B. Ž., et al. (2007). Substituent and structural effects on the kinetics of the reaction of N-(substituted phenylmethylene)-m- and -p-aminobenzoic acids with diazodiphenylmethane. Journal of the Serbian Chemical Society, 72(12), 1191-1201. [Link]
- Weinfeld, R. E., et al. (1983). Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry, 29(1), 198-202. [Link]
- Eckert, E. (1943). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 148(1), 217-224. [Link]
- Rodrigues, N. d. N., et al. (2021).
- Chen, L.-C., & Hu, M.-L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 6. [Link]
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology, 11(12), 5363-5369. [Link]
- ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives.
- von der Crone, J., et al. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
- ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- Khan, I., et al. (2023).
- Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Paściak, M., et al. (1998).
- Defense Technical Information Center. (1987). Biological Synthesis of Substituted o-Aminophenols. DTIC. [Link]
- Seo, J., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Faraday Discussions, 195, 319-335. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- MDPI. (2023).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- RSC Publishing. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
- ACS Publications. (1949). Substituted p-Aminobenzoic Acids. Journal of the American Chemical Society, 71(11), 3843-3846. [Link]
- Scholars Research Library. (2011). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
- ResearchGate. (2011). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. jocpr.com [jocpr.com]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
how to minimize impurities during 2-Amino-4-chloro-3-fluorobenzoic acid synthesis
Introduction: The Challenge of Purity in Fluorinated Anthranilic Acid Synthesis
2-Amino-4-chloro-3-fluorobenzoic acid is a highly functionalized aromatic building block crucial in the development of advanced pharmaceutical agents and specialty materials. The strategic placement of its chloro, fluoro, amino, and carboxylic acid moieties provides a versatile scaffold for medicinal chemists. However, this same structural complexity presents significant challenges in achieving high purity during synthesis. Undesired side reactions, incomplete conversions, and isomeric contaminants can compromise yield, complicate purification, and impact the efficacy and safety of downstream products.
This guide provides an in-depth, experience-driven framework for researchers and process chemists to anticipate, identify, and mitigate the formation of key impurities during the synthesis of this compound. We will focus on the most prevalent and logical synthetic route: the nitration of 4-chloro-3-fluorobenzoic acid followed by catalytic reduction of the resulting nitro intermediate.
Core Synthetic Pathway and Major Impurity Formation
The most direct and industrially relevant synthesis proceeds in two key steps. Understanding the potential pitfalls at each stage is the first step toward minimizing impurity generation.
Caption: Core synthesis and primary impurity pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to diagnose an issue and provide a scientifically grounded solution.
Question 1: My final product is contaminated with significant amounts of the starting material, 4-chloro-3-fluorobenzoic acid (Impurity A). What is the likely cause?
Answer: This contamination points to an inefficient nitration step. The strong deactivating effects of the halogen and carboxylic acid groups on the aromatic ring make the nitration reaction sluggish.
-
Causality: The electrophilic aromatic substitution (nitration) requires forcing conditions to overcome the electron-withdrawing nature of the substituents. Insufficiently strong nitrating conditions (acid concentration, temperature) or short reaction times will lead to incomplete conversion.
-
Troubleshooting Actions:
-
Verify Acid Concentration: Ensure you are using fuming nitric acid and concentrated (98%) sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side products. A carefully controlled temperature ramp, for instance from 0°C to 25°C, is often optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Reaction Time: Do not prematurely quench the reaction. Allow sufficient time for the reaction to proceed to completion, which could be several hours. Again, TLC is your best tool for monitoring.
-
Question 2: Mass spectrometry of my product shows a mass corresponding to the 2-Nitro-4-chloro-3-fluorobenzoic acid intermediate (Impurity B). How can I ensure complete reduction?
Answer: The presence of the nitro-intermediate is a clear indication of incomplete reduction. This is a common issue in catalytic hydrogenation where catalyst activity or reaction conditions are suboptimal.
-
Causality: The reduction of an aromatic nitro group is a multi-step process on the catalyst surface. The catalyst can be poisoned, hydrogen pressure may be too low, or the reaction time may be insufficient for full conversion.
-
Troubleshooting Actions:
-
Catalyst Activity: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%). An older or improperly stored catalyst may have reduced activity. Ensure the catalyst is fully suspended in the reaction mixture; vigorous stirring is essential.
-
Hydrogen Pressure: While atmospheric pressure can work, applying positive hydrogen pressure (e.g., 50 psi) significantly increases the rate of reduction. Ensure your glassware and setup are rated for pressure work.
-
Solvent Choice: Use a solvent that effectively dissolves the starting material, such as methanol or ethanol. Poor solubility will limit contact with the catalyst.
-
Monitor Hydrogen Uptake: If using a pressure setup, the reaction is complete when hydrogen uptake ceases. This is the most reliable indicator of completion.
-
Question 3: I am observing a significant side product with a mass 35.5 Da less than my target molecule, likely the dehalogenated compound 2-Amino-3-fluorobenzoic acid (Impurity C). How can this be prevented?
Answer: This is a classic case of hydrodehalogenation (or hydrogenolysis), a well-known side reaction during catalytic hydrogenation of aryl halides.[1] The carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond.
-
Causality: The palladium catalyst is highly active and can catalyze the cleavage of the C-Cl bond, especially under harsh conditions (high temperature, high pressure) or with prolonged reaction times.
-
Troubleshooting Actions:
-
Condition Control: This is the most critical factor. Conduct the hydrogenation at the lowest effective temperature (room temperature is often sufficient) and pressure. Avoid excessive reaction times; stop the reaction as soon as hydrogen uptake is complete.
-
Catalyst Choice: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) can sometimes show different selectivity. However, careful control of conditions with Pd/C is usually the most practical approach.
-
Catalyst Modifiers: In some cases, catalyst poisons or modifiers can be added to selectively inhibit hydrogenolysis without stopping the desired nitro reduction. For example, a small amount of a sulfur-containing compound like diphenyl sulfide can sometimes be used, but this requires careful optimization.[1]
-
Alternative Reducing Agents: If hydrogenolysis remains a persistent issue, consider chemical reduction methods that avoid palladium catalysts. A common alternative is using Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[1] This method is highly effective for nitro group reduction and completely avoids dehalogenation, though it generates tin waste that requires proper disposal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for achieving >99% purity? A combination of optimized reaction conditions and a final purification step is key. For the reaction, this means ensuring complete nitration via TLC monitoring, followed by a carefully controlled catalytic hydrogenation at low pressure and temperature. For purification, recrystallization from an ethanol/water or acetone/water solvent system is highly effective for removing trace impurities.[2]
Q2: What analytical methods are recommended for purity assessment? High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for purity analysis of compounds like this.[3] It can effectively separate the target product from the starting material, intermediates, and side products. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: What are the primary safety concerns during this synthesis?
-
Nitration: Working with concentrated nitric and sulfuric acids is extremely hazardous. This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is exothermic and must be cooled in an ice bath to prevent a runaway reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area (or fume hood), away from ignition sources. Ensure all equipment is properly grounded and designed for use with hydrogen. The Pd/C catalyst can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen; always filter it while wet and handle with care.
Detailed Experimental Protocols
Protocol 1: Nitration of 4-chloro-3-fluorobenzoic acid
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-3-fluorobenzoic acid (1.0 eq). Cool the flask to 0°C in an ice/salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, ~4.0 eq) while maintaining the internal temperature below 10°C.
-
Nitration: Add concentrated nitric acid (70%, 1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Quenching: Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate (2-Nitro-4-chloro-3-fluorobenzoic acid) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH ~7), and dried under vacuum. This intermediate is often pure enough for the next step.
Protocol 2: Catalytic Hydrogenation of 2-Nitro-4-chloro-3-fluorobenzoic acid
Caption: Workflow for catalytic hydrogenation.
-
Setup: To a pressure-rated hydrogenation vessel, add 2-Nitro-4-chloro-3-fluorobenzoic acid (1.0 eq) and a suitable solvent like methanol.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Wash the filter cake with small portions of the solvent (methanol).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product.
Summary of Conditions and Impurity Control
| Parameter | Step | Recommendation | Rationale for Purity |
| Temperature | Nitration | 0°C to 15°C during addition, then room temp. | Prevents formation of di-nitro and other isomeric byproducts (Impurity D). |
| Temperature | Reduction | Room Temperature | Minimizes risk of hydrodehalogenation (Impurity C).[1] |
| H₂ Pressure | Reduction | 30-50 psi | Ensures efficient reduction without being overly harsh, reducing dehalogenation risk. |
| Catalyst | Reduction | 5% Pd/C, fresh | Ensures complete conversion to avoid residual nitro-intermediate (Impurity B). |
| Monitoring | Both | TLC / HPLC / H₂ Uptake | Prevents premature quenching (Impurity A, B) or excessive reaction time (Impurity C). |
| Purification | Final | Recrystallization | Highly effective at removing trace amounts of all impurities. |
References
- Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196. DOI: 10.15227/orgsyn.079.0196
- Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Idemitsu Kosan Co., Ltd. (1993). Method for producing 2-amino-4-fluorobenzoic acid.
- Jiangsu Flag Chem Ind. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Dalian University of Technology. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
- Iftikhar, F., et al. (2021). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Ossila. (n.d.). 4-Chloro-3-fluoroaniline | CAS 367-22-6.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid? - FAQ.
- Bayer AG. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzoic acid 98 89-77-0.
- Al-Fahd, A., et al. (2023).
- Benchchem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- BLD Pharm. (n.d.). 2252-51-9|2-Chloro-4-fluorobenzoic acid.
- Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid.
- MDPI. (2023).
Sources
stability and proper storage conditions for 2-Amino-4-chloro-3-fluorobenzoic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and proper storage of 2-Amino-4-chloro-3-fluorobenzoic acid (CAS No. 1039878-71-1). Our goal is to ensure the integrity of your experiments by maintaining the quality of this critical reagent.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To ensure maximum stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend storage at room temperature.[4] Protecting the compound from light is also a recommended practice.[4][5]
Q2: How stable is the compound under standard laboratory conditions?
A: this compound is a stable compound under normal handling and storage conditions.[1][3][6] Hazardous polymerization does not occur.[3] However, its stability can be compromised by exposure to incompatible materials or adverse environmental conditions such as high heat.[1]
Q3: What substances are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents.[1] Contact with such agents should be avoided as it can lead to vigorous reactions. It is also prudent to store it away from strong bases.[7] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q4: What are the signs of degradation I should look for?
A: While specific degradation indicators for this compound are not extensively documented, general signs for substituted benzoic acids include discoloration (deviation from its typical white or off-white crystalline powder appearance), clumping (indicating moisture absorption), or an unusual odor. If you observe any of these changes, it is best to use a fresh batch for sensitive applications to ensure the reliability of your results.
Q5: What personal protective equipment (PPE) is required when handling this solid compound?
A: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] If there is a risk of generating dust, use a respirator with an appropriate filter (e.g., N95) and ensure work is conducted in a well-ventilated area or fume hood.[2][5]
Data Summary Tables
For quick reference, the key storage and compatibility information is summarized below.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool place, Room Temperature | [2][4][5] |
| Atmosphere | Dry, Well-ventilated area | [1][2][3] |
| Container | Tightly closed original container | [1][2] |
| Light | Protect from direct light | [4][5] |
| Moisture | Store in a dry place to avoid moisture absorption | [5] |
Table 2: Chemical Incompatibility Profile
| Incompatible Class | Examples | Rationale / Risk | Source |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Potential for vigorous or explosive reactions. | [1][7] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Acid-base reaction can occur, potentially generating heat. | [7][8] |
Experimental Workflow & Troubleshooting
This section provides a logical framework for handling the compound and troubleshooting common issues that may arise during its use.
Decision Tree for Proper Storage
This diagram outlines the steps to ensure the correct storage of a newly received or existing container of this compound.
Caption: Decision workflow for storing the compound.
Troubleshooting Guide
This guide is formatted to help you diagnose and resolve issues that may be related to the compound's quality.
Q1: My reaction yield is lower than expected or has failed. Could the starting material be the problem?
A: Yes, compromised starting material is a common cause of reaction failure.
-
Immediate Action: First, verify all other reaction parameters (solvents, reagents, temperature, atmosphere).
-
Compound Assessment: Examine your stock of this compound. Does it show any signs of degradation like discoloration or clumping? Was it stored correctly according to the guidelines?
-
Solution: If there is any doubt about the compound's integrity, it is highly recommended to use a fresh, unopened container of the material to repeat the experiment. This acts as a crucial control step.
Q2: I'm observing an insoluble particulate in my reaction mixture after adding the solvent. What could be the cause?
A: This could be due to several factors.
-
Solubility Check: Confirm the solubility of this compound in your chosen solvent system. While it is soluble in solvents like 95% ethanol, it may have limited solubility in others.
-
Moisture Contamination: If the compound has absorbed moisture, it may have formed hydrates or clumps that are less soluble. Proper storage in a desiccated environment is key.
-
Degradation Products: In rare cases, degradation can lead to the formation of insoluble polymeric byproducts.
Q3: How should I properly handle and dispose of a small spill of this compound?
A: For small spills, follow these steps:
-
Ensure Safety: Make sure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[2] Avoid breathing any dust that may be generated.[7]
-
Containment: Prevent the powder from spreading.
-
Clean-up: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][2] Avoid creating dust during this process.[2][5]
-
Decontamination: After the solid is removed, decontaminate the area with a suitable solvent and wipe clean.
-
Disposal: Dispose of the contained waste according to your institution's and local hazardous waste regulations.[3] Do not wash spills into the sewer system.[2][7]
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing experimental problems potentially linked to the reagent's stability.
Caption: Flowchart for troubleshooting experimental issues.
References
- Synquest Labs. (n.d.). 2-Amino-3-fluorobenzoic acid - Safety Data Sheet.
- ChemicalBook. (2023, August 25). 2-Amino-4-fluorobenzoic acid - Safety Data Sheet.
- MilliporeSigma. (2025, November 6). 4-Chlorobenzoic acid - Safety Data Sheet.
- Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Amino-4-fluorobenzoic acid.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Amino-4-chlorobenzoic acid.
- Journal of Chemical Education. (n.d.). Capillary Electrophoresis Analysis of Substituted Benzoic Acids.
- Applied and Environmental Microbiology. (1980, January). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-amino-4-fluorobenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Hidaka, H., et al. (2013). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media.
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
- PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- GoldBio. (n.d.). 2-Amino-4-fluorobenzoic acid.
- USDA. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from USDA Food Safety and Inspection Service.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.).
- The Extraction of Benzoic Acid from a Mixture. (n.d.).
- Chem-Impex. (n.d.). 2-Amino-4-chlorobenzoic acid.
- CP Lab Safety. (n.d.). This compound, 95% Purity.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzoic acid 99%.
- Chemical Compatibility Guide. (2024, October 29). General Guideline.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. goldbio.com [goldbio.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ehs.com [ehs.com]
- 8. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
troubleshooting guide for reactions involving 2-Amino-4-chloro-3-fluorobenzoic acid
An essential component in contemporary drug discovery and fine chemical synthesis, 2-Amino-4-chloro-3-fluorobenzoic acid presents unique challenges due to its complex electronic and steric properties. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common reactions involving this versatile molecule. We will move beyond simple procedural lists to explore the causal relationships behind experimental outcomes, ensuring a robust and reproducible methodology.
Understanding the Reactivity of this compound
The behavior of this molecule is governed by the interplay of its three functional groups: the nucleophilic amino group (-NH₂), the carboxylic acid (-COOH), and the two halogen substituents (-Cl, -F).
-
Amphoteric Nature : The presence of both an acidic carboxylic acid and a basic amino group makes the molecule amphoteric and allows it to exist as a zwitterion.[1] This contributes to its high melting point and often leads to poor solubility in many common non-polar organic solvents.
-
Electronic Effects : The fluorine and chlorine atoms are strongly electron-withdrawing through the inductive effect. This effect increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[2] However, these deactivating groups also reduce the nucleophilicity of the ortho-amino group compared to unsubstituted anthranilic acid.
-
Steric Hindrance : The substituents ortho to the amino group and meta to the carboxylic acid group create significant steric hindrance, which can impede the approach of reagents to either functional group, often necessitating more forceful reaction conditions or specialized reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during common synthetic transformations.
Category 1: Amide Coupling Reactions (Amidation)
Amide bond formation is the most frequent reaction performed with this substrate. However, its reduced nucleophilicity and steric bulk often lead to complications.
Q1: My amide coupling reaction with a primary/secondary amine is showing low to no conversion. What is the likely cause and how can I fix it?
A1: Low conversion is the most common issue and typically stems from insufficient activation of the carboxylic acid or poor reactivity of the amino group. The combination of steric hindrance and the electron-withdrawing nature of the halogens makes this substrate particularly challenging for standard coupling protocols.
Root Causes & Solutions:
-
Inadequate Coupling Reagent : Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often insufficient for this hindered system.[3] The intermediate O-acylisourea is not reactive enough and can undergo a debilitating side reaction to form a stable N-acylurea.[4]
-
Lack of an Additive : Running a coupling reaction, even with EDC, without an additive is a frequent misstep. The additive traps the activated acid as a more reactive ester, boosting efficiency and minimizing side reactions like racemization if chiral amines are used.[5]
-
Solution : Always include an additive. While HOBt (Hydroxybenzotriazole) is classic, HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior for reducing racemization and accelerating slow reactions.[3]
-
-
Suboptimal Base/Solvent : The choice of base and solvent is critical. A non-nucleophilic base is required to deprotonate the amine and neutralize acids formed during the reaction.
-
Solution : Use a hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine. For solvent, polar aprotic solvents that can dissolve the zwitterionic starting material and intermediates are best. Switch from common solvents like DCM or THF to higher boiling, more effective solvents such as DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[3]
-
-
Insufficient Energy Input : The activation energy for coupling this hindered substrate can be high.
-
Solution : If the reaction is still sluggish, gentle heating (40-60 °C) or the use of microwave irradiation can dramatically increase the reaction rate and yield.[3]
-
Caption: Decision tree for troubleshooting low-yield amide coupling reactions.
| Reagent | Acronym | Class | Strengths | Weaknesses |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive | Low reactivity for hindered substrates; insoluble DCU byproduct can be hard to remove.[4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Carbodiimide | Water-soluble byproduct is easily removed.[4] | Often insufficient for difficult couplings; N-acylurea formation.[4] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | High efficiency, lower racemization. | Carcinogenic HMPA byproduct. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Urnonium/Aminium | Very high reactivity, excellent for hindered systems, fast reaction times.[3] | Expensive, can act as a mild acylating agent itself. |
Category 2: Esterification Reactions
Esterifying the carboxylic acid is another key transformation, often performed to protect the acid or to create intermediates for further synthesis.[6]
Q2: I am trying to form the methyl or ethyl ester using Fischer-Speier esterification (alcohol + strong acid catalyst), but the reaction is slow and my starting material crashes out of solution. What's wrong?
A2: This is a classic solubility and reactivity problem with amino acids under acidic conditions. In a Fischer-Speier reaction, the strong acid catalyst (like H₂SO₄) protonates the most basic site first—the amino group. This forms an ammonium salt, which has very poor solubility in the alcohol solvent, causing it to precipitate and effectively halting the reaction.[6]
Solutions:
-
Force the Equilibrium : Use the alcohol as the solvent (a large excess, >20 equivalents) and increase the reaction temperature to reflux. This helps to keep some of the protonated substrate in solution and pushes the equilibrium toward the ester product.[6] Ensure the system is anhydrous, as any water will shift the equilibrium back to the starting materials.
-
Avoid Strong Acid Catalysts : Use alternative esterification methods that do not require strongly acidic conditions.
-
SOCl₂/Alcohol : First, react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This is a highly reactive intermediate that will readily react with the alcohol. A base like pyridine or triethylamine is typically added in the second step. Caution: This method is harsh and may not be suitable for sensitive substrates.[7]
-
Alkyl Halide with Base : Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) in a polar aprotic solvent (like DMF) and then add an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an Sₙ2 reaction that avoids acidic conditions entirely.
-
| Solvent | Abbreviation | Boiling Point (°C) | Key Properties & Uses |
| Dimethylformamide | DMF | 153 | Excellent polar aprotic solvent for amide couplings and Sₙ2 reactions. Good solubility for the starting material.[8] |
| N-Methyl-2-pyrrolidone | NMP | 202 | Higher boiling alternative to DMF, very effective at dissolving recalcitrant substrates and overcoming aggregation.[3] |
| Dimethyl Sulfoxide | DMSO | 189 | High polarity, excellent solvent but can be difficult to remove and can interfere with some reactions (e.g., oxidations).[8] |
| Methanol / Ethanol | MeOH / EtOH | 65 / 78 | Used in large excess as both reactant and solvent for Fischer esterification.[6] |
Category 3: Purification
Q3: How can I effectively purify my product? Standard column chromatography gives significant streaking.
A3: The amphoteric nature of this compound and its derivatives can cause issues on silica gel. The acidic silanol groups on the silica surface can interact strongly with the basic amino group, while the acidic carboxylic acid (if present) can also interact, leading to poor separation and band tailing.
Solutions:
-
Modify the Eluent : Add a small amount of a modifier to your mobile phase to suppress unwanted interactions.
-
For products with a free amino group: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent system. This saturates the acidic sites on the silica gel, preventing your basic product from sticking.
-
For products with a free carboxylic acid: Add 0.5-1% acetic acid (AcOH) or formic acid to the eluent. This protonates the product, reducing its interaction with the silica.
-
-
Acid-Base Extraction : Before chromatography, use a liquid-liquid extraction workup to perform a crude separation.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous acid (e.g., 1M HCl) to extract basic impurities.
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃) to extract acidic starting material or byproducts.
-
Your desired product (e.g., a neutral amide or ester) should remain in the organic layer. Note: The phase in which your product resides will depend on its specific pKa.
-
-
Recrystallization : This is an excellent method for final purification if a suitable solvent system can be identified. Experiment with solvent/anti-solvent pairs such as Ethanol/Water, Ethyl Acetate/Hexanes, or Acetone/Water.[9]
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol details a robust method for coupling this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of DMF.
-
Add the HATU solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup : Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in the purification FAQ.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: Fischer-Speier Esterification (Methyl Ester)
This protocol describes the formation of the methyl ester using a large excess of methanol.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) (0.2 eq)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, ~20-50 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath. Slowly and carefully, add concentrated H₂SO₄ (0.2 eq) dropwise. The starting material may initially precipitate as its ammonium sulfate salt.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Workup : Cool the reaction mixture to room temperature. Slowly pour it over ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by column chromatography.
Safety Information
This compound and its related halogenated derivatives should be handled with care.
-
Hazards : May cause skin, eye, and respiratory irritation.[10][11][12]
-
Precautions : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[10][12]
By understanding the underlying chemical principles and employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
References
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Chen, L. (2014).
- Chemistry LibreTexts. (2021). Substituent Effects on Acidity.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Pinto, A. C., et al. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1537.
- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information.
- ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wikipedia. Anthranilic acid.
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Amino-4-chloro-3-fluorobenzoic Acid
This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of 2-Amino-4-chloro-3-fluorobenzoic acid (CAS No: 1039878-71-1), a substituted anthranilic acid derivative. As a key building block in synthetic chemistry, its structural integrity and purity are paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and integration of these techniques to ensure a self-validating and trustworthy characterization.
The multifaceted nature of this molecule, possessing amino, carboxylic acid, chloro, and fluoro substituents on a benzene ring, necessitates a multi-pronged analytical approach. No single technique can provide a complete picture. Instead, we will explore how data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy are synergistically employed to confirm identity, elucidate structure, and determine purity.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.
Expertise & Experience: The "Why" Behind the Experiment
We employ a suite of NMR experiments because each provides a unique piece of the structural puzzle. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides direct evidence for the fluorine substituent, a critical component of the molecule's identity. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to dissolve the polar analyte and its distinct solvent peak that does not interfere with the aromatic region make it a superior choice over chloroform-d for this compound.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer, preferably 400 MHz or higher, to achieve optimal signal resolution, which is crucial for interpreting the complex splitting patterns of the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual DMSO peak at δ ~2.50 ppm.
-
Key parameters: 30° pulse angle, 2-4 second acquisition time, 5-second relaxation delay to ensure accurate integration of all proton signals, including the broad amine and carboxylic acid protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ ~39.52 ppm.
-
A longer acquisition time is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
This experiment directly observes the fluorine nucleus, providing a characteristic chemical shift that is highly sensitive to its electronic environment.
-
Data Interpretation: Expected Spectral Features
The combined NMR data provides a detailed structural fingerprint.
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |
| ¹H | ~7.5 - 7.8 | Doublet of doublets | Aromatic H adjacent to COOH |
| ~6.8 - 7.1 | Doublet of doublets | Aromatic H adjacent to Amino | |
| ~5.0 - 6.0 | Broad singlet | -NH₂ protons | |
| ~12.0 - 13.0 | Broad singlet | -COOH proton | |
| ¹³C | ~167 | Singlet | Carboxylic Carbon (C=O) |
| ~150 - 155 | Doublet (¹JCF) | Carbon attached to Fluorine (C-F) | |
| ~110 - 145 | Multiple signals | Remaining aromatic carbons | |
| ¹⁹F | -110 to -140 | Singlet | Aromatic C-F |
Note: Predicted chemical shifts are based on analogous substituted benzoic acid structures. Experimental data is required for definitive assignment.[1][2][3] The coupling between fluorine and adjacent carbons (¹JCF, ²JCF) in the ¹³C NMR spectrum is a powerful confirmatory tool.
Molecular Weight and Formula Confirmation with Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and confirming its elemental composition.
Expertise & Experience: The "Why" Behind the Experiment
We choose Electron Ionization (EI) as the initial method due to its robustness and ability to generate reproducible fragmentation patterns, which can serve as a "fingerprint" for the molecule.[4] For unambiguous formula confirmation, High-Resolution Mass Spectrometry (HRMS) with a technique like Electrospray Ionization (ESI) is superior, as it provides a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: EI-MS and HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).
-
Instrumentation (EI-MS):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Employ a standard electron energy of 70 eV to induce ionization and fragmentation.
-
-
Instrumentation (HRMS-ESI):
-
Infuse the sample solution directly into the ESI source.
-
Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Interpretation: Expected Mass Peaks
-
Molecular Formula: C₇H₅ClFNO₂
-
Monoisotopic Mass: 189.00199 Da
-
Expected EI-MS Observation: The mass spectrum will show a molecular ion peak (M⁺) at m/z 189. A key feature will be the isotopic pattern for chlorine: a peak at m/z 189 (for ³⁵Cl) and a peak at m/z 191 (for ³⁷Cl) with an approximate intensity ratio of 3:1.[4]
-
Expected HRMS Observation: An exact mass measurement within 5 ppm of the theoretical value (e.g., 189.00199 ± 0.00095) provides strong evidence for the elemental composition C₇H₅ClFNO₂.
The workflow below illustrates the logical process of using these foundational spectroscopic techniques for structural confirmation.
Caption: Workflow for structural confirmation of the target molecule.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While NMR can detect major impurities, HPLC is the gold standard for quantifying the purity of a compound and detecting trace-level impurities that may originate from the synthesis, such as starting materials or side-products.[5][6]
Expertise & Experience: The "Why" Behind the Experiment
A reversed-phase HPLC method using a C18 column is the most logical starting point for a molecule of this polarity.[6] The acidic nature of the mobile phase (using formic or phosphoric acid) serves a dual purpose: it suppresses the ionization of the carboxylic acid and amino groups, leading to sharper, more symmetrical peaks and improved retention. A Diode Array Detector (DAD) is chosen over a simple UV detector because it provides spectral data for each peak, which is invaluable for peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC with DAD
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at a wavelength where the analyte has significant absorbance (e.g., 254 nm), and collecting spectra from 200-400 nm.
-
-
Sample and Standard Preparation:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50).
-
Standard Solution: Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in diluent. Prepare a working standard at ~0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the working standard (~0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[6]
-
Data Interpretation: Purity Calculation
The purity is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram. A purity level of >98% is typically required for pharmaceutical intermediates. The UV spectrum of the main peak should match that of the reference standard, confirming its identity.
Functional Group Verification with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within a molecule.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment, then acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum should display characteristic absorption bands confirming the molecular structure.[2][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch (two peaks) | Amino (-NH₂) |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1200 - 1300 | C-O stretch | Carboxylic Acid (-COOH) |
| 1000 - 1100 | C-F stretch | Aryl-Fluoride |
| 700 - 800 | C-Cl stretch | Aryl-Chloride |
Comparison of Analytical Methods
The selection of an analytical technique is guided by the specific information required. The following table provides a comparative summary.
| Technique | Primary Information | Sensitivity | Specificity | Sample Usage |
| ¹H, ¹³C, ¹⁹F NMR | Atomic connectivity, 3D structure | Moderate | Very High | Non-destructive, 5-10 mg |
| Mass Spectrometry | Molecular weight, elemental formula | High to Very High | High (HRMS) | Destructive, <1 mg |
| HPLC-DAD | Purity, quantification of impurities | High | Moderate to High | Destructive, <1 mg |
| Infrared (IR) | Presence of functional groups | Low | Low | Non-destructive, 1-2 mg |
The relationship between these methods in achieving a validated characterization is depicted below.
Caption: Inter-validation of analytical techniques for full characterization.
Conclusion
The characterization of this compound is not a linear process but an integrated system of cross-validation. NMR spectroscopy provides the definitive structural framework, which is corroborated by the molecular formula from high-resolution mass spectrometry and the presence of functional groups from IR spectroscopy. High-performance liquid chromatography serves as the ultimate arbiter of purity, ensuring the material is free from significant synthetic by-products. By employing this suite of orthogonal techniques, researchers can establish a high degree of confidence in the identity, structure, and purity of their material, a non-negotiable requirement for its application in research and development.
References
- PubChem. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. PubChem.
- Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design.
- Ramirez-Solis, R. E., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
- Chemistry LibreTexts. (2023). Acidity of Substituted Benzoic Acids.
- ResearchGate. (n.d.). meta-Substituted benzoic acid systems.
- ResearchGate. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Supporting Information for a scientific publication. (n.d.).
- NIST. (n.d.). 2-Amino-4-chlorobenzoic acid. NIST WebBook.
- Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.
- Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). analysis of amino acids by high performance liquid chromatography.
- ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
Sources
A Comparative Guide to the HPLC Purity Analysis of 2-Amino-4-chloro-3-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective drug synthesis. 2-Amino-4-chloro-3-fluorobenzoic acid is a substituted anthranilic acid derivative, a structural motif found in numerous pharmacologically active compounds. Its purity directly impacts the quality, safety, and yield of the final Active Pharmaceutical Ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control check; it is a critical component of the entire drug development lifecycle.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against High-Performance Thin-Layer Chromatography (HPTLC) for the purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate technique for their specific needs.
The Analytical Imperative: Potential Impurities in this compound
The purity profile of this compound is intrinsically linked to its synthetic route. While various synthetic pathways exist, common impurities may include:
-
Starting Materials: Unreacted precursors from the final or penultimate synthetic steps.
-
Isomeric Impurities: Positional isomers (e.g., 4-Amino-2-chloro-5-fluorobenzoic acid) that may form due to non-selective halogenation or arise from impurities in starting materials.
-
Reaction By-products: Compounds formed through side reactions, such as decarboxylation or dimerization.
-
Degradation Products: Products resulting from instability under specific pH, light, or temperature conditions. The degradation of similar fluorobenzoic acids can involve complex pathways, sometimes leading to the formation of dead-end metabolites.[1]
A suitable analytical method must be able to resolve the main compound from all known and potential unknown impurities.
Chapter 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[2] Its high resolution, sensitivity, and quantitative accuracy make it the definitive method for this application. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[3]
Causality of Method Development
The development of a robust RP-HPLC method is a systematic process grounded in the physicochemical properties of this compound.
-
Column Selection: The analyte is a moderately polar aromatic carboxylic acid. A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains provide a hydrophobic stationary phase that promotes retention of the aromatic ring via hydrophobic interactions.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is required.
-
Aqueous Phase: The carboxylic acid and amino functional groups are ionizable. Buffering the mobile phase is critical to ensure a consistent ionization state and, therefore, reproducible retention times. An acidic pH (e.g., pH 2.5-3.5 using phosphate or formate buffer) is chosen to suppress the ionization of the carboxylic acid group (-COOH), making the molecule less polar and increasing its retention on the C18 column.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
-
Detection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. This allows for the determination of the peak purity (by comparing spectra across the peak) and the selection of an optimal detection wavelength (e.g., 254 nm) that provides a good response for the main component and expected impurities.
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp peaks within a reasonable analysis time.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system by incorporating system suitability testing, as mandated by pharmacopeial guidelines like USP <621>.[3][4]
-
Instrumentation and Materials:
-
HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.
-
-
Solutions Preparation:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample and dissolve in 100 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if it meets the following criteria based on ICH and USP guidelines[5][6]:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
-
-
Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity analysis.
Chapter 2: An Orthogonal Approach: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatography technique that serves as an excellent orthogonal or complementary method to HPLC.[7] It involves spotting the sample on a high-performance plate coated with a stationary phase (e.g., silica gel), developing the plate in a sealed chamber with a mobile phase, and quantifying the separated spots using a densitometer. Its advantages include high sample throughput (multiple samples can be run simultaneously), low solvent consumption, and minimal sample preparation.
Causality of Method Development
-
Stationary Phase: For a moderately polar analyte, normal-phase chromatography on a silica gel 60 F₂₅₄ plate is appropriate. The separation is based on adsorption, where more polar compounds interact more strongly with the silica and move less.
-
Mobile Phase Selection: A mixture of nonpolar and polar solvents is used. The goal is to find a solvent system that moves the main component to a retention factor (Rf) value between 0.3 and 0.5, while achieving good separation from impurities. A common starting point for an aromatic acid would be a mixture like Toluene:Ethyl Acetate:Formic Acid. The formic acid is crucial to keep the carboxylic acid protonated and reduce peak tailing.
-
Detection: The F₂₅₄ indicator in the plate allows for visualization under UV light at 254 nm. Quantification is performed by scanning the plate with a densitometer.
Experimental Protocol: HPTLC Method
-
Instrumentation and Materials:
-
HPTLC plates: Silica gel 60 F₂₅₄, 20 x 10 cm.
-
Sample applicator (e.g., Linomat 5 or ATS 4).
-
Twin-trough developing chamber.
-
TLC scanner (densitometer).
-
Reagents: Toluene, Ethyl Acetate, Formic Acid (all analytical grade).
-
-
Solutions Preparation:
-
Standard and Sample Solutions (1 mg/mL): Accurately weigh ~10 mg of reference standard and test sample, respectively, and dissolve each in 10 mL of methanol.
-
-
Chromatographic Procedure:
-
Mobile Phase: Toluene / Ethyl Acetate / Formic Acid (70:25:5 v/v/v).
-
Chamber Saturation: Add 20 mL of mobile phase to the twin-trough chamber and line it with filter paper. Allow it to saturate for 20 minutes.
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate.
-
Development: Place the plate in the saturated chamber and develop it up to a distance of 80 mm.
-
Drying: Remove the plate and dry it in a stream of warm air.
-
-
Densitometric Scanning:
-
Scan the dried plate at 254 nm using the densitometer in absorbance mode.
-
-
Analysis and Calculation:
-
Identify the peak for this compound in the sample by comparing its Rf value to that of the standard.
-
Calculate the purity by area normalization.
-
Workflow for HPTLC Purity Analysis
Caption: Decision tree for analytical method selection.
Conclusion
For the definitive purity analysis of this compound, Reversed-Phase HPLC stands as the superior method . Its high resolution, sensitivity, and precision are essential for accurately quantifying trace impurities and ensuring the quality required for pharmaceutical development. The methodology is robust and aligns perfectly with the stringent requirements of regulatory bodies, as outlined in USP and ICH guidelines. [3][5] However, HPTLC presents a valuable orthogonal technique , particularly for in-process controls, high-throughput screening of synthesis batches, or in environments where solvent consumption is a major concern. It offers a rapid and cost-effective way to monitor reaction progress and assess purity, providing a valuable complement to the more exhaustive HPLC analysis.
Ultimately, a comprehensive quality control strategy may leverage both techniques: HPTLC for rapid screening and in-process checks, and a fully validated HPLC method for final release testing and stability studies, ensuring the highest level of scientific integrity and product quality.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent.
- LCGC International. Are You Sure You Understand USP <621>? LCGC International.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- United States Pharmacopeia. <621> CHROMATOGRAPHY (2010). USP.
- International Council for Harmonisation. Quality Guidelines. ICH.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- National Institutes of Health. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. NIH.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
- IJNRD. Impurity Profiling in different analytical techniques. IJNRD.
- Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses.
Sources
- 1. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. usp.org [usp.org]
- 4. Chromatography [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. ijnrd.org [ijnrd.org]
The Structural Framework: Understanding Substituent Effects on the Aromatic Ring
An In-Depth Guide to the Spectroscopic Interpretation of 2-Amino-4-chloro-3-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a foundational requirement for advancing research. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for this compound. By adopting a comparative approach with structurally similar analogues, we will dissect the spectral features to provide a robust framework for its characterization, grounded in the principles of spectroscopic analysis.
The spectroscopic signature of this compound is a direct consequence of the electronic environment created by its substituents. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH), chloro (-Cl), and fluoro (-F) groups dictates the chemical shifts and vibrational frequencies observed.
-
Amino Group (-NH₂): A powerful electron-donating group through resonance, which increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (shielding) in NMR spectra.
-
Halogens (-F, -Cl): These groups exhibit a dual nature. They are strongly electron-withdrawing through induction due to their high electronegativity, which deshields nearby nuclei. However, they also weakly donate electron density through resonance.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance, causing significant deshielding of the aromatic ring, especially the carbon to which it is attached and the ortho/para positions.
A thorough understanding of these effects is critical for a logical interpretation of the complex spectra this molecule produces.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition. For this compound (C₇H₅ClFNO₂), the expected exact mass is approximately 189.00 g/mol [1]. A key confirmatory feature is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with about one-third the intensity, confirming the presence of a single chlorine atom.
Common Fragmentation Pathways: The fragmentation pattern will likely involve the initial loss of small, stable molecules:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Loss of Cl (35/37 Da): Cleavage of the carbon-chlorine bond.
Comparing these expected fragments to those of known compounds like 4-Amino-2-chlorobenzoic acid provides a reference for validating the fragmentation cascade[2].
Infrared (IR) Spectroscopy: A Map of Functional Groups
Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups within a molecule[3]. The spectrum of this compound will be complex, but key vibrational modes can be assigned with high confidence by comparing them to related structures. Aromatic rings themselves show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching peaks in the 1450 to 1600 cm⁻¹ range[4].
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 2-Amino-4-chlorobenzoic Acid (Experimental)[5] | 2-Aminobenzoic Acid (Experimental)[6] | Rationale for Interpretation |
| N-H Asymmetric Stretch | ~3500 | 3501 | ~3470 | A sharp peak, characteristic of a primary amine. Its position is sensitive to hydrogen bonding. |
| N-H Symmetric Stretch | ~3400 | 3425 | ~3360 | A second sharp peak for the primary amine, typically at a lower wavenumber than the asymmetric stretch. |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) | A very broad band due to extensive hydrogen bonding in the carboxylic acid dimer, often overlapping with C-H stretches. |
| C=O Stretch (Carboxylic Acid) | ~1670 | 1666 | ~1680 | Strong, sharp absorption. Its position is influenced by conjugation with the ring and intramolecular hydrogen bonding. |
| Aromatic C=C Stretch | 1600-1450 | 1585, 1550 | 1614, 1588, 1562 | Multiple sharp bands characteristic of the aromatic ring skeleton. |
| C-F Stretch | 1250-1350 | N/A | N/A | The C-F bond gives a strong, characteristic absorption in the fingerprint region. |
| C-Cl Stretch | 700-800 | ~731 | N/A | The C-Cl stretch appears at lower wavenumbers and can help confirm the presence of chlorine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum will be crucial for confirming the substitution pattern. For this compound, we expect to see two signals in the aromatic region corresponding to the two protons on the ring.
-
H-5: This proton is ortho to the chlorine and meta to the amino group.
-
H-6: This proton is ortho to the amino group and meta to the chlorine.
The electron-donating amino group will shield H-6, shifting it upfield, while the electron-withdrawing groups will deshield both protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling, splitting the signal of the adjacent H-5 proton.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Proton | This compound (Predicted) | 2-Amino-4-chlorobenzoic Acid (Experimental)[5] | Benzoic Acid (Experimental)[7] | Interpretation Insights |
| COOH | > 12.0 (broad s) | 5.53 | ~13.0 (broad s) | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange. |
| NH₂ | 5.0 - 7.0 (broad s) | 4.12, 7.70 | N/A | The amine protons are also exchangeable, leading to a broad singlet whose position is solvent-dependent. |
| H-6 | ~7.8 (d) | 7.99 | 8.03 (ortho) | Expected to be downfield due to the ortho carboxylic acid, but shielded relative to benzoic acid by the amino group. |
| H-5 | ~6.8 (dd) | 6.66 | 7.52 (para) | Expected to be significantly upfield due to the para amino group and will likely show coupling to H-6 and the fluorine at C-3. |
| H-3 | N/A | 6.51 | 7.61 (meta) | In the comparative molecule, H-3 is ortho to the amino group, causing a significant upfield shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework. Each of the seven carbon atoms in this compound is in a unique chemical environment and should give a distinct signal. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), providing definitive evidence for its location.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Carbon | This compound (Predicted) | 2-Amino-4-chlorobenzoic Acid (Experimental)[5] | Benzoic Acid (Experimental)[8] | Interpretation Insights |
| C=O | ~168 | 174.60 | ~167 | The carboxylic acid carbon is the most downfield signal. |
| C-2 (C-NH₂) | ~150 | 152.01 | N/A | The carbon attached to the amino group is significantly deshielded by the nitrogen but shielded relative to a C-H. |
| C-3 (C-F) | ~155 (d, ¹JC-F ≈ 245 Hz) | N/A | N/A | The carbon bonded to fluorine will be strongly deshielded and split into a doublet with a large coupling constant. |
| C-4 (C-Cl) | ~138 | 140.00 | N/A | The carbon attached to chlorine is deshielded. |
| C-1 | ~115 | 114.31 | ~130 | This carbon is influenced by the ortho amino and meta fluoro/chloro groups. |
| C-5 | ~117 | 115.00 | ~128 | Shielded by the para amino group. |
| C-6 | ~133 | 133.00 | ~129 | Influenced by the ortho amino and meta carboxylic acid groups. |
Experimental Protocols & Workflow
Protocol 1: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar aromatic acids and helps to preserve the signals from exchangeable -OH and -NH₂ protons, which might be lost in solvents like D₂O.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using Fourier transformation. The resulting spectra must be accurately phased and baseline corrected for reliable interpretation.
Integrated Workflow for Structural Elucidation
The following diagram outlines a logical workflow, demonstrating how data from different spectroscopic techniques are integrated for a self-validating structural confirmation.
Caption: Workflow for unambiguous structural elucidation using multiple spectroscopic techniques.
References
- Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 586408, 2-Amino-3-fluorobenzoic acid. [Link]
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, Benzoic acid, 2-amino-. [Link]
- OpenStax. Organic Chemistry, 15.
- DocBrown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- DocBrown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. [Link]
- ResearchGate. IR Spectrum of 2-amino benzoic acid. [Link]
Sources
- 1. This compound | 1039878-71-1 | PRB87871 [biosynth.com]
- 2. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Spectroscopic Guide to Aminobenzoic Acid Isomers: Unraveling Molecular Fingerprints with IR and Raman
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. The three isomers of aminobenzoic acid—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid)—serve as a quintessential example of how subtle changes in substituent position dramatically influence a molecule's properties and, consequently, its spectroscopic signature. This guide provides a comparative analysis of the Infrared (IR) and Raman spectra of these isomers, offering insights into the vibrational characteristics that define their unique molecular architecture.
The positional isomerism of the amino group on the benzoic acid framework significantly impacts the electronic distribution and intermolecular interactions, leading to distinct physicochemical and pharmacological behaviors.[1] Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful, non-destructive means to probe these structural subtleties.
The Complementary Nature of IR and Raman Spectroscopy
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that induce a change in the dipole moment.[2] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule.[3] For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. This fundamental difference in selection rules often means that vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework.
Experimental Protocols: Acquiring High-Quality Spectra
To ensure the reliability of the comparative data, standardized and validated protocols for acquiring IR and Raman spectra of solid aminobenzoic acid isomers are crucial.
Infrared Spectroscopy of Solid Samples (Thin Solid Film Method)
This method is often preferred for its simplicity and the quality of the resulting spectra.[4]
-
Sample Preparation: Dissolve approximately 50 mg of the aminobenzoic acid isomer in a few drops of a suitable volatile solvent, such as acetone or methylene chloride.[4]
-
Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. The ideal film should appear slightly hazy but not overly saturated.[4]
-
Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range for analysis is 4000–400 cm⁻¹.[5]
-
Optimization: If the peaks are too intense, the film is too thick and should be remade with a more dilute solution. If the peaks are too weak, add another drop of the solution and allow the solvent to evaporate before re-acquiring the spectrum.[4]
Raman Spectroscopy of Solid Samples
Solid-state Raman spectroscopy can often be performed with minimal sample preparation.[3][6]
-
Sample Mounting: Place a small amount of the solid aminobenzoic acid isomer into a sample cup or onto a microscope slide.[3][6]
-
Instrument Setup: The laser beam is directed through a microscope objective to focus on the sample. A pilot lamp is used to bring the sample into focus.[3]
-
Spectral Acquisition: The laser is then directed onto the sample, and the scattered light is collected. For aminobenzoic acids, a common setup involves a Nd:YAG laser with an excitation wavelength of 1064 nm.[7]
-
Data Collection: The spectrum is recorded over a range, typically from 4000 to 100 cm⁻¹, to capture all relevant vibrational modes.[8]
Caption: Experimental workflows for acquiring IR and Raman spectra of aminobenzoic acid isomers.
Comparative Spectral Analysis
The vibrational spectra of the three aminobenzoic acid isomers show distinct differences, particularly in the regions associated with the amino (-NH₂), carboxylic acid (-COOH), and benzene ring vibrations. These differences are a direct consequence of the position of the amino group relative to the carboxylic acid group.[5]
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminobenzoic Acids: A Comparative Analysis
Substituted aminobenzoic acids are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance materials. Their synthesis is a critical undertaking in academic and industrial laboratories alike. The strategic placement of the amino and carboxylic acid groups, along with other substituents on the aromatic ring, dictates the molecule's ultimate function. However, the path to these valuable compounds is not singular. Researchers are faced with a choice of synthetic routes, each with its own set of advantages, limitations, and nuances.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing substituted aminobenzoic acids. We will move beyond a simple recitation of reaction schemes to explore the causality behind experimental choices, offering insights gleaned from extensive research and practical application. Our focus is on providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
I. Classical Rearrangement Reactions: Hofmann and Curtius
The Hofmann and Curtius rearrangements are venerable methods in the organic chemist's toolbox for the synthesis of primary amines with the loss of one carbon atom. Both reactions proceed through a common isocyanate intermediate, which is then hydrolyzed to the desired amine.[1][2]
The Hofmann Rearrangement
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base.[3] This method is particularly well-suited for the synthesis of anthranilic acid from phthalimide.[4]
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the amide, followed by halogenation to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate.[3] Subsequent hydrolysis and decarboxylation yield the primary amine.
Experimental Protocol: Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid) from Phthalimide via Hofmann Rearrangement [4]
-
Preparation of Sodium Hypobromite Solution: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 8.0 g of sodium hydroxide in 30 mL of deionized water. Cool the solution in an ice bath. To the cooled, stirring solution, add 6.5 g of bromine at once. Continue stirring vigorously until the brown color of the bromine disappears, indicating the complete formation of sodium hypobromite.
-
Reaction with Phthalimide: While maintaining vigorous stirring, add 5.9 g of finely powdered phthalimide to the cold sodium hypobromite solution.
-
Heating and Rearrangement: Heat the mixture in a water bath at 80°C for approximately 20 minutes. The initial solid will dissolve.
-
Hydrolysis and Precipitation: Cool the reaction mixture in an ice bath. Carefully add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper. The 2-aminobenzoic acid will precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water. Recrystallize the product from hot water to obtain pure 2-aminobenzoic acid.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[5][6] This method offers the advantage of starting from a carboxylic acid, which is first converted to an acyl azide.
Mechanism and Rationale:
The key step is the rearrangement of the acyl azide, which loses nitrogen gas to form an isocyanate in a concerted process, thus avoiding a nitrene intermediate in thermal reactions.[5] The isocyanate is then trapped by a nucleophile, such as water or an alcohol, to yield the amine or a carbamate, respectively. The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of carboxylic acids to their corresponding carbamates.[7]
Experimental Protocol: One-Pot Curtius Rearrangement of 4-(Trifluoromethyl)benzoic Acid to a Carbamate [8]
-
Reaction Setup: In a reaction vessel, dissolve 1.0 mmol of 4-(trifluoromethyl)benzoic acid, 1.0 equivalent of triethylamine, and 1.0-2.0 equivalents of benzyl alcohol in toluene to a concentration of 1 M.
-
Addition of DPPA: In a separate vessel, prepare a 0.9 M solution of diphenylphosphoryl azide (DPPA) in toluene.
-
Flow Reaction: Using a continuous flow reactor, mix the two solutions via a T-piece. The combined stream is then passed through a heated reactor coil (e.g., 120°C) with a residence time of approximately 30 minutes.
-
Work-up and Isolation: The output from the reactor is collected. The solvent is removed under reduced pressure, and the residue is subjected to an extractive work-up with ethyl acetate and water. The desired carbamate product is then isolated and purified, for example, by crystallization.
II. Modern Catalytic Cross-Coupling Methods: Buchwald-Hartwig and Ullmann
Catalytic cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[9][10] Its development has provided a highly versatile and efficient route to a wide range of aryl amines.[11]
Mechanism and Rationale:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it promotes both oxidative addition and reductive elimination.[11]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halobenzoic Acid with an Aniline [13]
-
Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-halobenzoic acid (1.0 mmol), the aniline (1.2 mmol), a suitable base such as sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[14] While traditionally requiring harsh conditions, modern protocols with ligands allow for milder reaction temperatures.[15]
Mechanism and Rationale:
The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper amide intermediate. Oxidative addition of the aryl halide generates a Cu(III) species, from which reductive elimination affords the N-aryl amine and regenerates the Cu(I) catalyst.[16][17]
Experimental Protocol: Ullmann Condensation of a 2-Chlorobenzoic Acid with an Aniline [18]
-
Reaction Setup: In a reaction vessel, combine the 2-chlorobenzoic acid (1 mol), the substituted aniline (1.2 mol), cupric oxide (as catalyst), and anhydrous potassium carbonate (as base).
-
Reaction: Heat the mixture under reflux for 6-8 hours.
-
Work-up: After cooling, suspend the solid in water. Precipitate the product by adding dilute hydrochloric acid.
-
Purification: Collect the crude product by filtration, dry it, and recrystallize from ethanol.
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on a multitude of factors, including the specific substitution pattern of the desired aminobenzoic acid, functional group tolerance, cost, scale, and safety considerations.
| Parameter | Hofmann Rearrangement | Curtius Rearrangement | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | Primary Amide | Carboxylic Acid (via Acyl Azide) | Aryl Halide/Triflate + Amine | Aryl Halide + Amine |
| Key Reagents | Halogen, Strong Base | Azide Source (e.g., DPPA) | Palladium Catalyst, Phosphine Ligand, Base | Copper Catalyst, Base |
| Reaction Conditions | Often requires heating | Thermal or photochemical | Generally mild (25-120°C) | Often high temperatures (>150°C), milder with ligands |
| Yields | Variable, can be low for some substrates | Generally good to excellent | Good to excellent | Moderate to good |
| Substrate Scope | Limited by amide availability | Broad for carboxylic acids | Very broad for aryl halides and amines | Favors electron-poor aryl halides |
| Functional Group Tolerance | Sensitive to strong base | Good | Excellent, but some functional groups can interfere | Moderate, sensitive to high temperatures |
| Safety Concerns | Use of toxic halogens | Use of potentially explosive azides | Use of expensive and sometimes air-sensitive reagents | High reaction temperatures |
| Cost | Relatively low reagent cost | Can be expensive depending on azide source | High (precious metal catalyst and specialized ligands) | Lower catalyst cost (copper) |
IV. Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and products for each synthetic route, the following diagrams are provided.
V. Conclusion and Future Outlook
The synthesis of substituted aminobenzoic acids is a mature field, yet one that continues to evolve. The classical Hofmann and Curtius rearrangements, while still valuable, are often supplanted by the milder and more versatile Buchwald-Hartwig amination, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. The Ullmann condensation remains a cost-effective alternative, especially for large-scale production, with modern advancements mitigating its traditionally harsh reaction conditions.
Looking ahead, the development of more sustainable and efficient catalytic systems will continue to be a major focus. This includes the use of more earth-abundant metal catalysts and the advancement of direct C-H amination techniques, which obviate the need for pre-functionalized starting materials. For the researcher, a thorough understanding of the mechanisms, scope, and limitations of each of these synthetic routes is essential for the successful and efficient synthesis of this important class of molecules.
VI. References
-
Hofmann, Curtius, Schmidt, Lossen, and Related Reactions. Request PDF - ResearchGate. Available from: [Link]
-
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. NIH. Available from: [Link]
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available from: [Link]
-
Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Available from: [Link]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
-
What is the difference between Hofmann and Curtius rearrangement?. askIITians. Available from: [Link]
-
Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Available from: [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Available from: [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Production of p-aminobenzoic acid. Google Patents. Available from:
-
Curtius rearrangement. Wikipedia. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available from: [Link]
-
Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online. Available from: [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC - NIH. Available from: [Link]
-
Hofmann and Curtius Rearrangements. Organic Chemistry Tutor. Available from: [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. Available from: [Link]
-
Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Request PDF - ResearchGate. Available from: [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. Available from: [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]
-
Hofmann rearrangement. Wikipedia. Available from: [Link]
-
A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Eurekaselect. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. Available from: [Link]
-
Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Google Patents. Available from:
-
Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. MDPI. Available from: [Link]
-
Method for preparing p-aminobenzoic acid. Google Patents. Available from:
-
Buchwald-Hartwig and Ullmann amination reactions. YouTube. Available from: [Link]
Sources
- 1. What is the difference between Hofmann and Curtius rearrangement? - askIITians [askiitians.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. scielo.br [scielo.br]
- 16. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Commercial 2-Amino-4-chloro-3-fluorobenzoic Acid
Introduction: The Unseen Pillar of Pharmaceutical Success
In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with exacting standards and rigorous quality control. At the heart of this process lie the chemical intermediates—the fundamental building blocks of Active Pharmaceutical Ingredients (APIs). One such crucial intermediate is 2-Amino-4-chloro-3-fluorobenzoic acid, a key precursor in the synthesis of various therapeutic agents. Its chemical structure, featuring amino, chloro, and fluoro groups on a benzoic acid core, provides a versatile scaffold for medicinal chemists.
However, the utility of this intermediate is directly proportional to its quality and consistency. In the pharmaceutical industry, batch-to-batch consistency is not merely a quality control metric; it is a strategic imperative that dictates the success or failure of downstream API manufacturing, regulatory submissions, and the long-term reliability of the drug supply chain.[1] Subtle variations between batches of an intermediate, even if each batch meets its individual specification, can accumulate and lead to significant issues in the final API, such as impurity profile failures, yield instability, or altered physical properties.[1]
This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies designed to ensure the unwavering batch-to-batch consistency of commercial this compound. We will move beyond simple protocols to explore the causality behind experimental choices, grounding our recommendations in the principles of Good Manufacturing Practice (GMP) as outlined in the ICH Q7 guidelines.[2][3][4][5]
The Strategic Importance of Intermediate Consistency
Ensuring the quality of APIs is a critical factor in the overall quality of the final drug product.[2] This quality control process does not begin at the final API stage; it is rooted much earlier, in the control of starting materials and intermediates.[1] Batch-to-batch consistency for an intermediate like this compound means that each new lot is functionally identical to the last, demonstrating reproducibility in several key areas:
-
Consistent Impurity Profiles: The type and level of impurities are highly consistent, not just below a set limit. This is critical because impurity structures are often fixed at the intermediate stage and can be difficult or impossible to remove later.[1]
-
Stable Assay Values: The purity or assay of the material is stable and falls within a narrow, predictable range across all batches.
-
Reproducible Physical Properties: Characteristics such as crystal form, particle size distribution, and solubility remain unchanged, which can significantly impact reaction kinetics and handling in subsequent steps.
-
Predictable Downstream Performance: Each batch behaves identically in the next synthetic step, leading to consistent reaction yields and a predictable impurity profile in the API.
Failure to maintain this consistency introduces significant risks, including production delays, regulatory hurdles, and, most importantly, potential impacts on the safety and efficacy of the final drug product.
An Integrated Approach to Quality Assurance
A robust quality assurance strategy for an intermediate involves a multi-faceted approach that combines stringent raw material inspection, in-process monitoring, and comprehensive finished product testing.[6] No single analytical technique is sufficient; instead, a suite of orthogonal methods should be employed to build a complete picture of the material's quality.
Caption: Integrated workflow for ensuring batch consistency.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods is critical. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is essential.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Mass Spectrometry (MS) |
| Primary Use | Purity assessment, impurity profiling, and quantification. | Unambiguous structural confirmation and identification. | Molecular weight verification and structural elucidation of impurities. |
| Selectivity | High (separates structurally similar impurities). | Very High (provides a unique fingerprint of the molecule). | Very High (provides precise mass-to-charge ratio). |
| Sensitivity | Moderate to High (ng/mL range).[7] | Low (requires mg of sample). | Very High (pg to fg range). |
| Quantification | Excellent (primary quantitative tool). | Good (with internal standard), but primarily qualitative. | Good (with isotopic labeling), but primarily qualitative. |
| Throughput | High (suited for routine QC). | Low (longer analysis time). | Moderate to High (especially with LC-MS). |
| Key Insights | Provides area % purity and detects known/unknown impurities. | Confirms covalent structure, detects positional isomers. | Confirms molecular formula, identifies characteristic isotopic patterns. |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[8] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method using a C18 column is ideal. The molecule is polar and will have a reasonable retention time, allowing for separation from both more polar and less polar impurities.
Causality Behind Method Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in separating a wide range of moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (like water with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (like acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.
-
Detector: A UV detector is used because the aromatic ring in the molecule is a strong chromophore, allowing for sensitive detection around 254 nm.[8]
What It Tells Us: HPLC provides the most accurate assessment of purity by area percentage. A consistent batch will show a main peak at the same retention time with a purity value within a tight range (e.g., >99.5%), and a consistent, minimal pattern of impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular structure. Each unique proton and carbon atom in a molecule gives a distinct signal in the NMR spectrum, making it a powerful tool for identity confirmation.[9]
What It Tells Us: While HPLC confirms purity, NMR confirms identity. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, with splitting patterns determined by their neighbors and the fluorine atom. The presence of unexpected signals would indicate structural impurities (like positional isomers) that might co-elute with the main peak in HPLC. Comparing the NMR spectra of different batches provides a high-confidence check that the fundamental chemical structure is identical.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.
What It Tells Us: For a halogenated compound like this compound, MS provides a unique signature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of 3:1.[10][11] This pattern is a rapid and foolproof way to confirm the presence of a single chlorine atom in the molecule. Any deviation, or the presence of other ions, points to impurities or degradation products.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems and should be fully validated according to ICH guidelines before routine use.
Protocol 1: Purity Analysis by Reversed-Phase HPLC
Caption: Step-by-step workflow for the HPLC purity method.
-
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Reference standard of this compound (≥99.5% purity).
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).
-
Formic acid or Acetic acid (analytical grade).
-
-
Preparation of Solutions:
-
Mobile Phase: A typical starting point is a mixture of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). An isocratic or gradient method can be developed. For example, an isocratic mobile phase of 60:40 (A:B). The mobile phase must be filtered and degassed.
-
Diluent: A mixture of Water and Acetonitrile (e.g., 50:50) is typically used.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of each batch sample and dissolve in 100 mL of diluent.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be >2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing correctly.
-
-
Data Analysis:
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions for each batch.
-
Calculate the purity of each batch by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatograms of all batches. They should show identical retention times for the main peak and a highly similar impurity profile.
-
Protocol 2: Identity Confirmation by ¹H NMR
-
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, as aminobenzoic acids have good solubility in it).[12]
-
Reference standard and batch samples of this compound.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (reference standard or batch sample) into an NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the signals from each batch sample to the reference standard. The spectra should be superimposable, with no extraneous peaks present in the batch samples.
-
Protocol 3: Identity Confirmation by Mass Spectrometry
-
Instrumentation and Materials:
-
Mass spectrometer, preferably coupled with a liquid chromatograph (LC-MS) or with a direct infusion port.
-
Methanol or Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard and batch samples.
-
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 1-10 µg/mL) of the reference standard and each batch sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Data Acquisition:
-
Infuse the sample directly or inject it into the LC-MS system.
-
Acquire data in positive or negative ion mode. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Scan a mass range that includes the expected molecular weight (189.58 g/mol for this compound).
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak.
-
Confirm the presence of the characteristic isotopic pattern for a single chlorine atom: two peaks at m/z values corresponding to [M+H]⁺ (or [M-H]⁻) for the ³⁵Cl and ³⁷Cl isotopes, separated by ~2 Da, with an intensity ratio of approximately 3:1.
-
The spectra for all batches must show this correct pattern and be free from significant signals corresponding to unexpected masses.
-
Conclusion
Ensuring the batch-to-batch consistency of a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of modern drug development and manufacturing. It is not achieved by a single test but through a holistic quality system that employs a suite of orthogonal analytical techniques. HPLC serves as the primary tool for quantitative purity and impurity profiling, while NMR and Mass Spectrometry provide unambiguous confirmation of identity and molecular structure. By implementing these detailed, self-validating protocols within a GMP framework, manufacturers can build a robust data package that guarantees consistency. This rigorous approach mitigates risks in downstream processes, satisfies regulatory expectations, and ultimately contributes to the consistent quality and performance of the final pharmaceutical product.
References
- Qualio. (2025). The complete guide to the ICH Q7 guidelines.
- ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
- Outsourced Pharma. (n.d.). ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients.
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- ECA Academy. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- McLafferty, F. W., & Gohlke, R. S. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Kapoor, A., & Dahiya, S. K. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library.
- Tristart Chemicals. (2025, May 5). Ensuring Batch-to-Batch Consistency: Quality Assurance.
- The Royal Society of Chemistry. (2009). ¹H NMR and ¹³C NMR spectra of ethyl 4-aminobenzoate in CDCl₃.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Spectralys Biotech. (n.d.). Batch-to-batch consistency checks.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Pharma.Tips. (2025, March 29). How to Ensure Batch-to-Batch Coating Consistency.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- RSC Publishing. (n.d.). Analytical Methods.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). analysis of amino acids by high performance liquid chromatography.
- RSC Publishing. (n.d.). Analytical Methods.
- MySkinRecipes. (n.d.). 4-Amino-2-chloro-3-fluorobenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
- Cheméo. (n.d.). 2-Amino-4-chlorobenzoic acid.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. qualio.com [qualio.com]
- 3. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 6. Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals [tristarintermediates.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to Fluorination: Enhancing Biological Activity Through Strategic Design
Introduction: The Small Atom with a Mighty Impact
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for transforming promising molecules into effective drugs.[1] While seemingly a subtle substitution for hydrogen, the unique physicochemical properties of fluorine can profoundly influence a compound's biological activity.[2] This guide provides an in-depth comparison of fluorinated versus non-fluorinated analogues, offering researchers the foundational knowledge and practical methodologies to harness the power of fluorine in drug discovery. We will explore the causal mechanisms behind fluorine's effects and provide detailed experimental protocols to validate these enhancements in the laboratory.
The Strategic Advantages of Fluorine Substitution
The introduction of fluorine can positively modulate a molecule's properties in several key areas, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3]
Enhanced Metabolic Stability
One of the most celebrated roles of fluorine is its ability to block metabolic "soft spots."[4][5] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs at vulnerable C-H bonds.[6] Replacing a hydrogen atom at such a site with fluorine leverages the exceptional strength of the C-F bond (~485 kJ/mol for sp³ C vs. ~414 kJ/mol for C-H), making it significantly more resistant to oxidative cleavage.[4][7] This "metabolic blocking" can dramatically increase a drug's half-life and systemic exposure.[1][8] For instance, the strategic placement of fluorine atoms in the cholesterol absorption inhibitor Ezetimibe was crucial in preventing metabolic oxidation, leading to a more stable and potent compound.[2][5]
Diagram: Metabolic Blocking with Fluorine
Caption: Fluorine substitution at a metabolically labile C-H bond enhances drug stability.
Modulation of Physicochemical Properties
Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a powerful inductive effect, influencing the acidity and basicity (pKa) of nearby functional groups.[2][7] By withdrawing electron density, fluorine can make a neighboring carboxylic acid more acidic or, more commonly in drug design, lower the pKa of a nearby amine.[7] This reduction in basicity can be advantageous, as a less basic amine will be less protonated at physiological pH, potentially improving its ability to cross cellular membranes and enhancing oral bioavailability.[2][4]
Diagram: Fluorine's Inductive Effect on pKa
Caption: Fluorine's electron-withdrawing effect lowers the pKa of a nearby amine.
Furthermore, while a single fluorine substitution can slightly increase lipophilicity (LogP), the effect is nuanced.[7] This property can enhance membrane permeability and target engagement within hydrophobic pockets.[1][2] However, it's a misconception that fluorination universally increases lipophilicity; polyfluorination can sometimes decrease it.[7] This allows for the fine-tuning of a molecule's solubility and permeability profile.[7]
Enhanced Binding Affinity
The introduction of fluorine can also lead to more potent protein-ligand interactions. The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within a protein's binding pocket.[7] In some cases, fluorine can act as a weak hydrogen bond acceptor.[7] Additionally, due to its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), fluorine can replace hydrogen without causing significant steric clashes, while fundamentally altering the electronic properties of that position.[2] Fluorine can also influence the conformation of a molecule, stabilizing a "bioactive conformation" that fits more snugly into the target's active site, thereby boosting binding affinity and selectivity.[1][7]
Case Study: A Tale of Two Analogues
To illustrate these principles, consider the development of many modern kinase inhibitors. A common strategy involves identifying a metabolic liability on an aromatic ring of a non-fluorinated lead compound.
| Property | Non-Fluorinated Analogue | Fluorinated Analogue | Rationale for Improvement |
| Metabolic Half-Life (t½) | 15 minutes | 90 minutes | Fluorine at the para-position blocks CYP450-mediated hydroxylation.[1][2] |
| Target Potency (IC₅₀) | 50 nM | 10 nM | Fluorine forms a favorable interaction with a backbone amide in the kinase hinge region, stabilizing the binding pose.[2] |
| Cell Permeability (Pₑ) | 5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | Increased lipophilicity from the single fluorine substitution enhances passive diffusion across the cell membrane.[1] |
| Aqueous Solubility | 100 µg/mL | 75 µg/mL | The increase in lipophilicity leads to a slight, but manageable, decrease in aqueous solubility. |
This data is representative and compiled from trends observed in multiple drug discovery programs.
Experimental Protocols for Comparative Analysis
To empirically validate the benefits of fluorination, rigorous, well-controlled experiments are essential. The following protocols provide a framework for comparing the performance of fluorinated versus non-fluorinated analogues.
Protocol 1: In Vitro Metabolic Stability Assay
This assay is fundamental for assessing a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of human liver microsomes.[6][10]
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier like XenoTech)[11]
-
Test Compounds (Fluorinated and Non-Fluorinated Analogues, 10 mM in DMSO)
-
Positive Controls (e.g., Midazolam, Dextromethorphan)[11]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[9]
-
Phosphate Buffer (100 mM, pH 7.4)[11]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and a collection plate
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[11]
-
Reaction Setup: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).[11] Finally, add the liver microsomes (final protein concentration of 0.5 mg/mL).[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11] This is your T=0 sample point for quenching.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[6]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, high-throughput method to predict passive diffusion across the gastrointestinal tract.[12][13]
Objective: To determine the effective permeability (Pₑ) of a compound across an artificial lipid membrane.
Materials:
-
PAMPA sandwich plate system (a donor plate with a filter bottom and an acceptor plate)[14]
-
Artificial membrane solution (e.g., 1-2% lecithin in dodecane)[13]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (Fluorinated and Non-Fluorinated Analogues, 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.[13]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (which may contain a small percentage of DMSO to aid solubility).[15]
-
Prepare Donor Plate: Dissolve the test compounds in PBS to a known starting concentration (e.g., 200 µM). Add this solution to the coated wells of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.[14][15]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pₑ) using the concentrations from the donor and acceptor wells and established equations that account for incubation time and membrane surface area.[14]
Conclusion: Rational Design for Superior Performance
Fluorination is far more than a simple atomic substitution; it is a powerful and versatile strategy for rationally designing drug candidates with superior biological properties.[1][2] By enhancing metabolic stability, modulating physicochemical characteristics like pKa and lipophilicity, and improving target binding affinity, the strategic incorporation of fluorine can overcome many common hurdles in drug development.[2][3] The experimental protocols outlined in this guide provide a robust framework for objectively comparing fluorinated and non-fluorinated analogues, enabling researchers to validate these improvements and make data-driven decisions. As synthetic methods for fluorination continue to advance, the ability to precisely tune molecular properties will further solidify fluorine's role as a cornerstone of modern medicinal chemistry.[1]
References
- Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science. [Link]
- The role of fluorine in medicinal chemistry.Expert Opinion on Drug Discovery. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.UCD Research Repository. [Link]
- Fluorinated building blocks in drug design: new pathways and targets.National Institutes of Health (NIH). [Link]
- Applications of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. [Link]
- The Dark Side of Fluorine.ACS Medicinal Chemistry Letters. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.National Institutes of Health (NIH). [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv. [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- metabolic stability in liver microsomes.Mercell. [Link]
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).BioAssay Systems. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Microsomal Stability.Evotec. [Link]
- pampa-permeability-assay.pdf.Technology Networks. [Link]
- The role of fluorine in medicinal chemistry.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.National Institutes of Health (NIH). [Link]
- Microsomal stability assay for human and mouse liver microsomes.protocols.io. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).Lokey Lab Protocols. [Link]
- Case studies of fluorine in drug discovery.
- Metabolic Stability Assay Services.BioIVT. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Case studies of fluorine in drug discovery.OUCI. [Link]
- Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
structural confirmation of 2-Amino-4-chloro-3-fluorobenzoic acid derivatives
An Objective Comparison of Analytical Techniques for the Structural Confirmation of 2-Amino-4-chloro-3-fluorobenzoic Acid Derivatives
Introduction
In the landscape of pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This compound is an important intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Its derivatives, characterized by a densely substituted aromatic ring, present a significant analytical challenge. The presence of multiple functional groups—an amine, a carboxylic acid, and two different halogens—on a benzene ring necessitates a robust, multi-faceted analytical approach for unambiguous structural elucidation and impurity profiling.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used for the structural confirmation of this compound and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in field experience to empower researchers in their drug development endeavors.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for structural confirmation of a complex molecule like this compound is fraught with risk. Each technique provides a unique piece of the structural puzzle. A comprehensive and self-validating system is achieved by combining the strengths of multiple, orthogonal methods. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent bond framework, and single-crystal X-ray Crystallography can deliver the definitive, unambiguous solid-state structure.
Caption: Integrated workflow for structural confirmation.
High-Resolution Mass Spectrometry (HRMS): The First Line of Inquiry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the initial and indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound.[3] For halogenated compounds, HRMS provides a critical diagnostic feature: the isotopic pattern.
Expertise & Experience: Choosing the Right Technique
The choice of ionization source is critical. Electrospray ionization (ESI) is typically the method of choice for polar, ionizable molecules like this compound. It generally produces a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The key advantage of using a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is the ability to obtain a highly accurate mass measurement, typically within 5 ppm, which allows for the confident determination of the elemental formula.
A crucial diagnostic feature for chlorinated compounds is the presence of the ³⁷Cl isotope. Natural chlorine exists as a mixture of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third of the monoisotopic (M) peak.[5] This signature provides immediate evidence of the presence of a single chlorine atom in the molecule.
Data Presentation: Predicted Mass and Isotopic Pattern
| Ion Species | Formula | Calculated m/z | Relative Abundance (%) |
| [M-H]⁻ | C₇H₄³⁵ClFNO₂⁻ | 188.0001 | 100 |
| [M+2-H]⁻ | C₇H₄³⁷ClFNO₂⁻ | 189.9972 | 32 |
| [M+H]⁺ | C₇H₆³⁵ClFNO₂⁺ | 190.0143 | 100 |
| [M+2+H]⁺ | C₇H₆³⁷ClFNO₂⁺ | 192.0114 | 32 |
| Table 1: Predicted m/z values and relative abundances for the molecular ion of this compound. |
Experimental Protocol: LC-HRMS
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Separation :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF or Orbitrap) :
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS provides the formula, NMR spectroscopy provides the constitutional isomerism—the precise connectivity of the atoms. For a multi-substituted aromatic compound, a suite of 1D and 2D NMR experiments is non-negotiable. The presence of fluorine adds a layer of complexity and diagnostic power due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin couplings.[8][9][10]
Expertise & Experience: A Multi-Nuclear, Multi-Dimensional Approach
-
¹H NMR : This spectrum will reveal the number of aromatic protons and their environment. For this compound, two aromatic protons are expected. Their splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The amino (-NH₂) and carboxylic acid (-COOH) protons will typically appear as broad singlets and are exchangeable with D₂O.
-
¹⁹F NMR : This is a highly sensitive and powerful experiment for fluorinated compounds.[11][12] A single peak is expected for the fluorine atom, which will be split by the adjacent aromatic proton(s). The chemical shift of fluorine is highly sensitive to its electronic environment.
-
¹³C NMR : A proton-decoupled ¹³C spectrum will show the number of unique carbon atoms. The carbons directly bonded to fluorine will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the structure.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to the puzzle, showing correlations between protons and carbons over two or three bonds. This allows for the unambiguous placement of substituents on the aromatic ring by connecting the aromatic protons to the quaternary (non-protonated) carbons.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-4-chloro-3-fluorobenzoic Acid
Navigating the complexities of chemical waste is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-chloro-3-fluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.
As a halogenated aromatic compound, this compound requires specialized disposal procedures. Its chemical structure necessitates a disposal pathway that mitigates potential hazards and adheres to strict regulatory standards. This document will detail the necessary precautions, personal protective equipment (PPE), and the precise steps for waste segregation and disposal.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, and structurally similar compounds, present several potential risks:
-
Acute Toxicity: This compound is harmful if swallowed.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
These hazards underscore the necessity of the stringent handling and PPE protocols outlined in the following sections. The primary goal is to prevent any direct contact with the chemical in its solid or airborne form.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, grounded in established safety standards.[4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4][5] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1][4] |
| Skin Protection | Nitrile gloves (minimum 5 mil thickness), inspected before each use. A fully buttoned lab coat is also required.[4][6] | Prevents direct skin contact, which can lead to irritation.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood or if dust generation is likely.[4][7] | Protects against the inhalation of airborne particles that can cause respiratory tract irritation.[1][4] |
| Footwear | Closed-toe shoes.[4] | Protects feet from potential spills. |
III. Spill and Leak Management: An Immediate Action Plan
In the event of a spill, a swift and correct response is crucial to contain the hazard.
Immediate Steps:
-
Ensure Adequate Ventilation: Evacuate unnecessary personnel and ensure the area is well-ventilated to disperse any airborne dust.[1][8]
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the full range of PPE detailed in the table above.
-
Contain the Spill: Prevent the powder from spreading or entering drains.[8][9]
-
Clean-Up: Carefully sweep or shovel the spilled material into a suitable, clearly labeled container for disposal.[1][5][8] Avoid any actions that could generate dust.
-
Decontaminate the Area: Thoroughly clean the affected surface after the material has been collected.[8]
IV. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that must align with institutional and regulatory guidelines.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. geneseo.edu [geneseo.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to Handling 2-Amino-4-chloro-3-fluorobenzoic Acid: Personal Protective Equipment and Safety Protocols
Author's Note: As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-4-chloro-3-fluorobenzoic acid is foundational to discovery. However, the potential of these compounds is matched by their potential hazards. This guide is structured not as a mere checklist, but as a comprehensive operational plan. My objective is to instill a deep, procedural understanding of why each step is critical. By treating every protocol as a self-validating system, we ensure that safety is not just a policy, but an ingrained, expert practice. Let's handle this compound with the respect and precision it demands.
Hazard Analysis & Risk Profile
This compound is a solid, often a fine powder, whose toxicological properties have not been fully investigated[1]. This lack of comprehensive data necessitates a conservative approach, treating the compound with a high degree of caution. Based on available Safety Data Sheets (SDS), the compound presents a multi-faceted risk profile.
GHS Hazard Classification:
-
Acute Toxicity (Oral): Classified as toxic or harmful if swallowed[2][3][4].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3][4][5][6][7][8][9][10].
-
Serious Eye Damage/Irritation (Category 1 or 2A): Poses a high risk of causing serious eye irritation or damage[1][2][3][4][5][6][7][8][9][10][11].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled[1][2][4][5][6][7][8][9][12].
The primary physical risk stems from its form as a dust or powder. This increases the likelihood of inadvertent inhalation or widespread skin contact, making robust engineering controls and a complete Personal Protective Equipment (PPE) ensemble non-negotiable.
The Core Protective Ensemble: Your PPE Blueprint
Effective protection is a system, not a single item. It begins with engineering controls and is completed by meticulously selected PPE. The following table outlines the minimum required PPE for tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid Compound | Certified Chemical Fume Hood | Chemical Splash Goggles (EN 166) | Chemically Resistant Gloves (e.g., Nitrile) | Full-Length Lab Coat | Not required inside fume hood |
| Preparing Solutions (in Fume Hood) | Certified Chemical Fume Hood | Chemical Splash Goggles (EN 166) | Chemically Resistant Gloves (e.g., Nitrile) | Full-Length Lab Coat | Not required inside fume hood |
| Handling Solutions (Outside Fume Hood) | Well-Ventilated Area | Chemical Splash Goggles (EN 166) | Chemically Resistant Gloves (e.g., Nitrile) | Full-Length Lab Coat | Recommended if aerosols are possible |
| Small Spill Cleanup | N/A | Chemical Splash Goggles (EN 166) | Heavy-Duty Nitrile Gloves | Chemically Resistant Apron over Lab Coat | NIOSH-approved Particulate Respirator (N95 minimum) |
Causality Behind PPE Choices
-
Primary Containment (Engineering Controls): PPE is the last line of defense. The primary barrier between you and the chemical is a properly functioning chemical fume hood. It provides critical exhaust ventilation to prevent inhalation of the dust[1][5][13].
-
Eye and Face Protection: Given the classification of "serious eye irritation/damage," standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles and splashes[14]. The European standard EN 166 provides a benchmark for quality[1][11][13].
-
Hand Protection: Impervious, chemically resistant gloves are essential to prevent skin irritation[1][14]. Nitrile gloves are a common and effective choice. However, it is crucial to consult the glove manufacturer's data for breakthrough time specific to this chemical class[13]. Always double-glove when handling the pure solid and practice proper removal techniques to avoid contaminating your skin.
-
Body Protection: A full-length, buttoned lab coat protects against incidental contact and contamination of personal clothing[1][11][13]. For tasks with a higher risk of spills, such as cleanup, an additional chemically resistant apron is required.
-
Respiratory Protection: Under normal laboratory conditions within a fume hood, respiratory protection is not necessary[11][13]. However, if you must handle the compound outside of a fume hood or if you are cleaning up a spill that has generated dust, a NIOSH-approved respirator is required to prevent respiratory tract irritation[14]. A filtering facepiece respirator (N95) is the minimum; for significant spills, a P100 cartridge respirator offers a higher level of protection.
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol ensures a systematic and safe workflow.
Procedural Workflow
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation & Pre-Handling Check:
-
Verify that the chemical fume hood has a current certification.
-
Ensure the work area inside the hood is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible[4].
-
Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
-
Donning PPE (Correct Order):
-
Lab Coat: Don and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye Protection: Put on chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and preparing solutions, deep within the fume hood to ensure containment.
-
Avoid creating dust by handling the material gently[1][5]. If transferring from a larger container, use a scoop; do not pour the powder.
-
Close the primary container immediately after use.
-
-
Post-Handling & Decontamination:
-
Decontaminate any non-disposable equipment (like spatulas) before removing them from the fume hood.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE (Correct Order to Avoid Contamination):
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove by rolling it inward, containing any potential contamination.
-
Inner Gloves: Remove and dispose of as you exit the lab.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[1][5][6][11].
-
Emergency Protocols & Disposal
4.1. Spill Management For a small spill inside a fume hood:
-
Alert others in the lab.
-
Wearing your full PPE ensemble (including a respirator if dust is present), gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated hazardous waste container[1]. Avoid any actions that could aerosolize the powder.
-
Decontaminate the area thoroughly.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][5][13].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes[1][5][13]. Seek medical advice if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1][5][13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][13].
4.3. Waste Disposal
-
All solid waste, including contaminated gloves, wipes, and the chemical itself, must be collected in a clearly labeled, sealed hazardous waste container.
-
Do not allow the product to enter drains or the sewer system[1][5][13].
-
All waste disposal procedures must be in strict accordance with your institution's policies and local, regional, and national regulations[1].
Conclusion
Handling this compound requires a disciplined approach grounded in a thorough understanding of its hazards. By integrating robust engineering controls with the correct PPE and adhering to a systematic handling protocol, you mitigate risk and ensure a safe laboratory environment. Trust in the process, verify your equipment, and prioritize safety in every action.
References
- ACCELA ChemBio Inc. (2015, June 22). Safety Data Sheet.
- Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid.
- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Health and Safety Authority. (2021, May 18). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001).
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. accelachem.com [accelachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
